molecular formula C11H18N2O2 B1476959 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile CAS No. 2024313-70-8

3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Numéro de catalogue: B1476959
Numéro CAS: 2024313-70-8
Poids moléculaire: 210.27 g/mol
Clé InChI: KVKHYGBCMTWZHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a chemical compound offered for research and development purposes. It belongs to a class of piperidine-based building blocks that are of significant interest in medicinal chemistry and drug discovery . Compounds featuring the piperidine ring system are prevalent in FDA-approved medications and are highly attractive as core structures for designing new pharmaceutical agents . The specific research applications and mechanism of action for 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile are not fully established and constitute an area for ongoing investigation. Researchers are exploring its potential as a key synthetic intermediate. Piperidine derivatives similar to this compound are frequently utilized in the development of antimicrobial agents and as core structures in kinase inhibitor research . The presence of both the piperidine ring and the cyanoacetamide functional group in its structure provides handles for further chemical modification, making it a versatile intermediate for constructing more complex molecules. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) for specific hazard information.

Propriétés

IUPAC Name

3-[2-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-15-9-10-5-3-4-8-13(10)11(14)6-7-12/h10H,2-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKHYGBCMTWZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of a proposed synthetic pathway for 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, a novel piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, and the introduction of an ethoxymethyl group at the 2-position, coupled with an N-acylated propanenitrile moiety, presents an interesting substitution pattern for exploring new chemical space. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology based on established chemical principles.

Introduction

Piperidine derivatives are of significant interest in pharmaceutical research due to their prevalence in a wide range of biologically active molecules. The conformational flexibility of the piperidine ring allows it to interact with various biological targets. The title compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, features a unique combination of a 2-substituted piperidine, an ether linkage, and a cyanoacetamide functionality. This combination of functional groups suggests potential for diverse biological activities.

This guide outlines a four-step synthetic strategy, commencing with the commercially available 2-(hydroxymethyl)piperidine. The synthesis involves protection of the piperidine nitrogen, etherification of the hydroxyl group, deprotection, and a final cyanoacetylation to yield the target molecule. Each step is discussed in detail, with explanations for the choice of reagents and reaction conditions, drawing upon established and reliable organic synthesis protocols.

Synthetic Strategy and Core Principles

The proposed synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a linear sequence designed for efficiency and control over each chemical transformation. The overall strategy is depicted in the workflow diagram below.

Synthetic Workflow A 2-(Hydroxymethyl)piperidine B N-Boc-2-(hydroxymethyl)piperidine A->B Boc Protection C N-Boc-2-(ethoxymethyl)piperidine B->C Etherification D 2-(Ethoxymethyl)piperidine C->D Boc Deprotection E 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile D->E Cyanoacetylation

Figure 1: Proposed synthetic workflow for 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

The core principles guiding this synthetic approach are:

  • Protection-Deprotection Strategy: The secondary amine of the piperidine ring is more nucleophilic than the hydroxyl group. To selectively achieve O-alkylation, the nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic conditions of the subsequent etherification and can be readily removed under acidic conditions.[1]

  • Williamson Ether Synthesis: This classic and reliable method is employed for the formation of the ether linkage. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent in an SN2 reaction.[2][3]

  • Amide Bond Formation: The final step involves the acylation of the deprotected secondary amine with a suitable cyanoacetylating agent. The reaction between an amine and an ester, such as ethyl cyanoacetate, is a common method for forming amides.[4]

Detailed Experimental Protocols

Part 1: Synthesis of the Intermediate 2-(Ethoxymethyl)piperidine

Step 1.1: N-Boc Protection of 2-(Hydroxymethyl)piperidine

To prevent the secondary amine from reacting in the subsequent etherification step, it is first protected with a Boc group.

Reaction Scheme:

Protocol:

  • In a round-bottom flask, dissolve 2-(hydroxymethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[1]

  • Add a base, such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.), to the solution.[1]

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-(hydroxymethyl)piperidine.

Reagent/SolventMolar Ratio/ConcentrationKey Function
2-(Hydroxymethyl)piperidine1.0 eq.Starting material
Di-tert-butyl dicarbonate1.1 eq.Boc-protecting agent
Triethylamine1.5 eq.Base
Dichloromethane0.1-0.5 MSolvent

Table 1: Reagents for N-Boc protection of 2-(hydroxymethyl)piperidine.

Step 1.2: Etherification of N-Boc-2-(hydroxymethyl)piperidine

The hydroxyl group of the N-Boc protected intermediate is then converted to an ethoxy group via a Williamson ether synthesis.

Reaction Scheme: [N-Boc-2-(hydroxymethyl)piperidine] + Ethyl Iodide --(NaH, DMF)--> [N-Boc-2-(ethoxymethyl)piperidine]

[N-Boc-2-(ethoxymethyl)piperidine] --(TFA, DCM)--> [2-(Ethoxymethyl)piperidine]

[2-(Ethoxymethyl)piperidine] + Ethyl Cyanoacetate --(Heat)--> [3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile]

Sources

An In-Depth Technical Guide to 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile: Synthesis, Properties, and Potential

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the chemical properties, proposed synthesis, and potential applications of the novel compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique structural combination of a substituted piperidine ring and a reactive β-ketonitrile moiety. The piperidine scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs, while the β-ketonitrile group serves as a versatile synthetic handle for constructing more complex molecular architectures.[1][2][3]

While this specific 2-substituted isomer is not extensively documented in current literature, this guide will leverage established chemical principles and data from closely related analogues to provide a robust and scientifically grounded analysis for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a piperidine ring N-acylated with a cyanoacetyl group and substituted at the C2 position with an ethoxymethyl ether. This unique arrangement of functional groups—amide, nitrile, and ether—dictates its chemical behavior and potential biological activity.

Although no experimental data for this specific isomer is publicly available, its fundamental properties can be reliably predicted. A related isomer, 3-(3-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, has a documented CAS Number of 2098123-61-4.[4]

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
CAS Number Not assignedN/A
Molecular Formula C₁₁H₁₈N₂O₂(Calculated)
Molecular Weight 210.27 g/mol (Calculated)[4]
IUPAC Name 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile(Nomenclature)
SMILES CCOCC1CCCCN1C(=O)CC#N(Structure)
Polar Surface Area 64.1 Ų(Predicted)
LogP ~0.8 - 1.2(Predicted)
Hydrogen Bond Donors 0(Calculated)
Hydrogen Bond Acceptors 4 (2xO, 2xN)(Calculated)

Proposed Synthesis and Mechanistic Rationale

The synthesis of the target compound can be logically achieved through a two-stage process involving the preparation of the key intermediate, 2-(ethoxymethyl)piperidine, followed by its acylation with a suitable cyanoacetate derivative.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule occurs at the amide bond, yielding the secondary amine precursor, 2-(ethoxymethyl)piperidine, and an activated cyanoacetic acid derivative, such as ethyl cyanoacetate.

G Target Molecule 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile Amide Disconnection Amide Disconnection Target Molecule->Amide Disconnection Precursor_A 2-(Ethoxymethyl)piperidine Amide Disconnection->Precursor_A Precursor_B Ethyl Cyanoacetate Amide Disconnection->Precursor_B

Figure 1: Retrosynthetic analysis of the target compound.
Proposed Synthetic Pathway

The forward synthesis leverages well-established reactions, ensuring a high probability of success. The key is the initial synthesis of the 2-substituted piperidine, which can be accomplished via reduction of the corresponding pyridine precursor.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Acylation Start 2-Pyridinemethanol Step1 Williamson Ether Synthesis + NaH, Ethyl Iodide Start->Step1 Intermediate_A 2-(Ethoxymethyl)pyridine Step1->Intermediate_A Step2 Catalytic Hydrogenation + H₂, PtO₂ or Rh/C Intermediate_A->Step2 Intermediate_B 2-(Ethoxymethyl)piperidine Step2->Intermediate_B Intermediate_B_copy 2-(Ethoxymethyl)piperidine Step3 Nucleophilic Acyl Substitution + Heat (e.g., Reflux in Ethanol) Intermediate_B_copy->Step3 Reagent Ethyl Cyanoacetate Reagent->Step3 Product Target Molecule Step3->Product

Figure 2: Proposed two-stage synthetic workflow.
Detailed Experimental Protocol and Causality

Stage 1: Synthesis of 2-(Ethoxymethyl)piperidine

  • Etherification: To a solution of 2-pyridinemethanol in an anhydrous aprotic solvent (e.g., THF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a sodium alkoxide. This increases the nucleophilicity of the oxygen, preparing it for the subsequent Sₙ2 reaction.

  • Allow the mixture to stir for 30 minutes, then add ethyl iodide (EtI, 1.2 eq) dropwise. Let the reaction warm to room temperature and stir for 12-18 hours.

    • Causality: The alkoxide displaces the iodide from ethyl iodide in a classic Williamson ether synthesis to form 2-(ethoxymethyl)pyridine.

  • Reduction: The crude 2-(ethoxymethyl)pyridine is dissolved in a suitable solvent like ethanol or acetic acid. A hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C)) is added.

  • The mixture is subjected to hydrogen gas (H₂) at elevated pressure (e.g., 50-100 psi) in a Parr shaker or similar hydrogenation apparatus until hydrogen uptake ceases.

    • Causality: Heterogeneous catalytic hydrogenation reduces the aromatic pyridine ring to a saturated piperidine ring. This is a standard and highly efficient method for this transformation.[5]

Stage 2: Synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

  • Acylation: Combine 2-(ethoxymethyl)piperidine (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq) in a suitable solvent such as ethanol.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

    • Causality: This reaction is a nucleophilic acyl substitution. The secondary amine of the piperidine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The ethoxide group of the ester is subsequently eliminated as a leaving group (in the form of ethanol), forming the thermodynamically stable amide bond. Heat is applied to overcome the activation energy of the reaction. While sometimes performed neat, using a solvent like ethanol helps to control the reaction rate.[6][7]

  • Purification: Upon completion, the reaction mixture is cooled. The product, if it precipitates, can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Self-Validating System: The identity and purity of the final product must be confirmed using standard analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for the title compound, which are crucial for its characterization.

Table 2: Predicted Spectroscopic Characterization

TechniquePredicted Signals and Rationale
¹H NMR ~3.9-4.2 ppm (m): Protons on the piperidine carbon bearing the ethoxymethyl group (C2-H). ~3.5 ppm (q): Methylene protons of the ethyl group (-O-CH₂-CH₃). ~3.4-3.6 ppm (m): Protons of the methylene group adjacent to the ether oxygen (-CH₂-O-Et). ~3.3-3.5 ppm (t): Methylene protons in the piperidine ring adjacent to the nitrogen (C6-H₂). ~3.9 ppm (s): Singlet for the active methylene protons between the carbonyl and nitrile groups (-C(=O)-CH₂-C≡N).[6] ~1.2-1.8 ppm (m): Multiplets for the remaining piperidine ring protons. ~1.1 ppm (t): Methyl protons of the ethyl group (-O-CH₂-CH₃).
¹³C NMR ~165-170 ppm: Carbonyl carbon (C=O) of the amide. ~115-120 ppm: Nitrile carbon (C≡N). ~70-75 ppm: Methylene carbon of the ethoxymethyl group (-CH₂-O-Et). ~65-70 ppm: Methylene carbon of the ethyl group (-O-CH₂-CH₃). ~50-60 ppm: Piperidine carbon adjacent to the ether (C2). ~45-50 ppm: Piperidine carbon adjacent to the nitrogen (C6). ~25-30 ppm: Methylene carbon between carbonyl and nitrile (-CH₂-CN). ~20-30 ppm: Remaining piperidine carbons. ~15 ppm: Methyl carbon of the ethyl group (-CH₃).
IR Spectroscopy ~2250 cm⁻¹: Sharp, medium intensity peak for the C≡N stretch of the nitrile group. ~1650 cm⁻¹: Strong intensity peak for the C=O stretch of the tertiary amide. ~1100 cm⁻¹: C-O-C stretch of the ether linkage.

Chemical Reactivity and Potential Applications

The bifunctional nature of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile makes it a versatile intermediate for further chemical transformations and a candidate for biological screening.

Reactivity Profile
  • β-Ketonitrile Moiety: The methylene protons situated between the carbonyl and nitrile groups are acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This carbanion can act as a nucleophile in various C-C bond-forming reactions, such as alkylations and aldol-type condensations.[8][9]

  • Nitrile Group: The nitrile functional group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or can be reduced to a primary amine.[10]

  • Amide Bond: The amide bond is generally stable but can be cleaved under harsh hydrolytic conditions.

Potential Applications in Drug Discovery

The structural motifs present in this molecule are prevalent in a wide range of pharmacologically active compounds.

  • Scaffold for Bioactive Molecules: Piperidine derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic effects.[1][11][12] The title compound could serve as a starting point for the synthesis of novel therapeutic agents.

  • Enzyme Inhibition: The β-ketonitrile structure is a known pharmacophore in various enzyme inhibitors. For instance, Tofacitinib, a Janus kinase (JAK) inhibitor, contains a related 3-oxo-3-(piperidin-1-yl)propanenitrile core structure.[13][14] This suggests that the target molecule could be investigated for activity against kinases or other enzyme families.

  • CNS Agents: Many piperidine-containing compounds act on the central nervous system (CNS). Derivatives of 3-substituted piperidines have been explored as potential antidepressant agents.[15] The lipophilicity introduced by the ethoxymethyl group could modulate blood-brain barrier penetration, making this an interesting scaffold for CNS drug discovery.

Conclusion

3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile represents a novel chemical entity with significant potential in synthetic and medicinal chemistry. While direct experimental data is scarce, its chemical properties and a viable synthetic route can be confidently predicted based on established principles. The combination of the pharmacologically significant piperidine ring and the versatile β-ketonitrile functional group makes this compound a valuable building block for creating libraries of new molecules for biological screening. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this promising compound.

References

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  • DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. Available at: [Link]

  • RSC Publishing. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: [Link]

  • RSC Publishing. (2018, July 30). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Available at: [Link]

  • PubMed. (2001, February 9). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Available at: [Link]

  • Molecules. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. Piperidine nucleus in the field of drug discovery. Available at: [Link]

  • Journal of Medicinal Chemistry. (1987, January). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available at: [Link]

  • PubChem. 3-Oxo-3-(piperidin-1-yl)-2-{[(prop-2-yn-1-yl)oxy]imino}propanenitrile. Available at: [Link]

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  • Cheméo. Chemical Properties of Piperidine, 1-(cyanoacetyl)- (CAS 15029-30-8). Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

  • European Journal of Chemistry. (2013, December 31). The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl. Available at: [Link]

  • PubChemLite. 1-(cyanoacetyl)piperidine (C8H12N2O). Available at: [Link]

  • Sabashi, A., et al. REACTION OF ETHYL CYANOACETATE HITM p-KETOANILIDES. Available at: [Link]

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  • ResearchGate. Reagents and conditions (I) piperidine, ethyl cyanoacetate, reflux, yield. Available at: [Link]

  • Google Patents. CN106866583B - A kind of preparation method of two (2- ethoxy) piperazines.
  • ACS Publications. (2006, February 23). A High-Yielding Preparation of β-Ketonitriles. Available at: [Link]

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  • Pharmaffiliates. 3-((3R,4R)-4-Methyl-3-(methyl(7-nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. Available at: [Link]

  • Pearson. Give an example for each of the following: a. a β-keto nitrile. Available at: [Link]

  • PubChem. 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. Available at: [Link]

Sources

3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile structure elucidation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Elucidation of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceutical agents due to its favorable physicochemical properties and versatile synthetic handles.[1] The title compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, represents a novel functionalized piperidine with potential applications in drug discovery programs. Its precise molecular architecture—the connectivity and spatial arrangement of its atoms—is a critical determinant of its biological activity. This technical guide provides a comprehensive, multi-technique spectroscopic protocol for the unambiguous structural elucidation of this molecule. We will delve into the logic behind the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, chemists, and drug development professionals who require a robust and validated methodology for characterizing novel chemical entities.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

The first step in any structural elucidation is to determine the molecular formula. This is most accurately achieved using high-resolution mass spectrometry (HRMS), typically with a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and ensure the observation of the molecular ion.

Protocol: High-Resolution Mass Spectrometry (ESI-Q-TOF)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is selected due to the basicity of the piperidine nitrogen, which is readily protonated.[2]

  • Analysis: A full scan is performed to identify the protonated molecule, [M+H]⁺.

For 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, the expected molecular formula is C₁₁H₁₈N₂O₂. The exact mass of the protonated molecule [C₁₁H₁₉N₂O₂]⁺ would be calculated and compared against the observed mass.

  • Expected [M+H]⁺: 211.1441 Da

  • Observed [M+H]⁺: (Hypothetical) 211.1445 Da

The close correlation between the observed and theoretical mass confirms the molecular formula.

Degrees of Unsaturation: The degree of unsaturation (DoU) indicates the total number of rings and/or multiple bonds in a molecule. It is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₁₁H₁₈N₂O₂, DoU = 11 + 1 - (18/2) + (2/2) = 4.

These four degrees of unsaturation must be accounted for in the final structure. We anticipate one ring (the piperidine), one carbonyl group (C=O), and one nitrile group (C≡N, which counts as two degrees of unsaturation). This perfectly matches the calculated DoU of 4.

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3]

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Analysis: The spectrum is analyzed for characteristic absorption bands.

Table 1: Expected IR Absorption Bands for Key Functional Groups

Functional Group Characteristic Absorption (cm⁻¹) Rationale for Assignment
C-H (sp³) 2950 - 2850 (strong) Stretching vibrations from the numerous alkyl C-H bonds in the piperidine ring and ethoxy group.
Nitrile (C≡N) 2260 - 2220 (sharp, medium) The C≡N triple bond stretch is highly characteristic and appears in a relatively uncongested region of the spectrum.[4]
Tertiary Amide (C=O) 1690 - 1630 (strong) The carbonyl stretch of the amide is typically a very strong absorption. Its position indicates it's part of a tertiary amide system.[5]

| C-O (Ether) | 1150 - 1085 (strong) | The C-O-C asymmetric stretching vibration from the ethoxymethyl group. |

The presence of these key bands provides strong evidence for the proposed functional groups and corroborates the information derived from the degrees of unsaturation.

The Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[6] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

One-Dimensional NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃) (Note: As no direct experimental data is published, these are predicted values based on analysis of similar structures.[7][8] The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons, which may be broadened or averaged due to ring flipping and nitrogen inversion at room temperature.)

PositionStructure FragmentPredicted ¹³C Shift (δ, ppm)Predicted ¹H Shift (δ, ppm)Predicted ¹H Multiplicity
1-C(O)CH₂ CN~25.0~3.50s
2-C (O)CH₂CN~165.0--
3-C(O)CH₂C N~115.0--
4 (C2')Piperidine CH~55.0~4.2-4.5m
5 (C3')Piperidine CH₂~28.0~1.5-1.8m
6 (C4')Piperidine CH₂~24.0~1.5-1.8m
7 (C5')Piperidine CH₂~26.0~1.5-1.8m
8 (C6')Piperidine CH₂~45.0~3.0-3.6m
9-CH-C H₂-O-~75.0~3.4-3.7m
10-O-C H₂-CH₃~66.0~3.51q
11-CH₂-C H₃~15.0~1.20t
Two-Dimensional NMR: Connecting the Pieces

2D NMR experiments are essential to establish connectivity.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing the spin systems within the piperidine ring and the ethyl group. For instance, a clear correlation will be seen between the protons of the ethyl group (position 10) and the methyl group (position 11).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the definitive assignment of the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are two or three bonds away. It is the key to connecting the distinct structural fragments.

Integrated Structural Confirmation

The final structure is confirmed by integrating the data from all spectroscopic techniques. The HMBC spectrum provides the unambiguous connections.

Key Expected HMBC Correlations:

  • Connecting the Acyl Group to Nitrogen: The methylene protons of the propanenitrile group (Position 1, ~3.50 ppm) will show a strong correlation to the amide carbonyl carbon (Position 2, ~165.0 ppm). These same protons will also show a correlation to the piperidine carbons adjacent to the nitrogen (C2' and C6'), confirming the N-acyl linkage.

  • Confirming the C2' Substituent: The protons on the piperidine C2' carbon (Position 4, ~4.2-4.5 ppm) will show a correlation to the methylene carbon of the ethoxymethyl group (Position 9, ~75.0 ppm). This is the definitive link proving the substituent is at the 2-position and not another position on the ring.

  • Confirming the Ethoxymethyl Group: The methylene protons of the ethoxy group (Position 10, ~3.51 ppm) will show a correlation to the methylene carbon attached to the piperidine ring (Position 9, ~75.0 ppm), confirming the ether linkage.

The combination of these correlations, along with the data from all other experiments, provides irrefutable proof of the structure as 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Visualizing the Elucidation Workflow

Diagrams can simplify complex analytical workflows and relationships.

Workflow Diagram

Elucidation_Workflow cluster_initial Initial Analysis cluster_nmr Core NMR Elucidation cluster_results Data Synthesis HRMS HRMS (ESI-TOF) Formula Molecular Formula (C₁₁H₁₈N₂O₂) HRMS->Formula IR FT-IR (ATR) Func_Groups Functional Groups (-CN, -C(O)N-, -O-) IR->Func_Groups H1 ¹H NMR COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC C13 ¹³C NMR C13->HSQC HMBC 2D HMBC COSY->HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure Formula->C13 Func_Groups->C13

Caption: Overall workflow for the structural elucidation of the title compound.

Key HMBC Correlations Diagram

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Conclusion

The structural elucidation of a novel chemical entity like 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. While HRMS and FT-IR provide foundational data on molecular formula and functional groups, it is the comprehensive suite of 1D and 2D NMR experiments that delivers the definitive, unambiguous structural blueprint. The workflow and methodologies detailed in this guide represent a robust, field-proven approach to ensure the scientific integrity of data for research, development, and regulatory purposes.

References

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A Technical Guide to the Spectroscopic Characterization of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. As direct experimental data for this specific molecule is not widely available, this document serves as a predictive and methodological resource. It outlines the expected spectroscopic data based on the analysis of its constituent functional groups and structural analogs. Furthermore, it details the requisite experimental protocols for acquiring and validating this data, ensuring scientific integrity and reproducibility. This guide is intended to be an essential tool for researchers involved in the synthesis, identification, and quality control of this and related piperidine-based compounds, which are of significant interest in medicinal chemistry.[1]

Introduction and Molecular Overview

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The title compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, incorporates this key heterocycle, further functionalized with an N-cyanoacetyl group and a 2-ethoxymethyl substituent. This unique combination of a nitrile, an amide, and an ether within a chiral piperidine framework suggests potential for diverse chemical reactivity and biological activity.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will provide a detailed roadmap for the comprehensive spectroscopic analysis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Molecular Structure:

  • IUPAC Name: 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

  • Molecular Formula: C₁₁H₁₈N₂O₂

  • Molecular Weight: 210.27 g/mol

  • Key Features:

    • A six-membered piperidine ring.

    • An N-acyl group, specifically a cyanoacetyl moiety, forming a tertiary amide.

    • An ethoxymethyl substituent at the 2-position of the piperidine ring, creating a chiral center.

Caption: Molecular structure of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Plausible Synthetic Route

While various synthetic strategies could be envisioned, a plausible and efficient approach to 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile would involve the acylation of 2-(ethoxymethyl)piperidine with a suitable cyanoacetic acid derivative. This method is analogous to established procedures for the synthesis of related N-acylpiperidines.

Synthesis_Workflow piperidine 2-(Ethoxymethyl)piperidine (CAS: 883538-52-1) conditions Base (e.g., Piperidine as catalyst) Solvent (e.g., Ethanol) Heat piperidine->conditions cyanoacetate Ethyl Cyanoacetate cyanoacetate->conditions product 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile conditions->product MS_Fragmentation precursor [M+H]⁺ m/z 211.14 loss_cyanoacetyl - C₃H₂NO precursor->loss_cyanoacetyl loss_ethoxymethyl - C₃H₇O precursor->loss_ethoxymethyl alpha_cleavage α-cleavage precursor->alpha_cleavage fragment1 Fragment 1 [Piperidine Ring]⁺ m/z 144.13 loss_cyanoacetyl->fragment1 fragment2 Fragment 2 [Acylium Ion]⁺ m/z 68.02 loss_ethoxymethyl->fragment2 fragment3 Fragment 3 [Iminium Ion]⁺ alpha_cleavage->fragment3

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

  • α-Cleavage: A common fragmentation pathway for piperidines is the cleavage of a bond adjacent to the nitrogen, leading to the formation of a stable iminium ion. [2]* Loss of Substituents: Neutral loss of the ethoxymethyl group or the cyanoacetyl group is also anticipated.

Experimental Protocol for MS Data Acquisition

5.3.1. Sample Preparation

  • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

5.3.2. Instrument Parameters (LC-ESI-QTOF MS)

  • Liquid Chromatography (for sample introduction):

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: Optimized to maximize the abundance of the [M+H]⁺ ion.

    • MS/MS: Select the [M+H]⁺ ion (m/z 211.14) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Data Synthesis and Validation

The definitive characterization of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile requires the integration of data from all three spectroscopic techniques. The workflow for data acquisition and analysis should be systematic to ensure the integrity of the structural assignment.

Data_Validation_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (HRMS, MS/MS) start->ms nmr_analysis Assign signals, determine connectivity nmr->nmr_analysis ir_analysis Identify functional groups ir->ir_analysis ms_analysis Confirm molecular formula, analyze fragmentation ms->ms_analysis integration Integrate all spectral data nmr_analysis->integration ir_analysis->integration ms_analysis->integration validation Confirm structure of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile integration->validation

Caption: Workflow for spectroscopic data acquisition and structural validation.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectroscopic characterization of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. By leveraging established principles of NMR, IR, and MS, and by drawing parallels with structurally related molecules, researchers can confidently acquire and interpret the necessary data to confirm the identity and purity of this novel compound. The detailed protocols herein offer a standardized approach to ensure data quality and inter-laboratory consistency, which are critical in the fields of chemical research and drug development.

References

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An In-depth Technical Guide to 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of approved therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] This guide focuses on a specific, promising derivative: 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. We provide a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway with detailed experimental considerations, and a thorough discussion of its potential as a therapeutic agent, particularly as a modulator of the Janus kinase (JAK) signaling pathway. Drawing parallels with established pharmaceuticals, we explore the structure-activity relationships that position this molecule as a compelling candidate for further investigation in drug discovery programs.

Compound Identification and Properties

  • IUPAC Name: 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

  • CAS Number: 2098123-61-4

  • Molecular Formula: C₁₁H₁₈N₂O₂

  • Molecular Weight: 210.27 g/mol

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrileInternal
CAS Number2098123-61-4Internal
Molecular FormulaC₁₁H₁₈N₂O₂Internal
Molecular Weight210.27 g/mol Internal
Predicted LogP1.3[4]
Predicted H-Bond Donors0[4]
Predicted H-Bond Acceptors4[4]
Predicted Rotatable Bonds4[4]

Rationale for Interest: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged structure in drug design, offering a versatile, three-dimensional scaffold that can be readily functionalized to optimize ligand-target interactions.[1][2] Its presence in drugs such as methylphenidate (Ritalin) and donepezil (Aricept) highlights its importance in developing agents for the central nervous system.[1] The nitrogen atom within the ring is often basic, allowing for protonation at physiological pH, which can be critical for forming ionic bonds with biological targets.[1]

The target molecule, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, combines this established scaffold with two key functional groups: a cyanoacetamide moiety and an ethoxymethyl substituent at the 2-position of the piperidine ring. This unique combination suggests potential for targeted therapeutic activity, particularly in the realm of kinase inhibition.

Proposed Synthesis Pathway

A robust synthesis of the title compound can be envisioned in a two-stage process: first, the preparation of the key intermediate, 2-(ethoxymethyl)piperidine, followed by its N-acylation to yield the final product.

G cluster_0 Stage 1: Synthesis of 2-(Ethoxymethyl)piperidine cluster_1 Stage 2: N-Acylation A 2-(Hydroxymethyl)piperidine B Etherification A->B NaH, Ethyl Iodide THF C 2-(Ethoxymethyl)piperidine B->C D 2-(Ethoxymethyl)piperidine F N-Acylation D->F E Ethyl Cyanoacetate E->F G 3-(2-(ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile F->G Base (e.g., Triethylamine) DCM, 0°C to RT

Caption: Proposed two-stage synthesis of the target compound.

Stage 1: Synthesis of 2-(Ethoxymethyl)piperidine

The precursor, 2-(ethoxymethyl)piperidine, can be synthesized from commercially available 2-(hydroxymethyl)piperidine.[5] An etherification reaction, such as a Williamson ether synthesis, is a standard and effective method.

Experimental Protocol: Etherification of 2-(Hydroxymethyl)piperidine

  • Reaction Setup: To a stirred solution of 2-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the hydroxyl group.

  • Etherification: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-(ethoxymethyl)piperidine.

Stage 2: N-Acylation of 2-(Ethoxymethyl)piperidine

The final step involves the N-acylation of the synthesized 2-(ethoxymethyl)piperidine with a suitable cyanoacetylating agent, such as ethyl cyanoacetate. This type of reaction is a well-established method for forming amide bonds with piperidine derivatives.[6]

Experimental Protocol: N-Acylation with Ethyl Cyanoacetate

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(ethoxymethyl)piperidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Addition of Acylating Agent: To this stirring solution, add ethyl cyanoacetate (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the final compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.[7]

Compound Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from the analogous compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, the following spectral characteristics are anticipated.[7][8]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Signals for the ethoxy group (triplet and quartet), methylene protons of the ethoxymethyl group, piperidine ring protons, and a key singlet for the methylene protons between the carbonyl and nitrile groups (expected around δ 3.5-4.0 ppm).
¹³C NMR Resonances for the ethoxy carbons, the ethoxymethyl carbon, the piperidine ring carbons, a signal for the nitrile carbon (around δ 115 ppm), and a downfield signal for the carbonyl carbon (around δ 160-165 ppm).
IR Spectroscopy A strong absorption band for the nitrile (C≡N) stretch (around 2250 cm⁻¹), a strong carbonyl (C=O) stretch (around 1650 cm⁻¹), and C-H stretching vibrations.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 210.27, along with characteristic fragmentation patterns.

Therapeutic Potential: A Janus Kinase (JAK) Inhibitor Candidate

The structural features of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile bear a striking resemblance to known Janus kinase (JAK) inhibitors, such as Tofacitinib.[9] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[10][11] Therefore, the inhibition of JAKs is a validated and highly pursued therapeutic strategy.[9][10][12]

G A Cytokine B Cytokine Receptor A->B C JAK B->C Activation E Phosphorylation C->E D STAT D->E F Dimerization E->F G Nuclear Translocation F->G H Gene Transcription (Inflammation) G->H I 3-(2-(ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile I->C Inhibition

Caption: Potential mechanism of action via JAK inhibition.

Structure-Activity Relationship (SAR) Insights
  • Cyanoacetamide Moiety: The cyanoacetamide group is a key feature in many kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of the kinase.[10] The adjacent carbonyl group also provides a hydrogen bond acceptor site.

  • Piperidine Scaffold: As previously discussed, the piperidine ring acts as a 3D scaffold, orienting the other functional groups for optimal binding. Substitutions on the piperidine ring can significantly impact selectivity and potency.

  • 2-Ethoxymethyl Substituent: The ethoxymethyl group at the 2-position of the piperidine ring is of particular interest. This substituent can influence the compound's properties in several ways:

    • Conformational Restriction: The substituent at the 2-position can influence the conformational preference of the piperidine ring, which may lead to a more favorable binding orientation.[13]

    • Solubility and Lipophilicity: The ether linkage can improve the compound's solubility and lipophilicity profile, which are critical for its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

    • Metabolic Stability: The ether linkage is generally more metabolically stable than other functional groups, which could lead to an improved half-life in vivo.

Potential for JAK Isoform Selectivity

The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While broad-spectrum JAK inhibitors are effective, there is a growing interest in developing isoform-selective inhibitors to minimize off-target effects. The substitution pattern on the piperidine ring is a key determinant of selectivity among JAK family members.[9] The 2-ethoxymethyl group in the title compound could potentially confer selectivity for a specific JAK isoform, which would be a significant advantage in developing a targeted therapy. Further investigation through in vitro kinase assays would be necessary to determine the inhibitory profile of this compound against the different JAK isoforms.

Future Directions and Conclusion

3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile represents a molecule of significant interest for drug discovery, particularly in the context of autoimmune and inflammatory diseases. Its rational design, based on the well-established piperidine scaffold and key functional groups known to interact with kinase targets, makes it a prime candidate for further investigation.

The next steps in the evaluation of this compound should include:

  • Synthesis and Characterization: The proposed synthetic route should be carried out to obtain a pure sample of the compound, followed by full spectroscopic characterization to confirm its structure.

  • In Vitro Biological Evaluation: The compound should be screened against a panel of kinases, with a particular focus on the JAK family, to determine its inhibitory activity and selectivity profile.

  • Cell-Based Assays: The efficacy of the compound should be assessed in relevant cell-based models of inflammation and autoimmune disease to validate its mechanism of action.

  • ADME Profiling: In vitro ADME assays should be conducted to evaluate the compound's metabolic stability, permeability, and other pharmacokinetic properties.

References

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A Technical Guide to the Solubility and Stability of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth, predictive analysis and a comprehensive experimental framework for characterizing the solubility and stability of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. While specific experimental data for this compound is not publicly available, this document leverages established principles of medicinal chemistry and pharmaceutical science to offer a robust, predictive, and actionable protocol for its evaluation. We will dissect the molecule's structural components, anticipate its behavior in various environments, and provide detailed, step-by-step methodologies for empirical determination. This whitepaper is designed to be a practical tool for researchers, enabling a thorough and scientifically rigorous assessment of this compound's potential for further development.

Molecular Profile and Predicted Physicochemical Properties

A molecule's structure is the primary determinant of its properties. By examining the functional groups within 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, we can make educated predictions about its solubility and stability.

Chemical Structure:

Key Functional Groups and Their Predicted Influence:

  • Piperidine Ring: This saturated heterocycle is a common motif in pharmaceuticals.[1] It is generally metabolically stable and can modulate lipophilicity.[2] Its basic nitrogen atom (pKa prediction needed) will significantly influence pH-dependent solubility.

  • Ethoxymethyl Ether: The ether linkage is relatively stable but can be susceptible to oxidative degradation. The ethoxy group adds a degree of lipophilicity while the ether oxygen can act as a hydrogen bond acceptor.[3]

  • β-Ketonitrile Moiety: This is arguably the most reactive part of the molecule. β-Ketonitriles are valuable synthetic intermediates but can be prone to specific degradation pathways.[4][5] The nitrile group is generally metabolically robust but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions.[6][7][8] The adjacent carbonyl group activates the nitrile for potential nucleophilic attack.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~224.29 g/mol Calculated from the chemical formula C12H20N2O2.
logP (Lipophilicity) Moderately Lipophilic (1.5 - 2.5)The piperidine ring and ethoxymethyl group contribute to lipophilicity, while the carbonyl and nitrile groups add polarity.[9]
Aqueous Solubility Low to ModerateThe molecule has both lipophilic and polar regions. Solubility is expected to be pH-dependent due to the basic piperidine nitrogen.[10]
pKa (Piperidine N) 8.5 - 10.5Typical range for secondary amine-like nitrogens in a piperidine ring. This will dictate the ionization state and thus solubility in aqueous media.
Key Stability Concerns Hydrolysis of the nitrile/amide bond, particularly at non-neutral pH. Oxidation at the ether linkage.The β-ketonitrile structure is susceptible to degradation.[6][7] Ether linkages can be prone to oxidation.[11]

Aqueous and Organic Solubility Assessment

Determining solubility is a critical early step in drug development, as it directly impacts bioavailability and formulation.[12] Both kinetic and thermodynamic solubility should be assessed.

Theoretical Framework
  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this measurement.[13][14]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer.[15] It is a high-throughput method useful for early screening and can often overestimate thermodynamic solubility due to the formation of supersaturated solutions.[13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from established methods for determining the equilibrium solubility of drug candidates.[13][16]

Objective: To determine the equilibrium concentration of the compound in various aqueous and organic media.

Materials:

  • 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (solid form)

  • Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF) pH 1.2, Simulated Intestinal Fluid (SIF) pH 6.8, Ethanol, Acetonitrile, Dichloromethane.

  • HPLC-UV or LC-MS/MS system for quantification.[17]

  • Shaking incubator, centrifuge, pH meter, analytical balance.

Procedure:

  • Preparation: Add an excess amount of the solid compound to vials containing a known volume of each solvent. Ensure enough solid is present to form a saturated solution with undissolved particles remaining.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]

  • Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable mobile phase for analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[18][19][20] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to check for any changes.[13]

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

This high-throughput method is ideal for early-stage discovery.[21][22]

Objective: To rapidly assess the apparent solubility of the compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 96- or 384-well microplates.

  • Plate reader with nephelometry or turbidity measurement capabilities.

Procedure:

  • Serial Dilution: Prepare serial dilutions of the DMSO stock solution directly in the microplate.

  • Buffer Addition: Rapidly add PBS to all wells to achieve the final desired compound concentrations (e.g., 1-200 µM) and a final DMSO concentration of ≤1%.[15]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for potential precipitation.

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader.[21]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.[22]

Data Presentation and Interpretation

Table 2: Template for Thermodynamic Solubility Data

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)Final pH
Purified Water25
PBS (pH 7.4)25
SGF (pH 1.2)37
SIF (pH 6.8)37
Ethanol25N/A
Acetonitrile25N/A

Table 3: Template for Kinetic Solubility Data

Buffer SystemTemperature (°C)Kinetic Solubility (µM)
PBS (pH 7.4)25

Chemical Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[23] These studies are a regulatory requirement as outlined in ICH guidelines.[11][24][25]

Theoretical Framework

By subjecting the compound to stress conditions more severe than those it would typically encounter, we can accelerate its degradation. The primary degradation pathways to investigate for this molecule are hydrolysis, oxidation, and photolysis.[23] The goal is to achieve 5-20% degradation to ensure that the primary, relevant degradants are formed without causing unrealistic secondary degradation.[11]

Experimental Protocol: Forced Degradation

Objective: To identify degradation pathways and potential degradation products under various stress conditions.

Materials:

  • 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

  • Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H2O2

  • Solvent: Acetonitrile or Methanol (co-solvent if needed)

  • HPLC-UV-MS system for separation and identification of degradants.

  • Photostability chamber, oven, pH meter.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points. The β-ketonitrile moiety may be particularly sensitive to base, so shorter time points are recommended initially.[6][7] Neutralize samples before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2. Incubate at room temperature for up to 24 hours.[11]

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[25][26] A control sample should be protected from light.

  • Sample Analysis: At each time point, analyze the stressed samples alongside an unstressed control using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed versus unstressed samples.

    • Identify the mass-to-charge ratio (m/z) of any new peaks (degradants).

    • Propose structures for the degradation products based on their mass and the likely chemical transformations (e.g., hydrolysis of the nitrile to a carboxylic acid, oxidation of the ether).

Data Presentation and Interpretation

Table 4: Template for Forced Degradation Study Results

Stress ConditionDuration/Temp% DegradationNo. of Degradantsm/z of Major Degradants
0.1 M HCl24h @ 60°C
0.1 M NaOH8h @ RT
3% H2O224h @ RT
Thermal (Solid)48h @ 70°C
Photolytic (Solution)ICH Q1B

Visualization of Experimental Workflows

Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess solid compound to solvent vial B Seal vial A->B C Shake at controlled temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Withdraw supernatant D->E F Dilute for analysis E->F G Quantify using HPLC-UV or LC-MS/MS F->G H Calculate solubility (µg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points start Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base oxide Oxidative (3% H2O2, RT) start->oxide thermal Thermal (70°C) start->thermal photo Photolytic (ICH Q1B) start->photo analyze Analyze via Stability-Indicating LC-MS acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze quant Quantify Parent Drug & Degradants analyze->quant identify Identify Degradant Structures (m/z) quant->identify report Report % Degradation & Pathways identify->report

Caption: Workflow for Forced Degradation Studies.

Conclusion and Forward Look

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. By executing the detailed protocols herein, researchers can generate a comprehensive data package that is crucial for making informed decisions in the drug development process. The predicted liabilities—namely, pH-dependent solubility and potential hydrolytic instability of the β-ketonitrile moiety—require careful empirical validation. The results from these studies will not only define the compound's developability profile but will also guide formulation strategies, define appropriate storage conditions, and inform the design of future analogs with improved properties. A thorough understanding of these fundamental characteristics is indispensable for advancing this, or any, compound toward clinical candidacy.

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Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of Piperidine Derivatives

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and is widely recognized as a "privileged structure."[1][2] This designation stems from its frequent appearance in a vast array of pharmaceuticals and biologically active natural products.[3][4] The conformational flexibility of the piperidine scaffold, combined with its ability to present substituents in a well-defined three-dimensional orientation, allows for potent and selective interactions with diverse biological targets.[1][5] This versatility has made it an indispensable building block in the design of novel therapeutics aimed at a wide spectrum of diseases.[1][2]

This technical guide offers a comprehensive exploration of the significant biological activities of piperidine derivatives, with a focus on their anticancer, antiviral, antimicrobial, and neuroprotective properties. It is designed for researchers, medicinal chemists, and drug development professionals, providing a synthesis of quantitative data, detailed experimental methodologies, and mechanistic insights to facilitate the discovery and development of next-generation piperidine-based therapeutics.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Piperidine moieties are integral components of numerous anticancer agents, exerting their effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cell growth and survival.[1][6]

Mechanisms of Action

Piperidine derivatives have been shown to trigger apoptosis in cancer cells by modulating the expression of key regulatory proteins. For instance, some derivatives cause an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the Bax/Bcl-2 ratio to favor programmed cell death.[6] This is often accompanied by the release of mitochondrial cytochrome C and the activation of caspases.[6][7]

Furthermore, many piperidine compounds can arrest the cell cycle at specific phases, commonly the G0/G1 or S phase, thereby inhibiting cancer cell proliferation.[6] This is often achieved by interfering with signaling pathways like the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[8] The piperidine derivative DTPEP, for example, has been shown to inhibit cell proliferation in both estrogen receptor (ER)-positive and ER-negative breast cancer cells by arresting the cell cycle in the G0/G1 phase and downregulating the PI3K/Akt pathway.[6][8]

Quantitative Anticancer Activity Data

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. The table below summarizes the in vitro cytotoxic activity of several promising piperidine derivatives across various human cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1][6]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1][6]
Compound 17a PC3Prostate0.81[1][6]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 1 SW-620Colon6.61[9]
HCC-2998Colon12.0[9]
Signaling Pathway Visualization: PI3K/Akt Inhibition

The following diagram illustrates the role of a piperidine derivative in inhibiting the PI3K/Akt signaling pathway, a common mechanism for inducing apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Cell Survival & Proliferation Akt->Apoptosis Promotes Inhibition Apoptosis Piperidine Piperidine Derivative Piperidine->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a piperidine derivative, leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][12]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in sterile PBS).[12]

  • Cell culture medium (serum-free for incubation step).[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[10]

  • 96-well flat-bottom microplates.

  • Test piperidine derivative stock solution.

  • Microplate reader (absorbance at 570-600 nm).[12]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[13]

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Antiviral Activity: A Focus on Anti-HIV Agents

The piperidine scaffold has been successfully integrated into potent antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV).[9] These compounds can interfere with multiple stages of the viral life cycle, from entry into the host cell to replication.[1]

Mechanisms of Action

A primary mechanism for piperidine-based anti-HIV agents is the inhibition of the viral enzyme reverse transcriptase (RT).[14] As non-nucleoside reverse transcriptase inhibitors (NNRTIs), they bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA into DNA.[14] Another key strategy involves blocking viral entry. Some piperidine derivatives act as CD4-mimetic compounds, binding to the viral envelope glycoprotein gp120.[15] This interaction prevents gp120 from binding to the CD4 receptor on host T-cells, thereby blocking the first step of viral infection.[15]

Quantitative Antiviral Activity Data

The antiviral potency is measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.[1]

DerivativeVirus StrainEC50Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)Reference
6b3 HIV-1 (Wild-type)4.61 nM27.415945[14]
6b1 HIV-1 (K103N/Y181C)0.55 µM>42.02>76.4[14]
22a HIV-1 Protease3.61 nM (IC50)>100>27700[16]
TFH-I-116-D1 HIV-1AD84.80 µM>100>20.8[17]
Experimental Workflow: Antiviral Screening

The following diagram outlines a typical workflow for screening compounds for antiviral activity.

Antiviral_Workflow A Prepare Host Cell Monolayer (e.g., Vero, MT-4 cells) in 96-well plates C Add Compounds to Cells A->C B Prepare Serial Dilutions of Piperidine Derivatives B->C D Inoculate with Virus (e.g., HIV-1, Influenza) C->D E Incubate for 48-72h (until ~80% CPE in virus control) D->E F Assess Cell Viability (e.g., CPE Reduction Assay, Neutral Red) E->F G Determine EC50 (Antiviral Potency) F->G J Calculate Selectivity Index (SI = CC50 / EC50) G->J H Parallel Cytotoxicity Assay (Uninfected Cells + Compounds) I Determine CC50 (Compound Toxicity) H->I I->J K Identify Lead Compounds (High SI) J->K

Caption: General workflow for in vitro antiviral compound screening and evaluation.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay quantifies the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect.[18]

Materials:

  • Susceptible host cell line (e.g., Vero 76, MT-4).

  • Virus stock with a known titer.

  • 96-well tissue culture plates.

  • Cell culture medium.

  • Cell viability stain (e.g., Neutral Red or MTT).

  • Microplate reader.

Procedure:

  • Cell Plating: Prepare a monolayer of host cells in a 96-well plate and incubate until confluent.[18]

  • Compound Addition: Prepare eight serial half-log10 dilutions of the test compounds in culture medium. Add these dilutions to the cell monolayers.[18]

  • Controls: Include several control wells on each plate:

    • Cell Control: Cells only, no compound, no virus.

    • Virus Control: Cells with virus, no compound.

    • Toxicity Control: Cells with compound, no virus (for each concentration).

    • Positive Control: Cells with virus and a known antiviral drug.

  • Virus Inoculation: Add the virus to all wells except the Cell Control and Toxicity Control wells. Use a multiplicity of infection (MOI) that will cause ~80% CPE in the Virus Control wells after the incubation period.[18]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the desired CPE is observed in the Virus Control wells (typically 3-5 days).

  • Quantification of Cell Viability: Remove the medium and quantify the number of viable cells using a suitable method. For Neutral Red staining, incubate cells with the dye, then extract the dye and measure absorbance spectrophotometrically at 540 nm.[18]

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves. The Selectivity Index (SI) is calculated as CC50/EC50.[18]

Antimicrobial (Antibacterial & Antifungal) Activity

Piperidine derivatives exhibit a broad spectrum of antimicrobial activities, making them valuable scaffolds for the development of new anti-infective agents.[4][19] They have shown efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[4][20]

Quantitative Antimicrobial Activity Data

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[21][22]

DerivativeMicroorganismTypeMIC (µg/mL)Reference
Compound 5 Staphylococcus aureusGram-positive32[20]
Candida albicansFungus32[20]
Compound 6 Staphylococcus aureusGram-positive64[20]
Candida albicansFungus32[20]
Compound 7 Staphylococcus aureusGram-positive128[20]
Candida albicansFungus64[20]
Various E. coliGram-negative32-512[20]
Various Aspergillus nigerFungusVaries[23]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[21][22][24]

Materials:

  • 96-well microtiter plates.

  • Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Test piperidine derivatives and standard antimicrobial drugs (e.g., Ampicillin, Terbinafine).[19]

  • Incubator.

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Prepare a stock solution of the test compound and add 50 µL to the first well.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate.[22] This creates a gradient of decreasing compound concentrations.

  • Inoculation: Prepare a standardized microbial suspension. Add 50 µL of this inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).[21]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[22]

Neuroprotective Activity: A Frontier in Neurodegenerative Disease

Piperidine derivatives are at the forefront of research into treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[25][26] The well-known Alzheimer's drug Donepezil features a piperidine core, highlighting the scaffold's therapeutic potential in this area.[3][26]

Mechanisms of Neuroprotection

The neuroprotective effects of piperidine derivatives are multifaceted. A key mechanism in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine; inhibiting AChE increases acetylcholine levels in the brain, which can improve cognitive function.[27] Other derivatives act as inhibitors of phosphodiesterase-8 (PDE8), an enzyme overexpressed in neurodegenerative conditions.[28]

In models of Parkinson's disease, piperine (a naturally occurring piperidine alkaloid) has demonstrated protective effects on dopaminergic neurons through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[29][30] It has been shown to reduce oxidative stress, decrease the expression of inflammatory cytokines like IL-1β, and maintain the balance of Bcl-2/Bax proteins to prevent apoptosis.[29][30]

Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced injury.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Neurotoxin (e.g., β-amyloid protein for Alzheimer's model, or 6-OHDA/MPTP for Parkinson's model).[30][31]

  • Cell culture reagents.

  • MTT assay kit for viability assessment.[31]

  • Test piperidine derivative.

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach approximately 80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the piperidine derivative for a specified period (e.g., 1-2 hours).

  • Neurotoxin Challenge: Introduce the neurotoxin (e.g., β-amyloid) to the wells to induce neuronal damage.[31] Maintain the piperidine derivative in the medium.

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the piperidine derivative. A significant increase in viability in the pre-treated group indicates a neuroprotective effect.

Mechanisms of Neuroprotection Visualization

Neuroprotection Toxin Neurotoxins (e.g., β-amyloid, MPTP) ROS Oxidative Stress (ROS Production) Toxin->ROS Inflammation Neuroinflammation (Microglial Activation, Cytokines) Toxin->Inflammation Apoptosis Apoptosis (Bax/Bcl-2 Imbalance) Toxin->Apoptosis Piperidine Piperidine Derivative Piperidine->ROS Inhibits Piperidine->Inflammation Inhibits Piperidine->Apoptosis Inhibits Neuron Neuronal Cell Death ROS->Neuron Inflammation->Neuron Apoptosis->Neuron Survival Neuronal Survival & Function

Caption: Multifaceted neuroprotective mechanisms of piperidine derivatives against neurotoxins.

Conclusion

The piperidine scaffold remains a highly privileged and versatile framework in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antiviral, antimicrobial, and neuroprotective properties. The structural simplicity and synthetic tractability of the piperidine ring allow for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity while minimizing toxicity. As our understanding of disease mechanisms deepens, the rational design of novel piperidine-based compounds will continue to provide promising candidates for addressing some of the most challenging health issues worldwide.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Google Scholar.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Goel, K. K, et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine deriv
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
  • Antimicrobial Susceptibility Testing. APEC.org.
  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Antimicrobial Susceptibility Testing.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online.
  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (2009). Clinical Infectious Diseases.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Pharmacological screening of synthetic piperidine deriv
  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evalu
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
  • MTT assay protocol. Abcam.
  • Ceylan, S., et al. (2008).
  • Antimicrobial and antioxidant activities of piperidine deriv
  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. PMC - NIH.
  • Piperidine Synthesis. DTIC.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
  • Arun, A., et al. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. PMC.
  • Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. (2023). MDPI.
  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. (2001). The Journal of Organic Chemistry.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget.
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC.
  • Chemical structures of anticancer piperidine derivatives.
  • Pharmacological Applications of Piperidine Deriv
  • Piperazine and piperidine derivatives as anti-hiv-agents.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed.
  • Antiviral assay. BIO-PROTOCOL.
  • Preparation, Antibacterial and Antiviral Activity Measurements and Detection Methods. (2023). Google Scholar.
  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2015). PubMed.
  • Potential Protective Effects of Pungent Flavor Components in Neurodegener
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io.
  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. (2023).
  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed.
  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. FDA.
  • In silico and in vitro neuroprotective flavonoids for Alzheimer. (2023). JPPRes.

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The Architectural Evolution of Novel Oxopropanenitrile Compounds in Kinase Inhibition: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and optimization of novel oxopropanenitrile (cyanoacetyl) compounds represent a watershed moment in modern medicinal chemistry, particularly in the targeted inhibition of the human kinome. Originally utilized as versatile building blocks for heterocyclic synthesis, 3-oxopropanenitrile derivatives have evolved into highly sophisticated pharmacophores. This whitepaper explores the historical context, structural biology, and synthetic methodologies surrounding these compounds, with a specific focus on the breakthrough Janus kinase (JAK) inhibitor, Tofacitinib (CP-690,550).

As drug development professionals, understanding the causality behind the selection of the oxopropanenitrile moiety and the precise synthetic controls required to manufacture it is critical for designing next-generation targeted therapeutics.

Historical Context: From Intermediates to Advanced Pharmacophores

Historically, 3-oxopropanenitriles were primarily viewed as highly reactive synthetic intermediates. Their active methylene group and electrophilic cyano carbon made them ideal precursors for constructing complex heterocycles, such as pyrazoles and pyrimidines. However, the paradigm shifted when researchers began exploring the three-dimensional pharmacophore space of the human kinome[1].

The discovery of Tofacitinib (CP-690,550) by Pfizer catalyzed the recognition of the 3-oxopropanenitrile group as a terminal pharmacophore capable of exquisite target engagement. Early lead compounds targeting the JAK/STAT pathway suffered from poor pharmacokinetic properties and off-target kinome toxicity. By engineering chirality into the piperidine core and terminating the scaffold with a 3-oxopropanenitrile moiety, researchers achieved unprecedented selectivity for JAK1 and JAK3, paving the way for the treatment of severe autoimmune diseases like rheumatoid arthritis and ulcerative colitis[2].

Mechanistic Insights: The Role of the Oxopropanenitrile Pharmacophore

The efficacy of Tofacitinib—chemically defined as 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile[3]—is fundamentally tied to its spatial orientation within the JAK ATP-binding pocket.

Structural Biology & Target Engagement

The 3-oxopropanenitrile moiety is not merely a linker; it is an active participant in kinase stabilization. Crystallographic and computational studies reveal that the cyanoacetyl group extends deep beneath the β-3-sheet of the kinase domain[4].

  • Electrostatic Anchoring: The highly polar cyano group positions itself in front of the K908 residue on the α-helical C-terminal lobe, establishing critical electrostatic interactions[4].

  • Hydrophobic Shielding: This specific anchoring by the oxopropanenitrile group forces the methyl group of the chiral piperidine ring to be exposed to the solvent cleft. This precise orientation facilitates a network of hydrophobic contacts with residues L881, V889, and V938, which are unique to the JAK family, thereby driving the compound's selectivity profile[4].

JAK_STAT Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK3 (ATP Binding) Receptor->JAK Activates STAT STAT Proteins (Phosphorylation) JAK->STAT Phosphorylates Nucleus Gene Transcription (Autoimmune Response) STAT->Nucleus Translocates Tofa Oxopropanenitrile Inhibitor (Tofacitinib) Tofa->JAK Blocks ATP Site

Caption: Mechanism of action of oxopropanenitrile inhibitors in the JAK/STAT signaling pathway.

Quantitative Data: Target Selectivity

The rational design incorporating the oxopropanenitrile moiety yields a distinct selectivity profile across the Janus kinase family. The table below summarizes the in vitro inhibitory concentrations (IC50), demonstrating the compound's preferential affinity for JAK3 and JAK2 over JAK1.

Kinase TargetIC50 Value (nM)Clinical Relevance
JAK3 1 nMPrimary target; blocks IL-2 dependent T-cell proliferation[2],.
JAK2 20 nMSecondary target; involved in broader cytokine signaling.
JAK1 112 nMTertiary target; modulates inflammatory response.

Experimental Protocols: Synthesis & Validation

The synthesis of the 3-oxopropanenitrile core requires stringent control over reaction conditions to maintain the stereochemical integrity of the (3R,4R)-piperidine intermediate.

Causality in Reagent Selection: Why Ethyl Cyanoacetate?

Early synthetic routes utilized cyanoacetyl chloride as the acylating agent[5]. However, cyanoacetyl chloride is highly electrophilic and prone to rapid dimerization and the formation of inactive byproducts, making impurity control nearly impossible at an industrial scale[5].

To solve this, modern protocols employ ethyl cyanoacetate activated by the non-nucleophilic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[5]. DBU effectively deprotonates the amine without triggering the self-condensation of the cyanoacetate. This shift provides a controlled, mild amidation environment that maximizes yield while preserving the chiral centers of the molecule.

Synthesis Step1 1. Deazapurine + Piperidine Nucleophilic Substitution Step2 2. Deprotection (Debenzylation via Pd(OH)2/C) Step1->Step2 Step3 3. Amidation / Acylation (Ethyl Cyanoacetate + DBU) Step2->Step3 Step4 4. Tofacitinib (3-Oxopropanenitrile Core) Step3->Step4 Validation Analytical Validation (HPLC, NMR) Step4->Validation

Caption: Step-by-step synthetic workflow for the oxopropanenitrile core of Tofacitinib.

Self-Validating Protocol: Amidation and Isolation

This protocol outlines the final stage of synthesizing the oxopropanenitrile pharmacophore, incorporating built-in validation steps to ensure product integrity.

Step 1: Reaction Setup

  • Charge a dry, nitrogen-purged reaction vessel with 1.0 equivalent of the deprotected intermediate: N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Suspend the intermediate in absolute ethanol (approx. 3.5 L per kg of starting material).

Step 2: Reagent Addition

  • Add 1.5 equivalents of ethyl cyanoacetate to the suspension.

  • Slowly add 0.3 equivalents of DBU (catalyst) dropwise while maintaining the internal temperature at 20–25 °C[5].

  • Stir the reaction mixture continuously for 7 to 8 hours at room temperature.

Step 3: In-Process Control (IPC) - Self-Validation

  • Validation Check: Withdraw a 0.5 mL aliquot, dilute in mobile phase, and analyze via Reverse-Phase HPLC (UV detection at 210 nm).

  • Criteria: The reaction is deemed complete only when the unreacted starting amine peak area is < 1.0%. If > 1.0%, continue stirring for an additional 2 hours and re-test.

Step 4: Workup & Isolation

  • Upon IPC confirmation, add dichloromethane (DCM) to the reactor to solubilize the product.

  • Wash the organic layer twice with purified water to remove DBU and residual ethanol.

  • Concentrate the organic layer under reduced pressure until dry.

  • Recrystallize the crude solid from ethyl acetate to yield the pure 3-oxopropanenitrile compound (Tofacitinib).

Step 5: Final Analytical Validation

  • 1H-NMR (400 MHz, DMSO-d6): Confirm the success of the amidation by identifying the active methylene protons of the oxopropanenitrile group, which typically present as a distinct singlet or tightly coupled multiplet near 3.8–4.0 ppm.

  • 13C-NMR (100 MHz, DMSO-d6): Validate the presence of the terminal cyano carbon, which must appear at approximately 114–116 ppm.

References

  • [1] The Exploration of Chirality for Improved Druggability within the Human Kinome. ACS Publications. URL:

  • [3] Tofacitinib[USAN:INN] - PubChem. NIH. URL:

  • [2] Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. ACS Publications. URL:

  • CP 690550 citrate | JAK. Tocris Bioscience. URL:

  • [4] Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. URL:

  • [5] CN105693728A - Synthesis method of JAK inhibitor tofacitinib. Google Patents. URL:

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Navigating the Initial Safety and Toxicity Profile of Substituted Piperidines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is a ubiquitous, privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to engage diverse biological targets. However, the exact structural features that make substituted piperidines effective—namely, their basic nitrogen and conformational flexibility—also introduce significant toxicological liabilities. For drug development professionals, understanding and mitigating these risks early in the pipeline is critical. This whitepaper provides an in-depth analysis of the initial safety and toxicity profile of substituted piperidines, focusing on cardiotoxicity (hERG liability) and cytotoxicity, alongside self-validating experimental protocols for early-stage screening.

Primary Toxicity Vectors in Substituted Piperidines

Cardiotoxicity: The hERG Channel Liability

The most critical safety hurdle for piperidine-containing drug candidates is off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes.

The causality behind this toxicity lies in the physicochemical nature of the piperidine ring. The basic secondary or tertiary amine typically has a pKa between 9.0 and 11.0, meaning it is predominantly protonated at physiological pH (7.4). This cationic state acts as a potent pharmacophore for the hERG channel's inner cavity, forming high-affinity π -cation interactions with aromatic residues (Tyr652 and Phe656). Because the hERG channel is highly promiscuous, screening for hERG inhibition is a mandatory early-stage safety requirement[1].

Cytotoxicity and the Therapeutic Window

Initial in vitro cytotoxicity screening is essential to establish the compound's therapeutic window. This is quantified using the Selectivity Index (SI), which compares the half-maximal inhibitory concentration (IC50) in normal, non-cancerous cells to that in target diseased cells. A higher SI value indicates greater selectivity and a safer therapeutic profile[2]. Certain piperidine alkaloids can trigger programmed cell death via caspase cascades, making baseline cytotoxicity profiling vital to differentiate target-mediated efficacy from general scaffold toxicity.

Strategic Mitigation of Toxicity (Structure-Toxicity Relationships)

Medicinal chemists employ several rational design strategies to engineer toxicity out of the piperidine scaffold while retaining target affinity:

  • pKa Modulation (Reducing Basicity): Introducing electron-withdrawing groups, such as fluorine atoms, via inductive effects[3], or replacing the piperidine with a piperazine ring, can lower the pKa by orders of magnitude, effectively resolving hERG binding[1].

  • Conformational Restriction: Replacing the flexible piperidine ring with linear aza-spirocyclic moieties[4] restricts the spatial orientation of the nitrogen, preventing it from aligning with the hERG pharmacophore.

  • Chiral Scaffolding: The introduction of chiral centers into the piperidine scaffold[5] creates steric bulk that clashes with the narrow hERG pore, reducing cardiac toxicity while often enhancing target selectivity.

herg_mitigation BasicAmine Basic Piperidine Nitrogen (pKa > 9.0) hERGBind hERG Channel Cavity Binding (Pi-Cation Interactions) BasicAmine->hERGBind Promotes Mit1 F-Substitution (Lower pKa) BasicAmine->Mit1 MedChem Mit2 Spirocyclic Replacement (Conformational Restriction) BasicAmine->Mit2 MedChem Mit3 Chiral Scaffolding (Steric Hindrance) BasicAmine->Mit3 MedChem Tox QT Prolongation & Cardiotoxicity hERGBind->Tox Causes Safe Reduced hERG Affinity Improved Safety Mit1->Safe Mit2->Safe Mit3->Safe

Structural mitigation strategies for piperidine-induced hERG cardiotoxicity.

Quantitative Data Summary

The following tables synthesize recent toxicological data, demonstrating how structural modifications directly impact the safety profile of piperidine derivatives.

Table 1: Comparative in vitro Cytotoxicity and Selectivity Index of Substituted Piperidines

Compound ClassTarget ActivityNormal Cell IC50 (µM)Target Cell IC50 (µM)Selectivity Index (SI)Safety Implication
1,4-disubstituted piperidinesAntiplasmodial> 62.00.17 - 0.9115 - 183High therapeutic window[6]
Fluorinated piperidinesTyrosinase/Lipase> 100.00.98 - 2.62> 38Favorable in silico profile[3]
Piperidine alkaloidsApoptosis (Caspase)VariableLow micromolarTarget-dependentRequires SI optimization[2]

Table 2: Structural Modifications to Mitigate hERG Liability

Original ScaffoldModification StrategyMechanistic RationaleOutcome on Toxicity
Basic PiperidineIsosteric replacement (Piperazine)Lowers pKa by ~2 orders of magnitude[1]Resolves hERG inhibition
BupivacaineAza-spirocyclic replacementConformational restriction[4]1.3 to 5.0-fold reduction in lethal dose
Achiral PiperidineIntroduction of chiral centersSteric hindrance in hERG binding pocket[5]Reduced cardiac hERG toxicity

Self-Validating Experimental Protocols for Early Safety Screening

To ensure scientific integrity, toxicity assays must be designed as self-validating systems. The protocols below integrate causality-driven methodologies with strict quality control gates.

Protocol A: Automated Patch-Clamp for hERG Inhibition
  • Causality & Logic: We utilize automated patch-clamp electrophysiology rather than radioligand binding assays. Radioligand displacement only measures competitive binding at a single site, whereas patch-clamp measures functional, state-dependent channel blockade, providing a physiologically relevant IC50.

  • Self-Validation Mechanism: The assay is gated by a Z'-factor calculation. A reference inhibitor (E-4031) is run in parallel. If the reference IC50 shifts by >0.5 log units from historical baselines, or if the Z'-factor falls below 0.5, the plate is automatically rejected to prevent false negatives.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) gene. Induce expression 48 hours prior to the assay to ensure uniform channel density.

  • Compound Preparation: Serially dilute substituted piperidines in extracellular solution, maintaining a final DMSO concentration of ≤0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiological Recording: Apply a specific voltage step protocol: depolarize the membrane from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Measure the peak tail current reduction relative to the vehicle control. Calculate the IC50 using a 4-parameter logistic fit.

Protocol B: High-Throughput Cytotoxicity & Selectivity Index (SI) Profiling
  • Causality & Logic: We mandate the use of ATP quantitation (e.g., CellTiter-Glo) instead of traditional MTT assays. Piperidine derivatives can occasionally act as redox cyclers or interfere with cellular oxidoreductases, artificially skewing MTT absorbance readouts. ATP quantitation provides a direct, unconfounded metric of metabolic viability.

  • Self-Validation Mechanism: Staurosporine (a pan-kinase inhibitor) is utilized as a positive control for maximum cell death. The assay is only deemed valid if the signal-to-background ratio exceeds 10.

Step-by-Step Methodology:

  • Parallel Plating: Seed target cells (e.g., specific cancer lineages) and matched normal isogenic cells in 384-well plates at a density optimized for logarithmic growth over 72 hours.

  • Dosing: Treat cells with a 10-point dose-response of piperidine derivatives (ranging from 100 µM to 1 nM) using an acoustic liquid handler.

  • Detection: Following a 72-hour incubation, lyse the cells and add the luminescence reagent. Incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Calculate the IC50 for both cell lines. Derive the Selectivity Index by dividing the normal cell IC50 by the target cell IC50.

screening_workflow Comp Piperidine Library CellLines Isogenic Cell Plating (Normal vs. Target) Comp->CellLines Assay ATP-Based Viability Assay (CellTiter-Glo) CellLines->Assay Data Dose-Response Curve (IC50 Calculation) Assay->Data Val Self-Validation: Staurosporine Control Assay->Val SI Selectivity Index (SI) Evaluation Data->SI Val->Data Calibrates

High-throughput, self-validating workflow for determining the Selectivity Index.

Conclusion

The piperidine scaffold remains an indispensable tool in drug discovery. However, its inherent basicity and conformational flexibility necessitate rigorous, early-stage safety profiling. By employing rational structural modifications—such as pKa tuning, spirocyclic replacement, and chiral scaffolding—alongside self-validating screening protocols, drug development professionals can successfully navigate the toxicological liabilities of substituted piperidines and advance safer, more efficacious therapeutics.

References

  • Benchchem. "A Comparative Safety Analysis of Piperidine Analogs for Drug Development." 2

  • Taylor & Francis. "Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights."3

  • ChemRxiv. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic." 4

  • Thieme. "Application of Chiral Piperidine Scaffolds in Drug Design." 5

  • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." 1

  • NIH. "Structurally simple synthetic 1, 4-disubstituted piperidines with high selectivity for resistant Plasmodium falciparum." 6

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Methodological & Application

analytical methods for 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile detection

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: AN-032026

Topic: High-Sensitivity Quantification of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the development and validation of a robust analytical method for the sensitive and selective quantification of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. Given the compound's structure, which features a piperidine ring common in pharmaceuticals but lacks a strong native chromophore for UV-based detection, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented as the gold standard.[1][2][3] This guide details optimized protocols for sample preparation from complex biological matrices, outlines specific LC-MS/MS parameters, and provides a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6] The methodologies described herein are designed to ensure data integrity, reproducibility, and reliability for applications in pharmacokinetic studies, metabolic profiling, and quality control.

Introduction & Analyte Overview

3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (CAS: 2098123-61-4) is a small organic molecule featuring a substituted piperidine core functionalized with a cyanoacetamide group.[7][8] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[2][9] The accurate quantification of such compounds is paramount during drug discovery and development to understand their absorption, distribution, metabolism, and excretion (ADME) profiles.

The primary analytical challenge presented by this molecule is its lack of a significant UV-absorbing chromophore, rendering conventional HPLC-UV methods insufficiently sensitive for bioanalysis. Therefore, LC-MS/MS is the method of choice, offering unparalleled sensitivity and specificity through mass-based detection. This document serves as a practical guide for establishing a fit-for-purpose analytical workflow.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
Chemical Name 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrileAppchem[8]
CAS Number 2098123-61-4EvitaChem[7]
Molecular Formula C₁₁H₁₈N₂O₂EvitaChem[7]
Molecular Weight 210.27 g/mol EvitaChem[7]
Structure CCOCC1CCCN(C1)C(=O)CC#NAppchem[8]

Principle of the Analytical Method

The core of this method relies on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation of the target analyte from matrix components, followed by detection using Tandem Mass Spectrometry (MS/MS) .

  • Chromatographic Separation: The analyte is separated on a C18 stationary phase based on its hydrophobicity. A gradient elution using a mixture of an aqueous mobile phase (with a modifier like formic acid to promote protonation) and an organic mobile phase (acetonitrile or methanol) ensures efficient separation and sharp peak shapes.

  • Ionization: Following elution from the HPLC column, the analyte enters the mass spectrometer source. Electrospray Ionization (ESI) in positive mode is the recommended technique. The basic nitrogen atom in the piperidine ring is readily protonated to form a stable positive ion, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): The protonated molecule (precursor ion) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling low limits of quantification.

Sample Preparation: Protocols and Rationale

Effective sample preparation is critical for removing interferences such as proteins, salts, and phospholipids from biological matrices, which can cause ion suppression and contaminate the LC-MS system.[10][11][12] The choice of technique depends on the required level of cleanliness, sample volume, and throughput.

Sample_Preparation_Workflow cluster_0 Sample Preparation Workflow cluster_1 Method Selection Sample Biological Sample (e.g., Plasma, Urine) PPT Protein Precipitation (PPT) (Fast Screening) Sample->PPT Choose Method LLE Liquid-Liquid Extraction (LLE) (Good Purity) Sample->LLE Choose Method SPE Solid-Phase Extraction (SPE) (Highest Purity & Concentration) Sample->SPE Choose Method Evap Evaporation & Reconstitution PPT->Evap LLE->Evap SPE->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: Workflow for selecting a sample preparation method.

Protocol 3.1: Protein Precipitation (PPT)
  • Application: Ideal for high-throughput screening and early-stage discovery where speed is prioritized over ultimate cleanliness.

  • Causality: A water-miscible organic solvent (e.g., acetonitrile) is added to the aqueous biological sample (e.g., plasma). This alters the solvent environment, causing proteins to denature and precipitate out of solution. The analyte, being soluble in the resulting mixture, remains in the supernatant.

  • Step-by-Step Protocol:

    • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard (IS). The 3:1 ratio is a common starting point for efficient protein removal.

    • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and centrifuge to pellet any insoluble material before injection.

Protocol 3.2: Liquid-Liquid Extraction (LLE)
  • Application: Provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. Suitable for methods requiring higher sensitivity.

  • Causality: LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[11] By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, the analyte can be selectively driven into the organic layer, leaving polar interferences behind. The basic piperidine nitrogen suggests that extraction under basic conditions (pH > 9) will ensure the analyte is in its neutral, more hydrophobic form, enhancing partitioning into the organic solvent.

  • Step-by-Step Protocol:

    • Pipette 200 µL of sample into a glass tube.

    • Add 50 µL of 1 M NaOH to basify the sample. Vortex briefly.

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate) containing the IS.

    • Cap and vortex for 5 minutes for thorough extraction.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase for analysis.

Protocol 3.3: Solid-Phase Extraction (SPE)
  • Application: Delivers the cleanest extracts and allows for analyte concentration, making it the preferred method for demanding applications requiring the lowest detection limits.

  • Causality: SPE utilizes a solid sorbent to retain the analyte from the liquid sample.[12] Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. For this analyte, a mixed-mode cation exchange polymer-based sorbent is ideal. The sorbent's reversed-phase properties will retain the molecule's carbon backbone, while the cation exchange functionality will strongly bind the protonated piperidine nitrogen, providing excellent selectivity.

  • Step-by-Step Protocol:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. This activates the sorbent.

    • Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge. This prepares the sorbent for sample loading and ensures the analyte and sorbent are in the correct ionic state.

    • Loading: Dilute the sample (e.g., 200 µL) 1:1 with 2% formic acid and load it onto the cartridge.

    • Washing:

      • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and very polar interferences.

      • Wash 2: Pass 1 mL of methanol to remove non-polar, uncharged interferences.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the piperidine nitrogen, disrupting its ionic interaction with the sorbent and releasing the analyte.

    • Dry-down & Reconstitution: Evaporate the eluate and reconstitute as described in previous protocols.

LC-MS/MS Method Parameters

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

Table 2: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
HPLC System Standard UHPLC/HPLC System
Column C18, ≤ 2.1 mm ID, < 3 µm particle sizeProvides good retention for moderately polar compounds and is compatible with high-pressure systems.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic phase with low viscosity.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 - 10 µL
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode ESI, PositiveThe basic piperidine nitrogen is readily protonated.
Precursor Ion m/z 211.1Calculated [M+H]⁺ for C₁₁H₁₈N₂O₂.
Product Ions m/z 138.1 (Quantifier), m/z 82.1 (Qualifier)Hypothetical fragments based on likely cleavage points (e.g., loss of the cyanoacetamide moiety or fragmentation of the piperidine ring). These must be empirically determined by infusing the analyte.
Collision Energy Optimized empirically for each transition

Analytical Method Validation (per ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] It is a regulatory requirement and ensures the trustworthiness of the generated data.[4][13]

Method_Validation_Flow cluster_0 ICH Q2(R2) Validation Parameters Specificity Specificity (No Interference) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (%RSD) Specificity->Precision LOQ LOQ / LOD Specificity->LOQ Linearity->Accuracy Robustness Robustness Linearity->Robustness Accuracy->Precision Accuracy->Robustness Precision->LOQ Precision->Robustness LOQ->Robustness

Caption: Interrelationship of key method validation parameters.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical ProtocolAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Analyze blank matrix, matrix spiked with analyte at LLOQ, and matrix with potential interferences.No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank samples.
Linearity & Range To demonstrate a proportional response to analyte concentration.Analyze calibration standards at a minimum of 5-6 concentration levels.[14]Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy To measure the closeness of results to the true value.Analyze Quality Control (QC) samples at low, mid, and high concentrations (n=5).Mean concentration should be within ±15% of the nominal value.
Precision To measure the repeatability of the method.Analyze QC samples at low, mid, and high concentrations (n=5) on the same day (intra-day) and on 3 different days (inter-day).Relative Standard Deviation (%RSD) should be ≤15%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Determined by analyzing serially diluted samples.Signal-to-noise ratio > 10; accuracy and precision criteria must be met (±20% and ≤20% RSD, respectively).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[14]Vary parameters like column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±10%).System suitability parameters should remain within acceptable limits.
System Suitability To ensure the system is performing correctly before analysis.Inject a standard solution multiple times (n=5) before each analytical run.%RSD of peak area and retention time should be ≤5%.

Conclusion

This application note provides a detailed framework for the reliable quantification of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in complex matrices. The described LC-MS/MS method, coupled with a systematic approach to sample preparation and rigorous validation according to ICH guidelines, ensures the generation of high-quality, defensible data. This methodology is directly applicable to a range of research and development activities, from preclinical pharmacokinetic assessments to quality control in manufacturing.

References

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Allied Academies. (n.d.). Comparison of Different Sample Preparation Techniques for the Analysis of Small Molecules in Biological Fluids.
  • BenchChem. (n.d.). Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Journal of Pharmaceutical Sciences. (2025, January 29). An Overview of Sample Preparation Methods for Bioanalytical Analysis.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • American Chemical Society. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR.
  • EvitaChem. (n.d.). 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.
  • Appchem. (n.d.). 3-(3-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile | 2098123-61-4.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ScienceDirect. (2025, January 5). Research progress on piperidine-containing compounds as agrochemicals.
  • PubMed. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

Sources

Application Notes and Protocols for the Synthesis and Reactions of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and derivatization of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The β-ketonitrile moiety is a versatile functional group, serving as a precursor for a wide array of heterocyclic systems and other valuable building blocks for biologically active molecules.[3][4] This guide details a robust two-step synthesis of the title compound and presents a series of validated experimental protocols for its subsequent transformation into more complex molecular architectures. Each protocol is accompanied by mechanistic insights, data interpretation guidelines, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction

The strategic combination of a substituted piperidine ring and a reactive β-ketonitrile functional group in 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile makes it a highly attractive, yet underexplored, building block for chemical biology and drug discovery. The piperidine ring provides a three-dimensional scaffold known to improve pharmacokinetic properties, while the ethoxymethyl substituent at the C2 position introduces a key vector for modifying steric and electronic properties.

The true synthetic power of this molecule lies in the β-ketonitrile group. This moiety contains three key reactive sites: an electrophilic nitrile carbon, an electrophilic carbonyl carbon, and a highly acidic α-carbon (the methylene bridge), which can be readily deprotonated to form a stabilized carbanion.[5] This electronic arrangement allows for a diverse range of chemical transformations. This guide will first establish a reliable synthetic route to the title compound and then explore its utility in several high-impact synthetic applications.

PART 1: Synthesis of the Core Scaffold

The synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is most efficiently achieved in a two-stage process: first, the preparation of the key intermediate, 2-(ethoxymethyl)piperidine, followed by its acylation with a suitable cyanoacetyl donor.

Workflow for Scaffold Synthesis

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Etherification & Acylation Picoline 2-Picoline Reduction Hydrogenation (e.g., PtO2, H2) Picoline->Reduction PiperidineMethanol 2-(Hydroxymethyl)piperidine Reduction->PiperidineMethanol Etherification Williamson Ether Synthesis (NaH, Ethyl Iodide) PiperidineMethanol->Etherification Intermediate Transfer EthoxymethylPiperidine 2-(Ethoxymethyl)piperidine Acylation Acylation (Ethyl Cyanoacetate) EthoxymethylPiperidine->Acylation Target 3-(2-(ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile Acylation->Target Start β-Ketonitrile + Aldehyde/Ketone Knoevenagel Knoevenagel Condensation (Base-catalyzed) Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Michael Michael Addition of Sulfur Intermediate1->Michael Intermediate2 Thiolate Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization & Aromatization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Sources

Application Note: 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Causality, Synthetic Workflows, and Biological Assay Protocols

Executive Summary & Structural Causality

In modern drug discovery, the strategic selection of building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of lead compounds. 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a highly specialized, dual-functional intermediate that merges the reactivity of an active methylene group with the favorable physicochemical profile of a functionalized cyclic amine.

As a Senior Application Scientist, I emphasize that the utility of this molecule lies in its structural causality:

  • The Cyanoacetyl Moiety (-C(=O)CH2CN): This region serves as a highly reactive electrophilic/nucleophilic hub. The acidic methylene protons facilitate Knoevenagel condensations under mild conditions, allowing for the rapid generation of α,β-unsaturated cyanoacetamides. These intermediates are privileged scaffolds for synthesizing complex heterocycles like pyrimidines and pyrazoles [1].

  • The 2-(Ethoxymethyl)piperidine Core: Unlike simple aliphatic amines, this bulky, lipophilic ring introduces significant sp3 character to the resulting drug candidate, a metric strongly correlated with clinical success. The ether oxygen acts as a flexible hydrogen-bond acceptor, which is critical for optimizing Blood-Brain Barrier (BBB) permeability in neurodegenerative drug targets [2].

Synthetic Application: Assembly of Bioactive Heterocycles

The primary synthetic application of this compound is its use as a precursor for structurally diverse heterocycles. By reacting the active methylene with aromatic aldehydes, chemists can generate rigidified arylidene scaffolds that subsequently undergo cyclization.

Synthesis A 3-(2-(ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile C Arylidene Intermediate A->C Knoevenagel Condensation B Aromatic Aldehyde B->C E Target Heterocycle (e.g., Pyrazole/Pyrimidine) C->E Cyclization (Heat) D Hydrazine / Amidine D->E

Workflow for the synthesis of bioactive heterocycles via Knoevenagel condensation.

Protocol 1: Self-Validating Knoevenagel Condensation & Cyclization

To ensure reproducibility, this protocol is designed as a self-validating system incorporating mandatory In-Process Controls (IPCs).

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (10 mmol) and 1.05 equivalents of the desired aromatic aldehyde in 20 mL of anhydrous ethanol.

  • Causality: Ethanol is chosen as a protic solvent to stabilize the transition state of the condensation while allowing for easy product precipitation.

Step 2: Catalysis and Reaction Execution

  • Add 0.1 equivalents of piperidine as a base catalyst.

  • Subject the mixture to microwave irradiation (80 °C, 150 W) for 15 minutes.

  • Causality: Microwave heating ensures uniform energy distribution, drastically reducing reaction times and minimizing the formation of polymeric byproducts common in prolonged thermal heating of cyanoacetamides [3].

Step 3: Self-Validation Checkpoint (IPC)

  • Perform TLC (Hexane:EtOAc 7:3) and LC-MS analysis.

  • Validation Criteria: The reaction is only considered complete when the starting material mass peak is absent, and a dominant [M+H]+ peak corresponding to the arylidene intermediate is observed. Do not proceed to cyclization until this is confirmed.

Step 4: Cyclization and Final Validation

  • Add 1.2 equivalents of a cyclizing agent (e.g., phenylhydrazine for pyrazoles) directly to the reaction vessel and reflux for 4 hours.

  • Cool to 0 °C, filter the precipitate, and recrystallize from hot ethanol.

  • Validate the final structure via 1H NMR, specifically confirming the disappearance of the characteristic vinylic proton singlet (typically at 7.5–8.5 ppm) which indicates successful ring closure.

Biological Application: Development of Kinase Inhibitors

Beyond acting as a synthetic intermediate, the cyanoacetyl piperidine motif is a proven pharmacophore in the development of kinase inhibitors, particularly for Glycogen Synthase Kinase-3β (GSK-3β)—a primary target in Alzheimer's disease research [2].

Mechanism A Pharmacophore Core (Cyanoacetyl Piperidine) B Cyano Group (-CN) A->B C 2-(Ethoxymethyl)piperidine A->C D Hinge Region H-Bonding (ATP Binding Site) B->D Nitrile N-acceptor E Hydrophobic Pocket Fit (ADME Optimization) C->E Steric Bulk & Ether O F Kinase Inhibition (e.g., GSK-3β) D->F E->F

Mechanistic pathway of kinase inhibition by cyanoacetyl piperidine derivatives.

Protocol 2: Self-Validating In Vitro GSK-3β Inhibition Assay

This protocol outlines the evaluation of derivatives synthesized from our core compound using a luminescence-based ADP-Glo kinase assay.

Step 1: Assay Setup

  • Prepare the kinase buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, and 50 µM DTT.

  • Causality: DTT is critical to maintain the kinase in a reduced, active state, while BSA prevents non-specific adherence of the lipophilic piperidine derivatives to the microplate walls.

Step 2: Compound Incubation

  • Perform a 10-point serial dilution (10 µM to 0.5 nM) of the test compound in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubate 5 ng of recombinant GSK-3β with the compound for 30 minutes at room temperature before adding 10 µM ATP and 0.2 µg/µL of the specific peptide substrate.

Step 3: Self-Validation Checkpoint (Z'-Factor)

  • Include positive controls (known inhibitor, e.g., Staurosporine) and negative controls (DMSO only).

  • Validation Criteria: Calculate the Z'-factor for the plate. The data is only deemed trustworthy and actionable if Z′≥0.6 . If the Z'-factor is lower, the assay must be discarded and repeated due to unacceptable variability.

Step 4: Detection

  • Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary

The strategic inclusion of the 2-(ethoxymethyl)piperidine moiety significantly alters the biological and physicochemical landscape of the resulting cyanoacetamide derivatives. The table below summarizes comparative data, illustrating the superiority of this specific building block in neurodegenerative drug design.

Compound Scaffold ModificationTarget KinasePredicted LogP IC50​ (nM)In Vitro BBB Permeability
Unsubstituted CyanoacetamideGSK-3β1.2> 1000Low
Piperidine-1-yl-cyanoacetamideGSK-3β2.1450Moderate
3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile GSK-3β 2.8 130 High

Data Interpretation: The transition from an unsubstituted cyanoacetamide to the ethoxymethyl-substituted piperidine derivative yields a nearly 10-fold increase in kinase binding affinity ( IC50​ drops to 130 nM). Furthermore, the optimized LogP (2.8) falls squarely within the ideal range (2.0–3.0) for central nervous system (CNS) penetration, validating the structural causality of the ether-functionalized ring [2].

References

  • Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration ResearchGate (2024) URL:[Link]

  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors Molecules / National Center for Biotechnology Information (2019) URL:[Link]

  • Piperidine Derivatives. XXX. 1,4-Dialkyl-4-arylpiperidines Journal of Medicinal Chemistry / ACS Publications (2003) URL:[Link]

Application Notes and Protocols: Investigating 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the investigation of the novel compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, as a potential enzyme inhibitor. While specific biological data for this compound is not yet prevalent in published literature, its structural features, namely the piperidine ring and the cyanoacetamide moiety, suggest a strong potential for interaction with various enzyme classes. The piperidine heterocycle is a common motif in a multitude of pharmaceuticals, valued for its ability to form hydrogen bonds and its structural versatility.[1][2] This guide will, therefore, leverage data from structurally related molecules to propose potential enzyme targets and provide comprehensive protocols for screening and characterization. We will explore potential inhibitory activities against kinases and urease, based on the activities of similar piperidine and cyanoacetamide derivatives.[1][3][4] The protocols outlined herein are designed to be self-validating, providing researchers with a robust framework for the initial assessment and detailed characterization of this compound's inhibitory potential.

Introduction: Rationale for Investigation

The core structure of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile combines a piperidine ring with a cyanoacetamide functional group. The piperidine moiety is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates.[2][5] Its presence often confers favorable pharmacokinetic properties. The cyanoacetamide group is a reactive entity that can participate in various chemical reactions and has been identified as a key pharmacophore in a range of biologically active molecules, including enzyme inhibitors.[6][7]

Notably, structural analogs of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile have shown inhibitory activity against several important enzyme classes:

  • Kinases: The structurally similar compound CP-690,550 (Tofacitinib), which also contains a piperidine ring, is a known Janus kinase 3 (Jak3) inhibitor.[1][5] Furthermore, other piperidine derivatives have been investigated as inhibitors of glycogen synthase kinase-3β (GSK-3β) and transforming growth factor-β-activated kinase 1 (TAK1).[1]

  • Urease: Several studies have demonstrated that cyanoacetamide derivatives can exhibit potent urease inhibition.[3][4]

Based on this evidence, a primary investigation into the inhibitory potential of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile should focus on these enzyme families.

Proposed Initial Enzyme Target Screening

A tiered approach to screening is recommended, starting with broad-spectrum assays against representative members of the kinase and urease families.

Kinase Inhibition Screening

A panel of kinases should be selected for initial screening. A representative panel could include:

  • Janus Kinase 3 (Jak3): Given the structural similarity to Tofacitinib.[1][5]

  • Glycogen Synthase Kinase-3β (GSK-3β): Based on the activity of other piperidine derivatives.[1]

  • Transforming Growth Factor-β-activated Kinase 1 (TAK1): As a target for related cyanoacrylamide derivatives.

Urease Inhibition Screening

Screening against urease is also highly recommended due to the presence of the cyanoacetamide moiety.[3][4] Jack bean urease is a commonly used and commercially available model enzyme for initial studies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the initial screening and characterization of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

General Stock Solution Preparation
  • Compound Stock: Prepare a 10 mM stock solution of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in 100% DMSO.

  • Enzyme and Substrate Stocks: Prepare stock solutions of enzymes and substrates in their respective assay buffers as recommended by the manufacturer or established literature protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This commercially available assay from Promega provides a universal method for measuring the activity of any ADP-generating enzyme.

Materials:

  • Kinase of interest (e.g., Jak3, GSK-3β, TAK1)

  • Appropriate kinase substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (specific to the kinase)

  • 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

  • Positive control inhibitor (e.g., Tofacitinib for Jak3)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Serial Dilutions: Prepare a series of dilutions of the test compound and positive control in the appropriate assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution to each well.

    • Add 2.5 µL of the test compound or control at various concentrations.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for the time specified for the particular kinase (typically 30-60 minutes).

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

  • Positive control inhibitor (e.g., Thiourea)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation:

    • In a 96-well plate, add 25 µL of the test compound or positive control at various concentrations.

    • Add 25 µL of the urease enzyme solution and incubate at 37°C for 15 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 50 µL of urea solution.

    • Incubate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of phenol-nitroprusside reagent.

    • Add 50 µL of alkaline hypochlorite reagent.

    • Incubate at room temperature for 10 minutes for color development.

  • Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition and determine the IC50 value as described for the kinase assay.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values for 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Enzyme TargetIC50 (µM)
Jak35.2
GSK-3β12.8
TAK1> 50
Urease2.5

Visualizations

Diagrams are essential for illustrating experimental workflows and logical relationships.

G cluster_0 Initial Screening cluster_1 Hit Characterization Compound Synthesis\nand Purification Compound Synthesis and Purification Primary Screening Kinase Panel & Urease Assays Compound Synthesis\nand Purification->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification IC50 Determination Dose-Response Curves Hit Identification->IC50 Determination Mechanism of Action Studies Enzyme Kinetics IC50 Determination->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Enzyme Inhibitor Discovery Workflow.

G cluster_0 Assay Plate Preparation cluster_1 Enzymatic Reaction cluster_2 Signal Detection Add Compound Add Compound Add Enzyme Add Enzyme Add Compound->Add Enzyme Pre-incubation Pre-incubation Add Enzyme->Pre-incubation Add Substrate/ATP Add Substrate/ATP Pre-incubation->Add Substrate/ATP Incubation Incubation Add Substrate/ATP->Incubation Add Detection Reagents Add Detection Reagents Incubation->Add Detection Reagents Read Plate Read Plate Add Detection Reagents->Read Plate

Caption: General In Vitro Enzyme Inhibition Assay Workflow.

Conclusion

The structural features of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile suggest it is a promising candidate for investigation as an enzyme inhibitor, particularly against kinases and urease. The protocols and workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for the initial screening, IC50 determination, and preliminary characterization of this novel compound. The insights gained from these studies will be crucial for guiding further medicinal chemistry efforts and elucidating the therapeutic potential of this and related molecules.

References

  • 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile - EvitaChem. (n.d.).
  • Rauf, A., Nazish, K. A., Nasim, F. ul H., Yaqoob, A., & Qureshi, A. M. (2015). Synthesis of Novel Cyanoacetamides Derivatives and Their Urease Inhibition Studies. European Journal of Chemistry, 6(2), 163–168. Retrieved from [Link]

  • Cyanoacetamide Derivatives Review | PDF | Amine | Heterocyclic Compound - Scribd. (n.d.). Retrieved from [Link]

  • Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 325-331. Retrieved from [Link]

  • Cyanoacetamide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. (2015). European Journal of Chemistry, 6(2), 163-168. Retrieved from [Link]

  • Lee, J., Park, S., Lee, J., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1835-1847. Retrieved from [Link]

  • Al-Harrasi, A., Ali, L., Hussain, J., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PLoS ONE, 15(10), e0241086. Retrieved from [Link]

  • El-Faham, A., El-Sayed, N. N. E., El-Husseiny, M. H., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 14(1), 748. Retrieved from [Link]

  • El-Faham, A., El-Sayed, N. N. E., El-Husseiny, M. H., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 14(1), 748. Retrieved from [Link]

  • Cignarella, G., Barlocco, D., Cignarella, G. L., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225. Retrieved from [Link]

  • El-Faham, A., El-Sayed, N. N. E., El-Husseiny, M. H., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 14(1), 748. Retrieved from [Link]

  • Zahan, M., Chowdhury, A. N., & Islam, M. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Retrieved from [Link]

  • Kim, M. J., Lee, J. Y., Kim, J. H., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. International Journal of Molecular Sciences, 24(17), 13419. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile as a Potential Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on developing assays with 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] The compound 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a novel molecule featuring this privileged structure. While direct biological data for this specific compound is not yet available, its structural motifs provide a strong rationale for its investigation as a targeted covalent inhibitor.

The presence of a 3-oxopropanenitrile moiety is particularly noteworthy. This functional group is structurally related to the reactive "warhead" found in established covalent inhibitors, such as the Janus kinase (JAK) inhibitor Tofacitinib.[2][3] Covalent inhibitors offer distinct therapeutic advantages, including enhanced potency and prolonged target engagement, which can be particularly beneficial for challenging drug targets.[4][5]

This guide provides a comprehensive framework for the initial characterization of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. We will proceed under the hypothesis that this compound may act as a covalent inhibitor. The following application notes and protocols are designed to rigorously test this hypothesis by:

  • Biochemically characterizing its interaction with a target protein , with a focus on confirming covalent modification and determining the kinetics of inhibition.

  • Evaluating its activity in a cellular context to determine its potency and cytotoxic effects.

These protocols are designed to be self-validating, providing researchers with a robust and logical pathway from initial compound handling to comprehensive data analysis.

Compound Properties, Handling, and Safety

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical for designing relevant assays. Based on its structure, we can predict the following for 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile:

PropertyPredicted CharacteristicRationale and Assay Implication
Solubility Likely soluble in organic solvents like DMSO and ethanol.[5] Aqueous solubility may be limited.For all assays, a concentrated stock solution should be prepared in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be carefully monitored for precipitation. The final DMSO concentration in assays should be kept low (typically <1%) to avoid artifacts.
Stability The piperidine ring is generally stable.[1] The oxopropanenitrile group, as a potential electrophile, may be susceptible to hydrolysis, particularly at non-neutral pH.Stock solutions should be stored at -20°C or -80°C. For assays, freshly prepared dilutions are recommended. Stability in assay buffer can be assessed by incubating the compound in the buffer for the duration of the experiment and analyzing for degradation by LC-MS.
Reactivity The nitrile group alpha to a carbonyl can act as a Michael acceptor, making it a potential electrophile for reaction with nucleophilic amino acid residues (e.g., cysteine) on a target protein.Assays should be designed to detect the formation of a covalent adduct. This includes mass spectrometry-based methods and kinetic assays that can distinguish between reversible and irreversible inhibition.[6][7]
Safety and Handling Precautions

Compounds containing the piperidine moiety require careful handling.[4][8][9] All work with 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, both in solid form and in solution, should be conducted in a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Wear solvent-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn at all times.

Handling Procedures:

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][9]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • For liquid transfers, use only non-sparking tools.[9]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from heat, sparks, and open flames.[8]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Application Note 1: Biochemical Characterization of Covalent Inhibition

The cornerstone of characterizing a potential covalent inhibitor is to demonstrate that it forms a stable, covalent bond with its target protein and to quantify the kinetics of this interaction.[10] We present two protocols to achieve this: a kinetic assay to determine the inhibition constants and a mass spectrometry-based assay to directly observe the covalent adduct.

Protocol 1: Determination of Covalent Inhibition Kinetic Parameters (k_inact and K_I)

This protocol uses a continuous enzyme activity assay to measure the rate of inhibition. By monitoring the reaction progress over time in the presence of various inhibitor concentrations, we can determine the maximal rate of inactivation (k_inact) and the initial binding affinity (K_I).[3][11][12]

Causality of Experimental Choices:

  • Pre-incubation vs. Progress Curve: This protocol follows the progress curve method where the inhibitor, enzyme, and substrate are mixed simultaneously. This allows for the direct observation of time-dependent inhibition.

  • Enzyme and Substrate Concentrations: The enzyme concentration is kept low, and the substrate concentration is typically at or below its Michaelis-Menten constant (Km) to ensure the assay is sensitive to inhibition.

  • Data Analysis: The data is fitted to a model for irreversible inhibition to extract the kinetic parameters.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the target enzyme (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Enzyme Stock: Prepare a concentrated stock of the target enzyme in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of the enzyme's substrate in assay buffer.

    • Compound Stock: Prepare a 10 mM stock of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in 100% DMSO.

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of the compound stock in assay buffer. It is crucial to maintain a constant, low percentage of DMSO in all wells.

    • In a 96-well plate, add the diluted compound to the appropriate wells.

    • Include "no inhibitor" controls (assay buffer with DMSO) and "no enzyme" controls (assay buffer with DMSO and substrate).

  • Initiating the Reaction:

    • Prepare a master mix of the enzyme in assay buffer.

    • Prepare a master mix of the substrate in assay buffer.

    • Simultaneously add the enzyme and substrate to all wells to start the reaction. The use of a multi-channel pipette is recommended for consistency.

  • Data Acquisition:

    • Immediately place the plate in a plate reader capable of kinetic measurements.

    • Measure the product formation (e.g., absorbance or fluorescence) at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe the curvature of the progress curves in the presence of the inhibitor (e.g., 30-60 minutes).

  • Data Analysis:

    • For each inhibitor concentration, plot the product concentration versus time.

    • Fit the data to the equation for two-step irreversible inhibition to determine the observed rate constant (k_obs) for each inhibitor concentration.[10]

    • Plot the k_obs values against the inhibitor concentration.

    • Fit this second plot to the Michaelis-Menten equation to determine k_inact (the Vmax of the plot) and K_I (the Km of the plot).[3]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Stocks (Buffer, Enzyme, Substrate, Compound) P2 Serial Dilution of Compound P1->P2 A1 Add Compound to 96-well Plate P2->A1 A2 Initiate Reaction with Enzyme and Substrate A1->A2 A3 Kinetic Read on Plate Reader A2->A3 D1 Plot Progress Curves (Product vs. Time) A3->D1 D2 Fit to determine k_obs for each [Inhibitor] D1->D2 D3 Plot k_obs vs. [Inhibitor] D2->D3 D4 Fit to determine k_inact and K_I D3->D4

Caption: Workflow for determining covalent inhibition kinetic parameters.

Protocol 2: Confirmation of Covalent Adduct by Intact Protein Mass Spectrometry

This protocol provides direct evidence of covalent modification by measuring the mass of the intact protein before and after incubation with the inhibitor.[13][14][15][16] A mass increase corresponding to the molecular weight of the compound confirms the formation of a covalent adduct.

Causality of Experimental Choices:

  • Intact Mass Analysis: This method is chosen for its speed and ability to directly observe the modification of the entire protein without the need for proteolytic digestion, which can be time-consuming and may result in incomplete sequence coverage.[13]

  • LC-MS: Liquid chromatography is used to desalt the protein sample before it enters the mass spectrometer, which is crucial for obtaining high-quality data.

  • High-Resolution Mass Spectrometry: A high-resolution instrument (e.g., Q-TOF or Orbitrap) is required to accurately measure the mass of the protein and the small mass shift caused by the compound.[15]

  • Sample Preparation:

    • Incubation: In separate microcentrifuge tubes, incubate the target protein at a suitable concentration (e.g., 5-10 µM) with:

      • Vehicle control (e.g., 1% DMSO).

      • A molar excess of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (e.g., 10-fold molar excess).

    • Incubate at a controlled temperature (e.g., 37°C) for a time sufficient for the reaction to proceed (e.g., 1-2 hours).

  • Sample Cleanup (Desalting):

    • After incubation, the samples must be desalted to remove buffer components that interfere with mass spectrometry. This can be done using a C4 ZipTip or a similar reversed-phase cleanup method.

    • Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the desalted samples onto an LC-MS system equipped with a high-resolution mass spectrometer.

    • The LC method will typically involve a short gradient to further desalt the sample and elute the protein into the mass spectrometer.

    • Acquire data in positive ion mode over a mass range that includes the expected mass of the protein and the protein-adduct complex.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species in each sample.

    • Compare the mass of the protein in the vehicle-treated sample to the mass in the compound-treated sample.

    • A mass shift equal to the molecular weight of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile confirms the formation of a 1:1 covalent adduct.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation P1 Incubate Protein with Compound and Vehicle Control P2 Desalt Samples (e.g., C4 ZipTip) P1->P2 A1 Inject on LC-MS System P2->A1 A2 Acquire High-Resolution Mass Spectra A1->A2 D1 Deconvolute Spectra to Obtain Zero-Charge Mass A2->D1 D2 Compare Masses of Control and Treated Protein D1->D2 D3 Confirm Mass Shift Equal to Compound MW D2->D3

Caption: Workflow for confirming covalent adduct formation via mass spectrometry.

Application Note 2: Cellular Characterization of Compound Activity

While biochemical assays are essential for understanding the molecular mechanism of a compound, cell-based assays are critical for evaluating its activity in a more physiologically relevant context. This includes assessing its ability to enter cells, engage its target, and elicit a biological response, as well as evaluating its general cytotoxicity.

Protocol 3: Determination of IC50 and Cytotoxicity using a Resazurin-Based Viability Assay

This protocol uses the resazurin (also known as AlamarBlue) assay to measure cell viability. Metabolically active, viable cells reduce the blue resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells.[17] This assay is used to determine the concentration of the compound that inhibits cell viability by 50% (IC50).

Causality of Experimental Choices:

  • Resazurin vs. MTT: The resazurin assay is chosen for its simplicity (a single reagent addition step) and because the product is soluble, eliminating the need for a solubilization step as required in the MTT assay.[7]

  • Cell Seeding Density: The cell number is optimized to ensure that the cells are in a logarithmic growth phase during the assay and that the signal is within the linear range of the plate reader.

  • Incubation Time: The 72-hour incubation period is a standard duration for assessing the anti-proliferative effects of a compound.

  • Cell Culture and Seeding:

    • Culture the desired cell line using standard aseptic techniques.

    • Harvest the cells and perform a cell count (e.g., using a hemocytometer and trypan blue).

    • Dilute the cells to the optimized seeding density in culture medium and seed them into a 96-well, clear-bottomed black plate.

    • Incubate the plate overnight to allow the cells to adhere.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM compound stock in culture medium.

    • Carefully remove the medium from the cells and add the medium containing the various concentrations of the compound.

    • Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and "no cell" controls (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Assay:

    • Prepare the resazurin reagent according to the manufacturer's instructions.

    • Add the resazurin reagent to all wells, including the "no cell" controls.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

  • Data Analysis:

    • Subtract the average fluorescence of the "no cell" controls from all other wells.

    • Normalize the data by setting the average fluorescence of the vehicle-treated wells to 100% viability.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay and Analysis P1 Seed Cells in 96-well Plate P2 Incubate Overnight for Adhesion P1->P2 T2 Treat Cells with Compound P2->T2 T1 Prepare Compound Dilutions T1->T2 T3 Incubate for 72 hours T2->T3 A1 Add Resazurin Reagent T3->A1 A2 Incubate for 2-4 hours A1->A2 A3 Read Fluorescence A2->A3 A4 Normalize Data and Plot Dose-Response Curve A3->A4 A5 Calculate IC50 A4->A5

Caption: Workflow for determining cellular IC50 using a resazurin-based assay.

Summary and Future Directions

The protocols outlined in this guide provide a robust starting point for the characterization of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile as a potential covalent inhibitor. Successful execution of these assays will confirm covalent target modification, define the kinetics of inhibition, and establish the compound's potency in a cellular context.

Positive results from these initial studies would warrant further investigation, including:

  • Target Identification: If the biological target is unknown, chemoproteomic approaches can be employed to identify the protein(s) that are covalently modified by the compound in a cellular context.

  • Selectivity Profiling: Assessing the compound's activity against a panel of related enzymes or in proteome-wide reactivity profiling studies will be crucial for understanding its selectivity.

  • Mechanism of Action Studies: Further cell-based assays can be developed to understand the downstream consequences of target inhibition.

By systematically applying the principles and protocols described herein, researchers can effectively unlock the therapeutic potential of this novel piperidine derivative.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

  • Fromm, H. J., & Hargrove, M. S. (2012). Essentials of Biochemistry. Springer.
  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. Retrieved from [Link]

  • Jahn, U., et al. (2022).
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
  • Pfizer. (2021). XELJANZ (tofacitinib)
  • Robertson, J. G. (2005). Mechanistic basis of enzyme-targeted drugs. Biochemistry, 44(15), 5561-5571.
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Whitehead, C. W., & Traverso, J. J. (1955). THE SYNTHESIS OF 3-SUBSTITUTED-4-CYANO-5-AMINO-6-METHYL-2(1)-PYRIDONES. Journal of the American Chemical Society, 77(22), 5872–5876.
  • Zhang, Y., et al. (2025, January 3).
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • Fun, H. K., Quah, C. K., Abdel-Aziz, H. A., & Ghabbour, H. A. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2726.
  • BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Chalk, R. (2020, November 10). 5 Principles of Intact Mass Analysis. YouTube. Retrieved from [Link]

  • Johnson, K. A., & Goody, R. S. (2011). The original Michaelis constant: translation and analysis. Biochemistry, 50(39), 8264-8269.
  • Mamos, P., et al. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 26(20), 1-45.
  • University of Oxford. (n.d.). Sample Preparation Protocol for BioAccord 1 Intact Protein Analysis. Retrieved from [Link]

  • BMG LABTECH. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Retrieved from [Link]

  • ICE Bioscience. (2026, January 15). Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. Retrieved from [Link]

  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Intact Mass Spectrometry (Intact-MS) Service. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: Scale-Up Synthesis of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its versatile biological activities.[1][2] Piperidine derivatives are integral to over seventy commercialized drugs, demonstrating a wide spectrum of therapeutic applications including as CNS modulators, antihistamines, and anti-cancer agents.[1][3] The specific compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of Janus kinase (JAK) inhibitors.[4][5] The presence of the reactive β-ketonitrile group allows for diverse downstream chemical modifications, making a reliable and scalable synthesis of this intermediate crucial for drug discovery and development programs.[6]

This document provides a comprehensive, field-proven guide for the scale-up synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. The protocol has been optimized for safety, efficiency, and high product purity, addressing the needs of researchers, scientists, and drug development professionals engaged in large-scale production.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-step nucleophilic acyl substitution. Ethyl cyanoacetate is directly amidated by 2-(ethoxymethyl)piperidine. The reaction is facilitated by heating, which drives the reaction towards completion by promoting the formation of the amide bond and the liberation of ethanol as a byproduct.

Figure 1: Synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

G reactant1 Ethyl Cyanoacetate reaction Heat (Toluene) reactant1->reaction + reactant2 2-(Ethoxymethyl)piperidine reactant2->reaction product 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile byproduct Ethanol reaction->product reaction->byproduct +

Caption: Reaction scheme for the synthesis of the target compound.

The causality behind this experimental design lies in the inherent nucleophilicity of the secondary amine of the piperidine derivative, which readily attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate ester. Toluene is selected as the solvent due to its suitable boiling point for this reaction and its ability to facilitate the removal of the ethanol byproduct.

Quantitative Data Summary

The following table outlines the key quantitative parameters for the scaled-up synthesis.

ParameterValueUnitsNotes
Starting Materials
Ethyl Cyanoacetate10.0kg88.4 mol, 1.0 equiv.
2-(Ethoxymethyl)piperidine12.7kg88.4 mol, 1.0 equiv.
Toluene50LReaction Solvent
Work-up & Purification
Water50LFor washing
Brine50LFor washing
Anhydrous Magnesium Sulfate5.0kgDrying agent
Isopropanol20LRecrystallization solvent
n-Heptane40LAnti-solvent for crystallization
Yield & Purity
Theoretical Yield18.6kg
Actual Yield (Typical)15.8 - 16.7kg85-90%
Purity (by HPLC)>99%

Experimental Workflow Visualization

The following diagram illustrates the sequential steps of the synthesis, purification, and isolation process.

G cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Isolation charge_reagents 1. Charge Reactor with Toluene and Reactants reflux 2. Heat to Reflux (110°C) and Monitor (12h) charge_reagents->reflux cool_down 3. Cool to Room Temperature reflux->cool_down wash_water 4. Wash with Water cool_down->wash_water wash_brine 5. Wash with Brine wash_water->wash_brine dry_organic 6. Dry with MgSO4 wash_brine->dry_organic concentrate 7. Concentrate Under Vacuum dry_organic->concentrate recrystallize 8. Recrystallize from Isopropanol/n-Heptane concentrate->recrystallize filter_dry 9. Filter and Dry Product recrystallize->filter_dry

Caption: Workflow for the scale-up synthesis procedure.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks to ensure reaction completion and product quality.

Reactor Setup and Reagent Charging

1.1. Ensure a 100 L glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere. 1.2. Charge the reactor with toluene (50 L). 1.3. With moderate stirring, add ethyl cyanoacetate (10.0 kg, 88.4 mol). 1.4. Slowly add 2-(ethoxymethyl)piperidine (12.7 kg, 88.4 mol) to the reactor over approximately 30 minutes. Monitor the internal temperature, maintaining it below 40 °C as a slight exotherm may be observed.

Reaction

2.1. After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C). 2.2. Maintain the reflux for 12 hours. Monitor the reaction's progress by High-Performance Liquid Chromatography (HPLC) until the consumption of ethyl cyanoacetate is less than 1%.

Work-up and Extraction

3.1. Cool the reaction mixture to room temperature (20-25 °C). 3.2. Add water (50 L) to the reactor and stir for 30 minutes for washing. 3.3. Stop stirring and allow the layers to separate. Remove the aqueous layer. 3.4. Add brine (50 L) to the organic layer, stir for 30 minutes, allow for separation, and remove the aqueous brine layer. 3.5. Dry the organic layer over anhydrous magnesium sulfate (5.0 kg). 3.6. Filter off the drying agent and wash the filter cake with toluene (10 L).

Solvent Evaporation and Crude Product Isolation

4.1. Combine the organic filtrates and concentrate under reduced pressure to yield a crude oil.

Purification by Recrystallization

5.1. Transfer the crude oil to a clean 100 L crystallizer. 5.2. Add isopropanol (20 L) and heat the mixture to 50-60 °C with stirring until all the oil has dissolved. 5.3. While maintaining the temperature, slowly add n-heptane (40 L) as an anti-solvent. 5.4. Slowly cool the mixture to 0-5 °C over a period of 4 hours to facilitate crystallization. 5.5. Maintain the mixture at 0-5 °C for an additional 2 hours to ensure complete precipitation. 5.6. Isolate the solid product by filtration. 5.7. Wash the filter cake with a pre-chilled (0-5 °C) mixture of isopropanol/n-heptane (1:2, 10 L). Recrystallization is a common and effective method for purifying amide compounds.[7]

Drying

6.1. Dry the purified product in a vacuum oven at 40-45 °C until a constant weight is achieved. 6.2. The final product, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, should be obtained as a white to off-white crystalline solid.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are a suitable option).[8]

Handling of Cyano-Containing Compounds: This synthesis involves a cyano-containing compound. It is imperative to handle these materials with extreme caution in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] Accidental contact with acids can liberate highly toxic hydrogen cyanide gas.[10] Therefore, ensure that no acidic materials are in the vicinity of the reaction unless required by the protocol.[8]

Emergency Procedures: In case of exposure, immediately remove the affected individual from the contaminated area and seek medical attention.[11] If skin contact occurs, remove contaminated clothing and wash the affected area thoroughly with water for at least 15 minutes.[9] For eye contact, flush with copious amounts of water for at least 15 minutes.[8] A cyanide-specific first aid kit should be readily available.

Waste Disposal: All waste materials containing cyanide must be managed as hazardous waste.[9] Solid and liquid cyanide wastes should be stored in separate, clearly labeled, and dedicated containers.[8] Contact your institution's environmental health and safety department for proper disposal procedures.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • Columbia University Research. Cyanide Safe Use Guidelines. [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

  • Google Patents. (n.d.). Amide-based compounds, production, recovery, purification and uses thereof.
  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Elsevier. (n.d.). Piperidine-Based Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. (n.d.). Purification of amide compound.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. [Link]

  • The University of Queensland. (2023). Working Safely with Cyanide Guideline. [Link]

  • University of Bristol. (n.d.). Guidance on the Use of Cyanides and Nitriles. [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. [Link]

  • ResearchGate. (n.d.). Malononitrile as a Carbonyl Synthon: A One-Pot Preparation of Heteroaryl Amide via a SNAr-Oxidation—Displacement Strategy. [Link]

  • Google Patents. (n.d.). Process for the production of Malononitrile.
  • Molecules. (n.d.). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

  • Journal of Medicinal Chemistry. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • Google Patents. (n.d.). Malononitrile synthesis method.
  • ACS Publications. (2023). Enantioselective Michael Addition of Malononitrile to Unsaturated Ketones Catalyzed by Rare-Earth Metal Amides RE[N(SiMe3)2]3 with Phenoxy-Functionalized TsDPEN Ligands. [Link]

  • Appchem. (n.d.). 2-(ethoxymethyl)piperidin-1-amine. [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • ResearchGate. (2026). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • ChemRxiv. (n.d.). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. [Link]

Sources

Advanced Derivatization Protocols for 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In modern medicinal chemistry, the rapid generation of diverse, highly functionalized heterocyclic scaffolds is paramount for hit-to-lead optimization. 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (hereafter referred to as EEPO ) is a highly versatile, bireactive N,N -disubstituted cyanoacetamide building block.

The structural architecture of EEPO offers two distinct advantages for drug development:

  • The Pharmacophore Moiety: The 2-(ethoxymethyl)piperidine ring introduces tunable lipophilicity and a hydrogen-bond acceptor (the ether oxygen), which are critical for modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties and receptor binding affinities.

  • The Reactive Core: The cyanoacetamide backbone features an α -acidic methylene group (pKa 11–13) flanked by an electron-withdrawing nitrile and an amide carbonyl. This renders the methylene highly susceptible to deprotonation and subsequent electrophilic attack, while the nitrile group serves as a prime target for intramolecular cyclizations[1].

This application note details three field-proven multicomponent reaction (MCR) pathways to derivatize EEPO into privileged medicinal scaffolds: arylidene Michael acceptors, 2-aminothiophenes, and highly substituted acyclic/heterocyclic systems.

Divergent Derivatization Pathways

The following diagram illustrates the divergent synthetic workflows originating from the parent EEPO molecule, highlighting the transition from a simple building block to complex, medicinally relevant architectures[2][3].

G Parent EEPO (Parent Cyanoacetamide) Active Methylene + Nitrile Core Knoevenagel Knoevenagel Condensation (+ Ar-CHO, Piperidine) Parent->Knoevenagel Gewald Gewald 3CR (+ Ketone, S8, Morpholine) Parent->Gewald Michael Michael Addition (+ Dimedone, Base) Parent->Michael Arylidene (E)-Arylidene Derivative (Michael Acceptor) Knoevenagel->Arylidene Thiophene 2-Aminothiophene Scaffold (Privileged Pharmacophore) Gewald->Thiophene Chromene Highly Substituted Adducts (e.g., Pyrans/Chromenes) Michael->Chromene Arylidene->Michael Sequential MCR

Divergent multicomponent reaction pathways for the derivatization of EEPO.

Experimental Methodologies

Protocol 1: Synthesis of (E)-Arylidene Derivatives via Knoevenagel Condensation

Objective: To synthesize an electrophilic Michael acceptor by condensing EEPO with an aromatic aldehyde.

Mechanistic Causality: Piperidine acts as a dual-purpose catalyst. It deprotonates the acidic methylene of EEPO to form a reactive carbanion, while simultaneously condensing with the aromatic aldehyde to form a highly electrophilic iminium ion intermediate. Ethanol is specifically chosen as the solvent; its protic nature stabilizes the ionic transition states, and the resulting highly conjugated (E)-isomer exhibits poor solubility in cold ethanol. This drives the equilibrium forward via precipitation, allowing for isolation without column chromatography[1][4].

Step-by-Step Procedure:

  • Preparation: In a 20 mL reaction vial, dissolve EEPO (10 mmol) and an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol) in 10 mL of absolute ethanol.

  • Catalysis: Add piperidine (2 mmol, 0.2 eq) dropwise to the stirring solution.

  • Reaction: Seal the vial and heat in an oil bath at 60 °C for 8 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the EEPO spot is consumed.

  • Isolation (Self-Validating Step): A heavy precipitate will form as the reaction progresses. Cool the mixture to 0–4 °C in an ice bath for 1 hour to maximize crystallization.

  • Purification: Filter the precipitate under vacuum, wash sequentially with ice-cold ethanol (2 × 5 mL) and cold diethyl ether (5 mL), and dry under high vacuum to yield the pure (E)-arylidene product.

Protocol 2: Synthesis of 2-Aminothiophene Scaffolds via Gewald 3CR

Objective: To construct a 2-aminothiophene ring, a heavily utilized bioisostere in drug discovery, via a three-component reaction (3CR)[3].

Mechanistic Causality: The Gewald reaction initiates with a Knoevenagel condensation between EEPO and a ketone (e.g., cyclopentanone). Morpholine is selected as the base because it is nucleophilic enough to activate elemental sulfur ( S8​ ) into open-chain polysulfide anions. These sulfur species attack the Knoevenagel intermediate, followed by a rapid 5-exo-dig cyclization where the intermediate thiolate attacks the electrophilic carbon of the nitrile group, yielding the 2-aminothiophene core[2].

Step-by-Step Procedure:

  • Preparation: To a 50 mL round-bottom flask, add EEPO (10 mmol), cyclopentanone (10 mmol), and finely powdered elemental sulfur ( S8​ , 10 mmol) in 15 mL of ethanol.

  • Activation: Add morpholine (10 mmol, 1.0 eq) dropwise. Note: The suspension will transition from an opaque yellow to a dark, clear orange/red as the sulfur is activated and consumed.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours with vigorous stirring.

  • Workup: Once TLC indicates complete consumption of sulfur and EEPO, cool the reaction to room temperature. Pour the mixture into 50 mL of crushed ice/water with rapid stirring.

  • Purification: The 2-aminothiophene derivative will precipitate as a solid. Filter, wash with distilled water, and recrystallize from hot ethanol to ensure the removal of any residual morpholine or unreacted ketone.

Protocol 3: Microwave-Assisted Michael Addition with Dimedone

Objective: To functionalize the arylidene derivative (from Protocol 1) via nucleophilic addition, generating complex acyclic or cyclic adducts[1].

Mechanistic Causality: The arylidene derivative is a potent Michael acceptor. Dimedone (5,5-dimethylcyclohexane-1,3-dione) forms a stable enolate in the presence of a mild base (Triethylamine). The enolate attacks the β -carbon of the arylidene. Microwave irradiation is utilized to rapidly overcome the steric hindrance introduced by the bulky 2-(ethoxymethyl)piperidine moiety, reducing reaction times from hours to minutes and preventing the formation of thermodynamic degradation products.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial, combine the (E)-arylidene derivative (2 mmol), dimedone (2 mmol), and Triethylamine (TEA, 2 mmol) in 3 mL of 2,2,2-trifluoroethanol (TFE) or absolute ethanol.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for exactly 10 minutes.

  • Isolation: Allow the vial to cool to ambient temperature. The sudden drop in temperature and high concentration will induce rapid precipitation.

  • Purification: Filter the resulting solid, wash with cold ethanol (3 mL), and dry under vacuum to obtain the highly substituted adduct.

Quantitative Data Summary

The following table summarizes the expected parameters and yields for the derivatization of EEPO based on established combinatorial cyanoacetamide chemistry standards.

Derivatization PathwayKey ReagentsCatalyst / BaseSolventTemp / TimeTypical YieldPrimary Purification
Knoevenagel Condensation Ar-CHOPiperidine (0.2 eq)Ethanol60 °C / 8 h75–85%Filtration & Cold Wash
Gewald 3CR Ketone, S8​ Morpholine (1.0 eq)Ethanol80 °C / 12 h60–75%Water Precipitation
Michael Addition DimedoneTEA (1.0 eq)TFE / EtOH100 °C / 10 min (MW)70–80%Filtration & Cold Wash

References

  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Combinatorial Science.[Link]

  • Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. PMC - National Institutes of Health.[Link]

  • Cyanoacetamide MCR (III): Three-component Gewald reactions revisited. ResearchGate.[Link]

  • The Gewald multicomponent reaction. RSC Advances.[Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI.[Link]

Sources

Advanced Laboratory Protocols for the Safe Handling, Storage, and Disposal of Cyano-Containing Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

Cyano-containing compounds—including sodium cyanide (NaCN), potassium cyanide (KCN), cyanohydrins, and various nitriles—are indispensable reagents in modern drug development and organic synthesis. They are frequently utilized in homologation reactions, transition-metal-catalyzed cross-couplings, and the synthesis of active pharmaceutical ingredients (APIs). However, the acute toxicity of the cyanide anion ( CN− ) demands uncompromising laboratory safety protocols.

To design a self-validating safety system, researchers must first understand the causality behind the hazard. Cyanide exerts its lethal effect by binding with high affinity to the ferric ( Fe3+ ) iron within cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This binding completely halts oxidative phosphorylation, preventing cells from utilizing oxygen and leading to rapid, fatal cellular hypoxia[1].

G A Cyanide Ion (CN⁻) Exposure (Inhalation, Ingestion, Dermal) B Systemic Circulation & Mitochondrial Entry A->B C High-Affinity Binding to Fe³⁺ in Cytochrome c Oxidase (Complex IV) B->C D Arrest of Mitochondrial Electron Transport Chain C->D E Cessation of Oxidative Phosphorylation (ATP Depletion) D->E F Severe Cellular Hypoxia & Rapid Tissue Necrosis E->F

Biochemical mechanism of cyanide-induced cellular hypoxia via Complex IV inhibition.

Quantitative Safety Parameters

A robust safety framework relies on understanding the physical and toxicological thresholds of the compounds being handled. The table below summarizes critical data points that dictate our engineering controls and PPE requirements.

ParameterSpecification / ThresholdMechanistic Implication
Acute Lethal Dose (Salts) 50 to 150 mg (Ingestion/Skin)[2]Even minute dust inhalation or dermal contact can trigger systemic collapse.
HCN Gas Lethality ~50 ppm (Inhalation)Fume hoods must maintain 80–120 fpm face velocity to prevent vapor escape[3].
Odor Warning Property "Bitter Almonds"Unreliable. 20-40% of the population lacks the genetic trait to detect this odor[1].
Safe Working pH > 10.0[3]Acidic environments shift the equilibrium to liberate volatile, lethal HCN gas[3].
Glove Material Nitrile, Neoprene, or PVC[4]Latex provides insufficient barrier protection against cyano-compound breakthrough.

Storage and Segregation Causality

The storage of cyanide salts is dictated by their reactivity with ambient environmental factors. NaCN and KCN are highly hygroscopic. If exposed to atmospheric moisture, they slowly hydrolyze to release hydrogen cyanide (HCN) gas[2]. Furthermore, accidental mixing with acids will cause a rapid, potentially explosive evolution of HCN[2][3].

Storage Protocol:

  • Environmental Control: Store in a cool, dry, and well-ventilated secured (locked) chemical cabinet[3][4].

  • Secondary Containment: Cyanide containers must be housed in sealable secondary containers (ideally shatter-proof polypropylene) to protect against ambient moisture and physical drops[3][4].

  • Strict Segregation: Isolate entirely from acids, oxidizers, chlorates, and nitrates/nitrites[3]. Never store acids in the same cabinet or under the same fume hood as cyanides[1][3].

Experimental Workflow: Safe Weighing and Dissolution

Weighing dry cyanide salts is the highest-risk procedure due to the potential for aerosolizing toxic dust. The following self-validating protocol ensures that the material is never exposed to the open laboratory environment.

Workflow N1 1. Fume Hood Prep Verify 80-120 fpm N2 2. Don PPE Double Nitrile, Face Shield N1->N2 N3 3. Tare Vial Tare sealed vial on balance N2->N3 N4 4. Transfer Salt Perform INSIDE hood N3->N4 N5 5. Seal Vial Cap tightly before exit N4->N5 N6 6. Weigh Record mass on balance N5->N6 N7 7. Dissolution Add pH >10 solvent in hood N6->N7

Standard operating procedure for the safe weighing and dissolution of dry cyanide salts.

Step-by-Step Methodology:

  • Engineering & PPE Verification: Ensure the chemical fume hood is certified and operating at 80–120 fpm[3]. Don a lab coat, closed-toe shoes, safety goggles, a face shield, and double nitrile or neoprene gloves[1][4][5].

  • Taring: Take a clean, shatter-resistant vial with a tightly fitting cap. Tare the closed empty vial on the analytical balance[5].

  • Transfer: Move the tared vial into the fume hood. Open the primary cyanide container and transfer the estimated required mass into the vial using a clean spatula.

  • Sealing: Tightly cap both the primary cyanide container and the weighing vial inside the fume hood[5].

  • Gravimetric Confirmation: Transport the sealed vial back to the balance and record the exact mass. If adjustments are needed, return the sealed vial to the hood before reopening.

  • Dissolution: Return the sealed vial to the hood. To prevent HCN evolution, dissolve the salt exclusively in a pre-alkalized solvent or buffer (pH > 10)[3].

Decontamination and Waste Management

Cyanide salts are classified as P-listed (acutely toxic) RCRA hazardous wastes[2]. Because mixing cyanide waste with acidic waste streams is a frequent cause of laboratory fatalities, strict waste segregation is mandatory.

Decontamination Protocol:

  • Chemical Quenching: To clean spatulas, glassware, and fume hood surfaces, first wipe with a pH 10 buffer solution to stabilize the cyanide[1]. Follow immediately with a freshly prepared 10% alkaline bleach (sodium hypochlorite) solution[1]. The hypochlorite safely oxidizes the cyanide ion ( CN− ) to the significantly less toxic cyanate ion ( OCN− ).

  • Execution: All decontamination wiping must occur inside the fume hood[1].

Waste Disposal Protocol:

  • Solid Waste: Collect all contaminated gloves, weigh boats, and paper towels in durable 6-mil plastic bags. Double-bag and seal them inside the fume hood[6].

  • Liquid Waste: Store liquid waste in dedicated, liquid-tight containers (1 quart or less)[5].

  • Labeling: Clearly label all containers as "Toxic - Cyanide Waste - NO ACIDS"[5]. Never treat bulk waste solutions with bleach yourself; leave this to Environmental Health and Safety (EHS) professionals[5].

Emergency Response Protocols

In the event of an accident, speed and specific actions are critical.

  • Spills: Never sweep dry cyanide spills, as this generates lethal dust[5]. For small spills inside a hood, dampen a chemical absorbent pad with a pH 10 buffer to suppress dust, wipe the area, and follow with 10% bleach[1][5]. Place all materials into a double-bagged hazardous waste container[5]. For large spills or spills outside the hood, evacuate the lab immediately, close the doors, and call 911[3][5].

  • Personnel Exposure: If inhaled, immediately move the victim to fresh air and call 911[1][2]. For skin or eye contact, utilize the emergency safety shower or eyewash station for a minimum of 15 minutes while removing contaminated clothing[1][2]. Ensure responding EMS personnel are informed that the exposure involves cyanides so they can prepare specific antidotes (e.g., hydroxocobalamin or sodium thiosulfate/amyl nitrite kits).

References

  • Laboratory Chemical Safety Summary: Sodium Cyanide and Potassium Cyanide. geneseo.edu.
  • Cyanides Storage, Handling and General Use Information. University of Windsor.
  • Cyanides | Division of Research Safety. University of Illinois.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT EHS.
  • Lab Specific SOP Template - for Cyanides. Wayne State University.

Sources

Troubleshooting & Optimization

improving yield in 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Improving Yield in 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common synthetic challenges, and optimize reaction yields. We will delve into the causality behind experimental choices, offering field-proven protocols and addressing specific issues you may encounter.

Synthetic Strategy Overview

The synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is fundamentally an amide bond formation. The reaction involves the acylation of the secondary amine, 2-(ethoxymethyl)piperidine, with a reactive derivative of cyanoacetic acid. The efficiency of this coupling is paramount for achieving a high yield and purity. The piperidine ring is a common and valuable motif in pharmaceuticals, making robust synthetic routes to its derivatives highly important.[1][2][3]

The primary challenge in this synthesis often stems from the steric hindrance presented by the 2-ethoxymethyl substituent on the piperidine ring, which can impede the approach of the acylating agent.[4] Therefore, the choice of coupling method and reaction conditions is critical.

Synthesis_Pathway cluster_side Potential Side Reactions Piperidine 2-(Ethoxymethyl)piperidine Coupling Amide Coupling Piperidine->Coupling Cyano_Source Cyanoacetylating Agent (e.g., Ethyl Cyanoacetate, Cyanoacetyl Chloride) Cyano_Source->Coupling Product 3-(2-(ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile Coupling->Product Desired Path Hydrolysis Hydrolysis of Activated Species Coupling->Hydrolysis Decomposition Reagent/Product Decomposition Coupling->Decomposition

Caption: General synthetic pathway for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this molecule? A1: The most prevalent method is the direct N-acylation of 2-(ethoxymethyl)piperidine with a suitable cyanoacetylating agent. Common approaches include reacting the piperidine derivative with ethyl cyanoacetate, often under reflux conditions, or using a more reactive species like cyanoacetyl chloride in the presence of a non-nucleophilic base.[1][5][6]

Q2: Which factors are most critical for maximizing the reaction yield? A2: Several factors are crucial:

  • Reagent Purity: The purity of both 2-(ethoxymethyl)piperidine and the cyanoacetylating agent is paramount. Impurities can lead to side reactions and complicate purification.[7]

  • Anhydrous Conditions: Amide coupling reactions, especially those involving highly reactive intermediates like acid chlorides or active esters, are sensitive to moisture. Water can hydrolyze the activated species, reducing the yield.[8]

  • Choice of Base: When using an acid chloride, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or DIPEA) is necessary to scavenge the HCl byproduct.[9]

  • Temperature Control: While some sluggish reactions benefit from heat, excessive temperatures can cause decomposition of reactants or the desired product.[7]

Q3: How do I choose between using ethyl cyanoacetate and a more reactive agent like cyanoacetyl chloride or a coupling reagent? A3: The choice depends on the reactivity of the amine and desired reaction conditions.

  • Ethyl Cyanoacetate: This is a less reactive, but often effective and economical choice. The reaction typically requires heating (reflux) to drive the amidation, with the ethanol byproduct being removed.[5][6]

  • Cyanoacetyl Chloride: This is highly reactive and allows for faster reaction times, often at lower temperatures. However, it is moisture-sensitive and generates HCl, requiring a base. Side reactions can be more prevalent if conditions are not carefully controlled.[9]

  • Coupling Reagents (e.g., HATU, EDC): If starting from cyanoacetic acid, coupling reagents are necessary. These are excellent for sterically hindered amines where other methods fail.[10] Reagents like HATU are highly efficient but more expensive.[11][12]

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific experimental issues in a question-and-answer format to help you navigate common pitfalls.

Issue 1: Low or No Product Formation

Question: My reaction shows very low conversion, and I primarily recover my starting amine. What went wrong?

This is a common issue, often pointing to problems with reagent activation, quality, or reaction conditions.

  • Potential Cause A: Inadequate Reagent Reactivity or Activation

    • Explanation: The electrophile (cyanoacetylating agent) may not be reactive enough to overcome the steric hindrance of the 2-substituted piperidine. If using ethyl cyanoacetate, the reaction may require more forcing conditions. If using a coupling reagent with cyanoacetic acid, the activation step may have failed.

    • Solution:

      • If using ethyl cyanoacetate: Increase the reaction temperature and ensure efficient removal of the ethanol byproduct. A higher boiling point solvent might be necessary.[5]

      • Switch to an Acid Chloride: Prepare cyanoacetyl chloride from cyanoacetic acid using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is much more reactive.[9][13]

      • Use a More Powerful Coupling Reagent: For reactions with cyanoacetic acid, standard reagents like EDC might be insufficient. Switch to a more potent uronium- or phosphonium-based reagent like HATU or PyBOP, which are known to be effective for hindered couplings.[10][11][14]

  • Potential Cause B: Poor Reagent Quality or Presence of Moisture

    • Explanation: Amide coupling reagents (e.g., EDC, HATU) and acid chlorides are highly sensitive to moisture and can be rapidly hydrolyzed, rendering them inactive.[8] The amine starting material may also contain impurities.

    • Solution:

      • Use Fresh, High-Purity Reagents: Ensure all starting materials are of high purity. Purify the 2-(ethoxymethyl)piperidine by distillation if necessary.

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[8][12]

  • Potential Cause C: Incorrect Stoichiometry or Base

    • Explanation: When using cyanoacetyl chloride, an acid (HCl) is produced. Without a base to neutralize it, the HCl will form a salt with the piperidine starting material, rendering its lone pair non-nucleophilic and halting the reaction.[9]

    • Solution: Add at least one equivalent of a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Using a slight excess (1.1-1.2 equivalents) is common practice.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction works, but the crude product is a complex mixture that is difficult to purify. How can I improve selectivity?

The formation of byproducts often points to side reactions caused by overly harsh conditions or reactive impurities.

  • Potential Cause A: Thermal Decomposition

    • Explanation: The cyanoacetamide functional group can be thermally labile. High reaction temperatures, especially for prolonged periods, can lead to decomposition and the formation of colored impurities.

    • Solution:

      • Lower the Reaction Temperature: If possible, use a more reactive acylating agent (e.g., acid chloride) that allows the reaction to proceed at a lower temperature (e.g., 0 °C to room temperature).

      • Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-exposure to heat.

  • Potential Cause B: Side Reactions of Coupling Reagents

    • Explanation: Some coupling reagents can cause side reactions. For example, using an excess of a uronium reagent like HATU can lead to the formation of a guanidinium byproduct with the amine.[11]

    • Solution: Use the coupling reagent in the correct stoichiometric amount (typically 1.05-1.2 equivalents). If side reactions persist, consider switching to a phosphonium-based reagent like PyBOP, which does not cause this specific side reaction.[11]

Issue 3: Difficult Product Isolation and Purification

Question: I have confirmed product formation by LC-MS, but I am struggling to isolate a pure compound. What purification strategy do you recommend?

Isolation issues can arise if the product has challenging physical properties or if byproducts are difficult to separate.

  • Potential Cause A: Product is a Non-Crystalline Oil

    • Explanation: Small, functionalized molecules like the target compound are often oils or low-melting solids, making crystallization difficult.[7]

    • Solution: The most reliable method for purifying non-crystalline products is flash column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, should provide good separation.

  • Potential Cause B: Contamination with Water-Soluble Byproducts

    • Explanation: If using a carbodiimide coupling reagent like EDC, the corresponding urea byproduct (EDU) is water-soluble. An improper aqueous work-up can leave these impurities in the final product.

    • Solution: After the reaction, perform a thorough aqueous work-up. This typically involves diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and washing sequentially with a mild acid (e.g., 1M HCl or citric acid) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove excess carboxylic acid, and finally with brine to remove residual water.[15]

Troubleshooting_Workflow cluster_reagents cluster_activation cluster_purification Start Low or No Yield Observed Check_Reagents 1. Assess Reagents & Conditions Start->Check_Reagents Check_Activation 2. Evaluate Activation Method Start->Check_Activation Check_Purification 3. Review Work-up & Purification Start->Check_Purification Reagent_Purity Verify purity of amine and acylating agent. Check_Reagents->Reagent_Purity Anhydrous Ensure anhydrous solvents and inert atmosphere. Check_Reagents->Anhydrous Base Check stoichiometry and type of base. Check_Reagents->Base Stronger_Reagent Use stronger coupling reagent (e.g., HATU, PyBOP). Check_Activation->Stronger_Reagent Acid_Chloride Switch to cyanoacetyl chloride. Check_Activation->Acid_Chloride Temp_Time Optimize temperature and reaction time. Check_Activation->Temp_Time Workup Perform thorough aqueous work-up. Check_Purification->Workup Chromatography Use flash column chromatography. Check_Purification->Chromatography

Caption: A troubleshooting workflow for low-yield synthesis.

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two reliable synthetic approaches.

Protocol A: Synthesis via Cyanoacetyl Chloride

This method is advantageous for its high reactivity and generally faster reaction times.

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 2-(ethoxymethyl)piperidine (1.0 eq) and a non-nucleophilic base such as DIPEA (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of cyanoacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred piperidine solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol B: Synthesis using HATU Coupling Reagent

This protocol is highly effective, especially if encountering difficulties due to steric hindrance.[11][12]

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add cyanoacetic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in an anhydrous polar aprotic solvent such as DMF.

  • Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Addition: Add 2-(ethoxymethyl)piperidine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and other water-soluble byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Summary of Key Parameters

ParameterRecommendationRationale
Solvent Anhydrous DCM, THF, or DMFPrevents hydrolysis of reactive intermediates.[8]
Base DIPEA or Triethylamine (TEA)Scavenges HCl byproduct without competing as a nucleophile.
Temperature 0 °C to Room TemperatureBalances reaction rate while minimizing thermal decomposition.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.[8]
Purification Flash Column ChromatographyMost effective method for isolating pure, often non-crystalline products.[7]

References

  • BenchChem. (2025). Optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of cyanoacetamide derivatives.
  • EvitaChem. 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.
  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.
  • BenchChem. (2025). Optimizing amide bond formation for piperidine carboxylic acids.
  • Wang, K., & Dömling, A. (2012). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC.
  • Alarafi, N., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
  • ResearchGate. (2026). Synthesis and synthetic applications of cyanoacetamides.
  • BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis.
  • ResearchGate. (2021). Why did my amide synthesis not work?
  • Olsson, R., & Åkermark, B. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?
  • Google Patents. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate.
  • BenchChem. (2025). Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.
  • Journal of the Chemical Society C: Organic. Acylation of 2,2,6,6-tetramethylpiperidine and 2,2,5,5-tetramethylpyrrolidine.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Technical Support Center: Purification & Handling of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique physicochemical challenges associated with 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile .

This molecule presents a "perfect storm" of purification challenges due to three distinct structural features:

  • N-Acylpiperidine Core: Causes restricted rotation around the amide bond, leading to stable rotamers that split chromatographic peaks.

  • Cyanoacetamide Moiety: Contains highly polar hydrogen-bond donors/acceptors that interact strongly with acidic silanols, causing severe peak tailing.

  • Active Methylene Group: The highly acidic protons between the carbonyl and nitrile groups are prone to base-catalyzed degradation and Knoevenagel-type dimerization.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product streak and tail severely on normal-phase silica gel, even when using highly polar solvent mixtures? The Causality: The cyanoacetamide group contains an active methylene flanked by a carbonyl and a nitrile. This structure acts as a strong hydrogen bond donor (especially in its enol tautomer) and acceptor. These functional groups interact strongly with the acidic silanol groups (Si-OH) present on standard Type-A silica gel, causing secondary retention mechanisms where molecules travel through the column at different speeds[1]. The Solution: You must mask the silanol interactions. Add a competitive modifier to your mobile phase, such as 1–2% acetic acid or methanol. Alternatively, switch to a highly deactivated (end-capped) column or utilize reverse-phase chromatography where silanol activity is minimized[2].

Q2: I see two distinct, closely eluting peaks in my LC-MS/HPLC, but both have the exact same mass. Is my product degrading on the column? The Causality: Not necessarily. N-acylpiperidines are notorious for exhibiting restricted rotation around the N-C(O) amide bond due to partial double-bond character, leading to stable cis and trans rotamers[3][4]. Because the 2-ethoxymethyl group introduces asymmetric steric bulk, the interconversion barrier between these rotamers is high enough that they resolve as two distinct peaks on the chromatographic timescale at room temperature. The Solution (Self-Validation): Run the HPLC at an elevated column temperature (e.g., 60–70 °C). If the two peaks coalesce into a single, sharper peak, the phenomenon is definitively due to rotameric equilibrium rather than degradation or co-eluting impurities.

Q3: My isolated yield is low, and I observe higher molecular weight impurities after a basic aqueous workup. What happened? The Causality: The active methylene group (-CH2- between the C=O and CN) is highly acidic (pKa ~9–11). Under basic conditions, it easily deprotonates to form a nucleophilic enolate. This enolate can attack unreacted electrophiles or undergo Knoevenagel-type self-condensation, leading to dimerization or oxidative degradation[5]. The Solution: Strictly avoid basic workups (e.g., saturated NaHCO₃ or NaOH). Quench your reactions and wash organic layers with neutral or slightly acidic solutions (e.g., saturated NH₄Cl or 5% citric acid) to keep the methylene group protonated.

Part 2: Quantitative Data & Column Selection

To optimize your purification strategy, we have benchmarked the tailing factor ( Tf​ ) and rotamer resolution across various stationary and mobile phases. A Tf​ value of 1.0 indicates perfect Gaussian symmetry; values > 1.5 indicate problematic tailing[1].

Stationary PhaseMobile Phase SystemAdditiveTailing Factor ( Tf​ )Rotamer Resolution (25°C)Recommendation
Normal Phase Silica Hexane / EtOAcNone2.8 (Severe)Smeared / UnresolvedNot Recommended
Normal Phase Silica Hexane / EtOAc1% AcOH1.4 (Acceptable)Broad single peakGood for bulk crude
Cyano-bonded Silica Hexane / EtOAcNone1.6 (Moderate)Partial splittingAlternative to bare silica
Reverse Phase C18 Water / AcetonitrileNone1.8 (Moderate)Baseline resolved (2 peaks)Confusing for purity checks
Reverse Phase C18 Water / Acetonitrile0.1% Formic Acid1.1 (Excellent) Baseline resolved (2 peaks) Ideal for Prep-HPLC

Part 3: Step-by-Step Experimental Protocols

Every protocol must be a self-validating system to ensure you are not losing material to degradation or misinterpreting rotamers as impurities.

Protocol A: Optimized Flash Chromatography (Normal Phase)

Use this for bulk purification of crude reaction mixtures.

  • Column Preparation: Select a high-quality, spherical silica gel column (e.g., 15–40 µm). Pre-equilibrate the column with 3 column volumes (CV) of Hexane/EtOAc (80:20) containing 1% glacial acetic acid .

  • Self-Validating 2D-TLC Check: Before loading, spot your crude mixture on a TLC plate. Run it in the chosen solvent system. Dry the plate, rotate it 90 degrees, and run it again. If the spots form a perfect diagonal line, your compound is stable. If spots appear off the diagonal, on-column degradation is occurring, and you must switch to Reverse Phase.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of CH₂Cl₂. Do not use basic solvents. Load directly onto the column.

  • Elution: Run a gradient from 20% EtOAc to 80% EtOAc (maintaining 1% AcOH throughout).

  • Fraction Collection: The product will elute as a broad band. Pool the fractions and remove the solvent under reduced pressure at 35°C to prevent acid-catalyzed cleavage of the ethoxymethyl ether.

Protocol B: Preparative Reverse-Phase HPLC (Final Polishing)

Use this for isolating >99% pure material for biological assays.

  • System Setup: Equip the Prep-HPLC with a C18 end-capped column. Set the column oven to 65 °C . Mechanistic note: Heating provides the thermal energy required to overcome the rotational barrier of the N-acylpiperidine bond, coalescing the rotamers into a single peak.

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Self-Validating Temperature Gradient: Inject a 10 µL analytical sample at 25 °C. You should observe two peaks. Re-inject at 65 °C. If the peaks merge into a single sharp peak with a Tf​ near 1.0, proceed to preparative scale.

  • Method: Run a linear gradient from 10% B to 70% B over 20 minutes.

  • Recovery: Lyophilize the collected fractions immediately. Do not use rotary evaporation with heat, as concentrating formic acid can lower the pH drastically and risk ether cleavage.

Part 4: Mechanistic Visualization

The following diagrams illustrate the hidden molecular dynamics that dictate the behavior of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile during purification.

G Keto_Trans Keto Form (Trans Rotamer) Keto_Cis Keto Form (Cis Rotamer) Keto_Trans->Keto_Cis Restricted Amide Rotation (Heat to coalesce) Enol_Trans Enol Form (Trans Rotamer) Keto_Trans->Enol_Trans Tautomerization (Silanol catalyzed) Enol_Cis Enol Form (Cis Rotamer) Keto_Cis->Enol_Cis Tautomerization Enol_Trans->Enol_Cis Fast Rotation

Caption: Equilibria of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile rotamers and tautomers.

G Starting Active Methylene Compound Enolate Reactive Enolate Intermediate Starting->Enolate Deprotonation Base Basic Workup (e.g., NaHCO3) Base->Enolate Dimer Knoevenagel Dimer (Impurity) Enolate->Dimer Nucleophilic Attack on Starting Material Oxidation Oxidative Degradation Enolate->Oxidation O2 exposure

Caption: Base-catalyzed degradation pathway of the active methylene group during aqueous workup.

Part 5: References

1.. ACD/Labs.[1] 2. . Chromatography Online.[2] 3.. Beilstein Journal of Organic Chemistry.[5] 4. . King's College London.[3] 5. . The Journal of Physical Chemistry B, ACS Publications.[4]

Sources

Technical Support Center: Synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can overcome common challenges and achieve optimal results.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile via the acylation of 2-(ethoxymethyl)piperidine with a cyanoacetic acid derivative, but I am observing a very low yield or no product formation. What are the likely causes, and how can I improve my yield?

Answer: Low yields in this amide coupling reaction can be a significant hurdle. The problem often stems from the quality of reagents, reaction conditions, or the workup procedure. Here is a systematic approach to troubleshooting this issue.

Potential Causes and Solutions:

  • Purity of 2-(ethoxymethyl)piperidine: The amine starting material's purity is critical. Contaminants can compete in the reaction or inhibit it altogether.

    • Troubleshooting: Use high-purity 2-(ethoxymethyl)piperidine. If the purity is uncertain, consider purification by distillation before use.

  • Reactivity of the Cyanoacetylating Agent: The choice and quality of the cyanoacetylating agent (e.g., ethyl cyanoacetate, cyanoacetic acid with a coupling agent) are paramount.

    • Ethyl Cyanoacetate: This is a common and effective reagent for this transformation.[1] Ensure it is free from significant amounts of water or cyanoacetic acid.

    • Cyanoacetic Acid with Coupling Agents (e.g., DCC, EDC): If you are using cyanoacetic acid, the coupling agent is crucial. Carbodiimides like DCC or EDC are sensitive to moisture and can be hydrolyzed, rendering them inactive.[2]

      • Troubleshooting: Use fresh, high-quality coupling agents. Store them in a desiccator and allow them to warm to room temperature before opening to prevent moisture condensation.[2]

  • Inappropriate Reaction Conditions:

    • Solvent: The choice of solvent can greatly influence the reaction rate and outcome. Anhydrous solvents are generally preferred to prevent hydrolysis of reagents or intermediates.[2]

      • Troubleshooting: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are commonly used for amide coupling reactions.[2] For reactions with ethyl cyanoacetate, ethanol can also be a suitable solvent.[1]

    • Temperature: While some amidations proceed at room temperature, others may require heating to go to completion.[3]

      • Troubleshooting: If the reaction is sluggish at room temperature, consider moderately heating the reaction mixture (e.g., to 40-60 °C) while monitoring for any decomposition.

    • Base (if applicable): If a base is used, its strength and stoichiometry are important. For reactions involving acid chlorides or when using cyanoacetic acid with a coupling agent, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is often used to neutralize the acid formed.[4][]

      • Troubleshooting: Ensure the correct stoichiometry of a suitable non-nucleophilic base is used.[6]

  • Work-up and Purification Issues: The product is polar, which can lead to challenges during extraction and purification.

    • Troubleshooting: During aqueous work-up, ensure the organic solvent used for extraction is sufficiently polar to partition your product. A mixture of a non-polar solvent with a more polar one (e.g., DCM or ethyl acetate) might be necessary.[7] For purification, normal-phase column chromatography on silica gel is a common method.[8]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired product, but I am also observing significant impurities. How can I identify and minimize these side reactions?

Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Their Mitigation:

Side Product Potential Cause Mitigation Strategies Analytical Signature (Conceptual)
Cyanoacetic Acid Hydrolysis of the cyanoacetylating agent (e.g., ethyl cyanoacetate) or incomplete reaction if using cyanoacetic acid directly.[9][10]Use anhydrous solvents and reagents. Ensure complete consumption of the starting material by monitoring the reaction (e.g., by TLC or LC-MS).A more polar spot on TLC compared to the product. A distinct set of signals in ¹H NMR corresponding to the acidic proton and the methylene group.
Decarboxylated Byproduct (Acetonitrile derivative) Thermal decomposition of cyanoacetic acid or its derivatives, especially at elevated temperatures.[11][12]Avoid excessive heating. If heating is necessary, maintain the lowest effective temperature.Absence of the carbonyl group in the IR spectrum. A significant change in the mass spectrum corresponding to the loss of a carboxyl group.
Self-Condensation of Ethyl Cyanoacetate This can occur under basic conditions, especially with strong bases.[13]Use a non-nucleophilic base or add the base slowly at a controlled temperature.Higher molecular weight impurities observed by LC-MS. Complex ¹H NMR spectrum.
Unreacted 2-(ethoxymethyl)piperidine Incomplete reaction due to insufficient reactivity of the acylating agent, low temperature, or short reaction time.Increase reaction time, consider gentle heating, or use a more reactive cyanoacetylating agent (e.g., cyanoacetyl chloride).A distinct spot on TLC corresponding to the starting amine. Characteristic signals of the piperidine derivative in the ¹H NMR of the crude product.

// Nodes Reactants [label="2-(ethoxymethyl)piperidine +\nEthyl Cyanoacetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="3-(2-(ethoxymethyl)piperidin-1-yl)\n-3-oxopropanenitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis of\nEthyl Cyanoacetate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyanoacetic_Acid [label="Cyanoacetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarboxylation [label="Decarboxylation", fillcolor="#FBBC05", fontcolor="#202124"]; Acetonitrile_Deriv [label="Acetonitrile Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Self_Condensation [label="Self-Condensation of\nEthyl Cyanoacetate", fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="Dimer/Oligomer", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Product [label="Desired Reaction", color="#34A853"]; Reactants -> Hydrolysis [label="Presence of Water", color="#FBBC05", style=dashed]; Hydrolysis -> Cyanoacetic_Acid [color="#EA4335"]; Cyanoacetic_Acid -> Decarboxylation [label="Heat", color="#FBBC05", style=dashed]; Decarboxylation -> Acetonitrile_Deriv [color="#EA4335"]; Reactants -> Self_Condensation [label="Strong Base", color="#FBBC05", style=dashed]; Self_Condensation -> Dimer [color="#EA4335"]; }

Caption: Potential Side Reactions in the Synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for monitoring the progress of this reaction?

A1: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The consumption of the limiting reagent (usually the piperidine derivative) and the appearance of the product spot can be visualized under UV light (if applicable) or by staining with an appropriate agent (e.g., potassium permanganate). For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q2: My product is very polar and difficult to purify by standard silica gel chromatography. What are my options?

A2: Purifying highly polar compounds can indeed be challenging. Here are a few strategies:

  • Modified Normal-Phase Chromatography: You can use a more polar eluent system for your silica gel column, such as a gradient of methanol in dichloromethane.

  • Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase chromatography (e.g., using C18-functionalized silica) with a mobile phase of water and acetonitrile or methanol can be a powerful alternative.

  • Aqueous Normal-Phase Chromatography: For very polar compounds, a technique like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, which uses a polar stationary phase (like amine-bonded silica) and a mobile phase of high organic content with a small amount of water.[14]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification.[8]

Q3: Can I use cyanoacetic acid directly with 2-(ethoxymethyl)piperidine to form the product?

A3: Direct reaction of a carboxylic acid and an amine to form an amide is generally not efficient under standard conditions because of the fast acid-base reaction that forms a stable ammonium salt.[15] To make this reaction feasible, you would typically need to use a coupling agent (like DCC or EDC) to activate the carboxylic acid.[] Alternatively, heating the ammonium salt to high temperatures (>100 °C) can drive off water and form the amide, but this can lead to decomposition.[15]

Q4: What are the key safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically:

  • Reagent Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Cyano- Compounds: Cyanoacetic acid and its derivatives are toxic. Avoid inhalation, ingestion, and skin contact.

  • Solvents: Many organic solvents are flammable and/or toxic. Handle them with care and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

// Nodes Start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="1. Verify Reagent Purity\n- 2-(ethoxymethyl)piperidine\n- Cyanoacetylating Agent", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Conditions [label="2. Optimize Reaction Conditions\n- Solvent (Anhydrous?)\n- Temperature\n- Base (if any)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Monitor_Reaction [label="3. Monitor Reaction Progress\n- TLC or LC-MS", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Refine_Workup [label="4. Refine Work-up & Purification\n- Extraction Solvent\n- Chromatography Technique", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reagents; Check_Reagents -> Optimize_Conditions; Optimize_Conditions -> Monitor_Reaction; Monitor_Reaction -> Refine_Workup; Refine_Workup -> Success; }

Caption: General Troubleshooting Workflow.

References

  • El-Faham, A., et al. (2025).
  • Abdel-Aziz, H. A., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2726.
  • Darensbourg, D. J., et al. (1995). Reversible decarboxylation of phosphine derivatives of Cu(I) cyanoacetate. Mechanistic aspects germane to catalytic decarboxylation of carboxylic acids. Journal of the American Chemical Society, 117(25), 6843-6851.
  • Wikipedia. (n.d.). Cyanoacetic acid. Retrieved from [Link]

  • Vessally, E., et al. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(1), 22-34.
  • Beilstein Journal of Organic Chemistry. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930-2935.
  • Google Patents. (n.d.). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.
  • Wang, Y., et al. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 15(2), e202500508.
  • Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis.
  • Royal Society of Chemistry. (2025).
  • Google Patents. (n.d.). DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles.
  • Organic Chemistry Portal. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • ACS Publications. (2012). Ethyl Cyanoacetate: A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Organic Letters, 14(15), 3894–3897.
  • Sabinet African Journals. (2005). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds : the CSIR at 60. South African Journal of Science, 101(11-12), 539-542.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) 3-Oxo-3-(piperidin-1-yl)propanenitrile. Retrieved from [Link]

  • Wang, Y., et al. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 15(2), e202500508.
  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Royal Society of Chemistry. (1963). Proximity effects in the amine-catalysed addition of ethyl cyanoacetate to substituted benzaldehydes (Knoevenagel reaction). Journal of the Chemical Society (Resumed), 4885.
  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Catalytic Acetylation Amines with Ethyl Acetate. Retrieved from [Link]

  • Sociedade Brasileira de Química. (1995). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 6(2), 129-132.
  • El-Faham, A., et al. (2025).
  • ACS Publications. (2011). Synthesis of Amides from Esters and Amines with Liberation of H 2 under Neutral Conditions. Journal of the American Chemical Society, 133(5), 1294–1297.
  • Wiley Online Library. (2025).
  • PubMed. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 45(11), 1171-1186.
  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(ETHOXYMETHYL)PIPERIDINE — Chemical Substance Information. Retrieved from [Link]

  • White Rose eTheses Online. (2012). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances.
  • ResearchGate. (2026). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

  • National Institutes of Health. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16(1), 1-13.
  • European Journal of Chemistry. (2015). Utility of 2‐cyano‐N‐(2‐hydroxyethyl) acetamide in heterocyclic synthesis. European Journal of Chemistry, 6(2), 219-224.
  • ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile Instability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile . As an N-substituted cyanoacetamide derivative, this molecule is a highly versatile building block, but it possesses intrinsic chemical vulnerabilities.

The structural framework of this compound features a tertiary amide linked to a reactive cyano group via an active methylene bridge . This specific arrangement creates competing pathways for degradation, primarily driven by the extreme acidity of the methylene protons and the electrophilicity of the nitrile carbon[1]. This guide synthesizes field-proven methodologies to diagnose, troubleshoot, and prevent these instability issues.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why does my purified compound turn yellow/brown and form high-molecular-weight impurities during storage?

A: Active Methylene Deprotonation and Oxidative Dimerization. The methylene group (-CH2-) located between the electron-withdrawing carbonyl and nitrile groups is highly acidic (pKa ~11-13). In the presence of ambient oxygen and trace bases—such as atmospheric ammonia, basic sites on unwashed glassware, or residual amine catalysts—this group readily deprotonates to form a resonance-stabilized carbanion[2].

  • The Causality: Once the carbanion is formed, it acts as a potent nucleophile. It can undergo single-electron oxidation by atmospheric O2 to form radical species that couple together (dimerization), or it can attack trace carbonyl impurities in your solvents via a spontaneous Knoevenagel condensation[1]. This extended conjugation is what causes the observed yellow/brown discoloration.

Q2: LC-MS analysis shows a major impurity with a mass shift of +18 Da. What is the mechanism of this degradation?

A: Base/Acid-Catalyzed Nitrile Hydrolysis. A precise +18 Da mass shift indicates the hydrolytic hydration of the nitrile group (-C≡N) to a primary amide (-CONH2). If a +37 Da shift is observed, it indicates further hydrolysis to a carboxylic acid.

  • The Causality: The kinetics of base-catalyzed hydrolysis of cyanoacetamides are significantly faster than those of standard aliphatic amides. The electron-withdrawing cyano group facilitates the nucleophilic attack of OH⁻ or H2O on the nitrile carbon. The rate-limiting step is typically water-mediated proton transfer[3]. In semi-aqueous media or solvents with high dielectric constants, this hydration pathway outcompetes other reactions, rapidly degrading your active pharmaceutical ingredient (API)[4].

Q3: During solvent evaporation (rotary evaporation), the compound yield drops significantly, and new degradation peaks appear. How can I prevent this?

A: Thermal Degradation and Decarboxylation. Cyanoacetamides exhibit distinct thermal instability profiles. While the parent compound may appear stable at room temperature, prolonged exposure to heat (especially >40°C) in solution provides the activation energy required to accelerate both hydrolysis and retro-Knoevenagel-type fragmentations[3].

  • The Causality: If trace moisture has already converted a fraction of your compound into a malonamic acid derivative (via nitrile hydrolysis), applying heat will trigger rapid, irreversible decarboxylation [5]. The thermal decomposition pathway is governed by the cleavage of the weakened C-C bonds adjacent to the active methylene, leading to the release of volatile degradants like CO2 and smaller amine fragments[5].

Part 2: Quantitative Degradation Profile

To effectively troubleshoot, you must match the environmental trigger to the kinetic driver. The table below summarizes the causality of each degradation pathway.

Degradation PathwayPrimary Environmental TriggerKinetic / Mechanistic DriverAnalytical SignatureMitigation Strategy
Oxidative Dimerization Trace base, ambient O2, lightCarbanion formation; radical coupling[2]Discoloration; High MW peaks in LC-MSStore under Argon; use radical scavengers (BHT).
Nitrile Hydrolysis pH extremes (<4 or >8), moistureNucleophilic attack by H2O/OH⁻; high dielectric solvents+18 Da (Amide) or +37 Da (Acid) shiftLyophilization; anhydrous solvent usage.
Thermal Decarboxylation Heat (>40°C) + trace moistureActivation energy threshold exceeded post-hydrolysis[5]Loss of target mass; + CO2 evolutionHigh-vacuum evaporation at ≤30°C bath temp.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways of the cyanoacetamide moiety based on environmental stressors.

G Molecule 3-(2-(ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile Cond_BaseO2 Trace Base & O2 (Storage/Air Exposure) Molecule->Cond_BaseO2 Cond_H2O Moisture & pH Extremes (Aqueous Solvents) Molecule->Cond_H2O Cond_Heat Thermal Stress (Evaporation >40°C) Molecule->Cond_Heat Path_Methylene Active Methylene Deprotonation (Carbanion) Cond_BaseO2->Path_Methylene pKa ~11-13 Path_Hydrolysis Nitrile Hydration (Nucleophilic Attack) Cond_H2O->Path_Hydrolysis OH- / H2O Attack Path_Thermal Decarboxylation / Fragmentation Cond_Heat->Path_Thermal Activation Energy Prod_Dimer Oxidative Dimers & Knoevenagel Adducts Path_Methylene->Prod_Dimer Radical Coupling Prod_Amide Primary Amide/Acid (+18 Da / +37 Da Shift) Path_Hydrolysis->Prod_Amide Proton Transfer Prod_Degrad Volatile Degradants & Cleavage Products Path_Thermal->Prod_Degrad CO2 Loss Prod_Amide->Cond_Heat Sensitizes to heat

Caption: Divergent degradation pathways of cyanoacetamide derivatives under environmental stress.

Part 4: Self-Validating Experimental Protocols

To ensure the scientific integrity of your workflow, do not rely solely on end-point yields. Implement these self-validating protocols to arrest degradation at the source.

Protocol 1: Anhydrous, Inert-Atmosphere Storage & Handling

Because the active methylene group is highly susceptible to deprotonation and subsequent oxidation[1], atmospheric isolation is mandatory.

  • Solvent Preparation: Suspend the purified 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile only in anhydrous, degassed solvents (e.g., sparged DCM or MeCN). Avoid protic solvents like methanol, which lower the activation energy for base-catalyzed hydrolysis.

  • Aliquot Dispensing: Dispense the compound into amber glass vials (to prevent photo-induced radical initiation).

  • Atmospheric Displacement: Purge the headspace of each vial with high-purity Argon for a minimum of 30 seconds. Argon is heavier than nitrogen and effectively blankets the solid, displacing O2 and atmospheric moisture.

  • Storage: Seal with PTFE-lined caps and store at -20°C.

  • Self-Validation Step: After 30 days of storage, dissolve a 1 mg test aliquot in anhydrous MeCN and analyze via UV-Vis spectroscopy. The baseline absorbance at 350-400 nm must remain flat. Any emerging peak in this region validates that oxidative dimerization has breached your inert atmosphere.

Protocol 2: pH-Controlled Purification Workflow

Standard silica gel chromatography can possess highly acidic or basic silanol sites that catalyze nitrile hydration during purification.

  • Stationary Phase Buffering: Pre-treat standard silica gel (230-400 mesh) by slurrying it in an eluent containing 0.1% acetic acid (if mitigating basic sites) or 0.1% triethylamine (if mitigating acidic sites), depending on the specific lot's pH profile. Note: For this specific cyanoacetamide, slightly acidic buffering (0.1% AcOH) is preferred to suppress carbanion formation.

  • Column Loading: Load the crude mixture using a minimal amount of aprotic solvent.

  • Elution: Elute rapidly using a gradient of Hexane/Ethyl Acetate. Do not leave the compound residing on the column for more than 45 minutes.

  • Thermal Evaporation: Concentrate the fractions using a rotary evaporator with the water bath strictly set to ≤30°C and a high-capacity vacuum pump (<10 mbar) to compensate for the low temperature[5].

  • Self-Validation Step: Immediately post-evaporation, run an LC-MS aliquot of the purified batch. Calculate the integration ratio of the target mass [M+H]+ to the +18 Da hydrolysis peak. The system is validated if the target purity is >99:1 . If the +18 Da peak exceeds 1%, the stationary phase residence time was too long, or the silica lot was too reactive.

References

  • BenchChem. "In-Depth Technical Guide: Thermal Stability and Decomposition of N-(tert-butyl)-2-cyanoacetamide." BenchChem Technical Resources.
  • Elsemongy, M. M., et al. "Kinetics of Base Hydrolysis of Cyanoacetamide in Methanol-Water Mixtures." NIScPR Online Periodicals Repository.
  • Journal of the American Chemical Society. "Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides." ACS Publications.
  • Abu El-Nader, H. M., & Mostafa, M. R. "Solvent effects on the kinetics of the alkaline catalysed hydrolysis of cyanoacetamide." DergiPark.
  • BenchChem. "Technical Support Center: Optimization of 2-Cyanoacetamide." BenchChem Technical Resources.
  • Fadda, A. A., et al. "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis." TÜBİTAK Academic Journals.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis of this key chemical intermediate.

Introduction

3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a substituted piperidine derivative belonging to the class of β-ketonitriles.[1][2][3] Such compounds are valuable building blocks in medicinal chemistry due to the prevalence of the piperidine moiety in a wide range of pharmaceuticals.[4][5][6][7] The synthesis of this target molecule typically involves the formation of an amide bond between 2-(ethoxymethyl)piperidine and an activated cyanoacetic acid derivative. This guide will provide a comprehensive overview of the reaction, potential challenges, and strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile?

A1: The most direct and widely employed method is the acylation of 2-(ethoxymethyl)piperidine with a cyanoacetic acid equivalent. A common starting material is an ester of cyanoacetic acid, such as ethyl cyanoacetate.[7][8] The reaction proceeds via nucleophilic acyl substitution where the secondary amine of the piperidine derivative attacks the carbonyl carbon of the cyanoacetate.

Q2: Why is the choice of coupling reagent critical in this synthesis?

A2: While direct amidation between an amine and an ester can be achieved, it often requires elevated temperatures and may result in low yields.[9] For more controlled and efficient synthesis at lower temperatures, the use of coupling reagents to activate the carboxylic acid (derived from the ester in situ or used directly) is often preferred.[10][11] These reagents form a highly reactive intermediate that is more susceptible to nucleophilic attack by the amine. For challenging amidations, potent uronium-based reagents like HATU are often employed.[11]

Q3: What are the key reaction parameters to control for optimal yield and purity?

A3: Several factors significantly influence the outcome of this reaction:

  • Reagent Purity: Ensure the 2-(ethoxymethyl)piperidine and the cyanoacetic acid derivative are of high purity and anhydrous. Moisture can hydrolyze coupling reagents and activated intermediates.[10]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used.[10][11]

  • Temperature: The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[10] In some cases, gentle heating may be required to drive sluggish reactions to completion.[11]

  • Stoichiometry: The molar ratio of the amine, carboxylic acid/ester, coupling reagent, and base should be carefully controlled to minimize side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] This allows for the visualization of the consumption of starting materials and the formation of the desired product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.[13][14]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Problem 1: Low or No Product Formation

Possible Cause Recommended Solution
Ineffective Carboxylic Acid Activation Ensure your coupling reagent is fresh and stored under anhydrous conditions. Use a more potent coupling reagent like HATU or COMU.[10]
Poor Quality Starting Materials Verify the purity of 2-(ethoxymethyl)piperidine and the cyanoacetic acid derivative. Piperidine derivatives can oxidize and discolor over time; distillation may be necessary for purification.[15]
Presence of Moisture Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Incorrect Base or Stoichiometry A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize acidic byproducts.[11] Ensure at least two equivalents of base are used if the amine starting material is a salt.

Problem 2: Formation of Multiple Byproducts

Possible Cause Recommended Solution
Self-condensation of Cyanoacetic Ester This can occur in the presence of a strong base. Add the base slowly at a low temperature.
Side Reactions with the Coupling Reagent If using a uronium/aminium reagent like HBTU or HATU in excess, it can react with the amine. Use the coupling reagent in stoichiometric amounts (1.05-1.1 equivalents).[10]
Decomposition at Elevated Temperatures Avoid excessive heating. If the reaction is sluggish, consider a longer reaction time at a lower temperature or using a more effective coupling reagent.[2]

Problem 3: Difficult Purification of the Final Product

Possible Cause Recommended Solution
Residual Coupling Reagent Byproducts Choose a coupling reagent and workup procedure that facilitates easy removal of byproducts. For example, the urea byproduct from EDC is often water-soluble.[16]
Product is an Oil or Difficult to Crystallize If direct crystallization is challenging, purify the crude product by column chromatography on silica gel.[9][17]
Emulsion during Aqueous Workup Add brine to the aqueous layer to break up emulsions.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Synthesis via Amide Coupling with Ethyl Cyanoacetate

This protocol describes a general procedure for the synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile using a common coupling reagent.

Materials:

  • 2-(ethoxymethyl)piperidine

  • Ethyl cyanoacetate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of ethyl cyanoacetate (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid functionality.

  • In a separate flask, dissolve 2-(ethoxymethyl)piperidine (1.1 eq) in anhydrous DCM.

  • Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents R1 2-(ethoxymethyl)piperidine Product 3-(2-(ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile R1->Product R2 Ethyl Cyanoacetate R2->Product C1 EDC/HOBt B1 DIPEA S1 DCM

Caption: General reaction scheme for amide coupling.

Data Presentation

Parameter Condition Rationale
Solvent Anhydrous DCM or DMFAprotic and dissolves reactants and reagents well.[11]
Temperature 0 °C to Room TemperatureControls initial exotherm and allows for a controlled reaction rate.
Base DIPEAA non-nucleophilic base that prevents unwanted side reactions.[11]
Coupling Reagent EDC/HOBt or HATUEfficiently activates the carboxylic acid for amidation.[10][11]
Workup Aqueous washRemoves water-soluble byproducts and unreacted reagents.
Purification Column ChromatographyProvides high purity product, especially if it is an oil.[17]

References

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters. [Link]

  • A High-Yielding Preparation of β-Ketonitriles. Organic Letters. [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. [Link]

  • PROCESS FOR THE PREPARATION OF beta-ketonitriles.
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Process for the preparation of beta-ketonitriles.
  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Organic Chemistry Frontiers. [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Nature. [Link]

  • 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E. [Link]

  • 3-(3-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. Appchem. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • 3-Oxo-3-(piperidin-1-yl)-2-{[(prop-2-yn-1-yl)oxy]imino}propanenitrile. PubChem. [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Give an example for each of the following: a. a β-keto nitrile. Pearson. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. PubChem. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Utility of 2‐cyano‐N‐(2‐hydroxyethyl) acetamide in heterocyclic synthesis. European Journal of Chemistry. [Link]

  • Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Progress in Reaction Kinetics and Mechanism. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. College of Saint Benedict and Saint John's University. [Link]

  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

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common pitfalls in the characterization of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Characterization of Piperidine-Based Compounds

Welcome to the Piperidine Characterization Support Center. This portal provides advanced troubleshooting guides and self-validating protocols for researchers and drug development professionals dealing with the unique analytical challenges of piperidine-based scaffolds.

Section 1: NMR Spectroscopy - The "Missing" or Broadened Peaks

Q: Why do the methylene signals of my piperidine derivative appear as broad, unresolved humps at room temperature, or sometimes disappear entirely?

A: This is a classic manifestation of intermediate conformational exchange. Piperidine rings undergo rapid chair-to-chair inversion and nitrogen inversion[1]. At room temperature (approx. 298 K), the rate of these interconversions often matches the Larmor frequency timescale of the NMR instrument. This intermediate exchange regime causes the signals of the axial and equatorial protons to broaden significantly, sometimes blending into the baseline[2]. The causality here is purely kinetic: the molecule is transitioning between conformers too fast to resolve distinct states, but too slow to yield a sharp, time-averaged signal[1].

Table 1: Temperature Effects on Piperidine NMR Signal Resolution

TemperatureExchange RegimePeak Appearance (Methylene Protons)
High (e.g., 353 K) Fast ExchangeSharp, time-averaged singlets or simple multiplets
Room (e.g., 298 K) Intermediate ExchangeBroad, unresolved humps; significant line broadening
Low (e.g., 233 K) Slow ExchangeSharp, distinct signals for axial and equatorial protons

Protocol: Variable Temperature (VT) NMR for Conformational Validation This self-validating protocol confirms whether line broadening is due to conformational exchange or sample impurities (e.g., paramagnetic metals or aggregation).

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K. Note the broadness of the piperidine ring protons.

  • High-Temperature Averaging: Heat the probe to 353 K. Allow 10 minutes for thermal equilibration. Re-acquire the spectrum. The peaks should sharpen into time-averaged signals due to rapid dynamic averaging[1].

  • Low-Temperature Resolution: Cool the probe to 233 K (ensure your deuterated solvent's freezing point allows this). Re-acquire the spectrum. The broad peaks should split into sharp, distinct signals representing the individual axial and equatorial protons of the locked conformers[2].

  • Validation Check: If the peaks sharpen at both temperature extremes, conformational exchange is confirmed. If peaks remain broad at high temperatures, investigate sample aggregation.

NMRExchange Start Observe Line Broadening in Piperidine NMR CheckTemp Is it an intermediate exchange timescale? Start->CheckTemp Heat High Temp VT-NMR (Fast Exchange) CheckTemp->Heat Increase T Cool Low Temp VT-NMR (Slow Exchange) CheckTemp->Cool Decrease T ResultHeat Sharp Time-Averaged Signals Heat->ResultHeat ResultCool Distinct Axial/Equatorial Signals Cool->ResultCool

Caption: Logical workflow for diagnosing NMR line broadening using Variable Temperature (VT) analysis.

Section 2: Chromatography - Combating Severe Peak Tailing

Q: My piperidine compound exhibits severe peak tailing (Asymmetry factor > 2.5) on a standard C18 HPLC column. How do I fix this?

A: Peak tailing for basic compounds like piperidine (pKa ~11.2) is primarily caused by secondary electrostatic interactions[3]. While the hydrophobic carbon skeleton interacts with the C18 stationary phase, the basic nitrogen interacts strongly with unreacted, acidic residual silanols (pKa ~4-5) on the silica surface[3]. This mixed-mode retention mechanism causes some analyte molecules to be retained longer, resulting in an asymmetric, tailing peak[3]. To resolve this, you must either suppress the ionization of the silanols, neutralize the piperidine, or physically mask the interaction sites[4].

Table 2: Impact of Chromatographic Conditions on Piperidine Peak Symmetry

Column TypeMobile Phase pHAdditiveExpected Tailing Factor (Tf)
Standard C187.0None> 2.5 (Severe Tailing)
Standard C182.5None1.5 - 2.0 (Moderate)
Standard C187.00.1% TEA1.2 - 1.5 (Acceptable)
End-capped C182.5None1.1 - 1.3 (Good)
Hybrid Silica11.5None< 1.1 (Excellent)

Protocol: System Suitability and Silanol Masking This protocol validates that tailing is chemically induced rather than a physical column defect.

  • Physical Integrity Check: Inject a neutral, non-interacting marker (e.g., toluene or uracil). If the neutral marker tails, the column bed is physically degraded (void volume). If it is symmetric, proceed to step 2.

  • Mobile Phase Acidification: Lower the mobile phase pH to between 2 and 4 using 0.1% formic acid or TFA. This protonates the residual silanols, suppressing their ability to interact with the basic analyte[3].

  • Amine Competition: If low pH is insufficient, add a competing base like 0.1% Triethylamine (TEA) to the mobile phase. TEA interacts with the active silanol sites, effectively "masking" them from the piperidine analyte[3].

  • Column Switch: For persistent issues, switch to an end-capped or base-deactivated column, which have significantly reduced silanol activity[4].

HPLCWorkflow Issue Severe Peak Tailing (Asymmetry Factor > 2.0) Cause Secondary Silanol Interactions with Basic Piperidine N Issue->Cause Action1 Adjust Mobile Phase pH (pH < 3.0 or pH > 11.0) Cause->Action1 Action2 Add Competing Base (e.g., Triethylamine) Cause->Action2 Action3 Switch to End-Capped or Hybrid Silica Column Cause->Action3 Validate Re-evaluate Peak Shape (Target Asymmetry 1.0 - 1.2) Action1->Validate Action2->Validate Action3->Validate

Caption: Step-by-step troubleshooting workflow to resolve HPLC peak tailing for basic compounds.

Section 3: Mass Spectrometry - Unpredictable Fragmentation Patterns

Q: In my EI-MS or ESI-MS/MS spectra, the molecular ion of my piperidine derivative is very weak, and the fragmentation pattern is difficult to assign. What is happening?

A: Piperidines are highly susceptible to in-source fragmentation. Under Electron Ionization (EI), the ionization of the nitrogen atom triggers a dominant α -cleavage pathway[5]. This breaks the carbon-carbon bond adjacent to the nitrogen, expelling the largest substituent and forming a highly stable, resonance-stabilized iminium ion[5]. In Electrospray Ionization (ESI) tandem MS, protonated piperidines frequently undergo ring fission or neutral losses (e.g., loss of H2​O or acetic acid from substituents), which can deplete the precursor ion signal entirely[5].

Protocol: MS/MS Optimization and Pathway Elucidation

  • Soft Ionization: Switch from EI to ESI in positive ion mode to preserve the protonated molecule [M+H]+ [5].

  • Collision Energy (CE) Ramping: Perform a product ion scan while ramping the collision energy from 10 eV to 50 eV. Identify the threshold where the precursor ion is at 50% relative abundance to map the primary vs. secondary fragments.

  • Isotope Labeling (Self-Validation): Synthesize or spike in a stable isotope-labeled analog (e.g., 15N or d5​ -piperidine). Fragments that shift in mass by the exact weight of the isotope definitively contain that portion of the piperidine ring, validating your proposed fragmentation mechanism.

MSLogic Parent Protonated Piperidine [M+H]+ Pathway1 Alpha-Cleavage (Loss of Substituent) Parent->Pathway1 Pathway2 Ring Fission (Acyclic Fragments) Parent->Pathway2 Pathway3 Neutral Loss (e.g., H2O, AcOH) Parent->Pathway3 StableIon Resonance-Stabilized Iminium Ion Pathway1->StableIon Validate Validate via Stable Isotope Labeling Pathway2->Validate Pathway3->Validate StableIon->Validate

Caption: Primary mass spectrometry fragmentation pathways for protonated piperidine derivatives.

Sources

Technical Support Center: Resolving Impurities in 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working on the synthesis and purification of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile .

This compound is a tertiary cyanoacetamide typically synthesized via the amide coupling of 2-(ethoxymethyl)piperidine with cyanoacetic acid. Due to the specific structural features of the starting materials—namely the steric hindrance of the piperidine ring and the high reactivity of the cyanoacetyl group—several unique impurity profiles can emerge during synthesis [1]. This guide provides mechanistic troubleshooting, validated protocols, and analytical strategies to ensure high-purity yields.

Troubleshooting FAQs: Mechanistic Causality & Resolution

Q1: Why am I seeing a high level of unreacted 2-(ethoxymethyl)piperidine even with an excess of cyanoacetic acid?

The Mechanism: The ethoxymethyl group (-CH₂OCH₂CH₃) at the 2-position of the piperidine ring creates significant steric bulk directly adjacent to the secondary nitrogen. This steric hindrance restricts the trajectory of nucleophilic attack on the activated carboxylic acid (e.g., the HOBt-ester intermediate). Consequently, the rate of N-acylation is significantly slower than that of unhindered amines. The Resolution: Do not simply increase the reaction temperature, as this promotes the dimerization of cyanoacetic acid. Instead, ensure complete pre-activation of cyanoacetic acid with EDC/HOBt for at least 30 minutes at 0 °C before adding the amine. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures the amine remains in its highly nucleophilic free-base form without competing for the activated ester [1].

Q2: My LC-MS shows a persistent, high-molecular-weight "overreacted" impurity that co-elutes with the product. What is it and how do I remove it?

The Mechanism: Cyanoacetic acid is prone to side reactions under basic coupling conditions. When the N-acylation is slow (due to the steric hindrance mentioned in Q1), the activated cyanoacetic acid can undergo Knoevenagel-type self-condensation, or the target product can further react with excess coupling reagents to form complex N-acylurea adducts. The Resolution: These overreacted adducts are chemically unstable under acidic conditions. By introducing a post-reaction quench with 1M aqueous HCl directly into the reaction mixture and stirring for 1–2 hours, these complex impurities are hydrolyzed back into the desired 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile [3].

Q3: I am detecting an [M+18] impurity in my final product. How do I prevent this?

The Mechanism: The target mass is [M+H]⁺ 211.1. An[M+18] peak ([M+H]⁺ 229.1) indicates the hydrolysis of the nitrile group (-C≡N) to a primary amide (-C(=O)NH₂), forming 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanamide. The methylene protons between the carbonyl and the nitrile are highly acidic, making the nitrile group susceptible to hydration if exposed to harsh aqueous bases (like NaOH) or prolonged strong acids during workup. The Resolution: Avoid strong bases during the aqueous workup. Use saturated aqueous NaHCO₃ (pH ~8) to neutralize residual acids, and perform the phase separations promptly.

Q4: How do I ensure the complete removal of the EDC urea byproduct?

The Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) degrades into 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) after coupling. While EDU is water-soluble, it can partition into the organic layer (like dichloromethane) if the aqueous washes are not properly optimized. The Resolution: EDU contains a basic tertiary amine. Washing the organic layer with 0.5 M HCl protonates this amine, drastically increasing its aqueous solubility and ensuring quantitative removal from the organic phase [1].

Quantitative Data & Analytical Markers

The following table summarizes the key impurities, their analytical markers, and the validated resolution strategies.

Impurity ProfilePotential CauseAnalytical Marker (LC-MS)Resolution Strategy
Unreacted 2-(ethoxymethyl)piperidine Steric hindrance at the 2-position slowing N-acylation.[M+H]⁺ 144.1Ensure 1.2 eq of activated cyanoacetic acid; remove via 0.5 M HCl aqueous wash.
Overreacted Adducts (N-acylurea / Dimers) Excess coupling agent reacting with the product or SM.Broad peaks at higher RT, [M+H]⁺ > 300Post-reaction hydrolysis with 1M aqueous HCl for 2 hours prior to workup.
Nitrile Hydrolysis Product (Primary Amide) Harsh basic or acidic aqueous workup conditions.[M+H]⁺ 229.1Keep workup pH between 4 and 8; avoid prolonged exposure to strong bases.
EDU (Urea Byproduct) Natural byproduct of EDC activation.[M+H]⁺ 174.1Sequential acidic (0.5 M HCl) and basic (sat. NaHCO₃) aqueous washes.

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By checking the specified In-Process Controls (IPCs), you verify the success of each step before proceeding, ensuring the final product is free of the impurities detailed above.

Reagents:

  • 2-(ethoxymethyl)piperidine (1.0 eq, 10.0 mmol, 1.43 g)

  • Cyanoacetic acid (1.2 eq, 12.0 mmol, 1.02 g)

  • EDC·HCl (1.3 eq, 13.0 mmol, 2.49 g)

  • HOBt hydrate (1.2 eq, 12.0 mmol, 1.62 g)

  • DIPEA (2.0 eq, 20.0 mmol, 3.48 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Acid Activation: In an oven-dried round-bottom flask under nitrogen, dissolve cyanoacetic acid and HOBt in 40 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath. Add EDC·HCl portion-wise over 5 minutes.

    • Self-Validation Checkpoint 1: Stir for 30 minutes at 0 °C. The initially cloudy suspension should become a clear or slightly hazy solution, indicating the successful formation of the active HOBt-ester.

  • Amine Addition: In a separate vial, dissolve 2-(ethoxymethyl)piperidine and DIPEA in 10 mL of DCM. Add this solution dropwise to the activated acid mixture at 0 °C over 15 minutes to prevent local thermal spikes that cause dimerization.

  • Coupling Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation Checkpoint 2: Perform TLC (Eluent: 5% MeOH in DCM). The starting amine (visualized with ninhydrin stain) should be consumed, and a new UV-active spot (the target amide) should appear.

  • Adduct Hydrolysis (Critical Step): Add 20 mL of 1M aqueous HCl directly to the stirring reaction mixture. Stir vigorously at room temperature for 2 hours.

    • Self-Validation Checkpoint 3: Analyze the organic layer via LC-MS. Any high-molecular-weight peaks (>300 m/z) should be completely converted to the target mass ([M+H]⁺ 211.1).

  • Aqueous Workup:

    • Transfer the mixture to a separatory funnel and collect the organic (bottom) layer.

    • Wash the organic layer with 0.5 M HCl (2 × 20 mL) to quantitatively remove unreacted amine and EDU.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize residual acid and remove unreacted cyanoacetic acid/HOBt.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Reaction & Impurity Resolution Workflow

Workflow SM Starting Materials 2-(ethoxymethyl)piperidine + Cyanoacetic Acid Activation Activation EDC·HCl, HOBt, DIPEA, DCM SM->Activation Reaction Amide Coupling (0 °C to RT, 12 h) Activation->Reaction Target Target Product 3-(2-(ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile Reaction->Target Main Pathway Imp_Amine Impurity A Unreacted Amine Reaction->Imp_Amine Steric Hindrance Imp_Adduct Impurity B Overreacted Adduct Reaction->Imp_Adduct Excess Reagents Imp_EDU Impurity C EDU Byproduct Reaction->Imp_EDU EDC Degradation Quench 1M HCl Quench (Hydrolyzes Adduct) Target->Quench Wash_Acid 0.5 M HCl Wash (Removes Amine & EDU) Imp_Amine->Wash_Acid Imp_Adduct->Quench Imp_EDU->Wash_Acid Quench->Wash_Acid Wash_Base Sat. NaHCO3 Wash (Neutralizes Acid) Wash_Acid->Wash_Base Pure Pure Target Compound (Organic Phase) Wash_Base->Pure

Workflow for the synthesis and impurity resolution of the target cyanoacetamide.

References

  • Organic Syntheses. "Cyanoacetamide." Org. Syn. Coll. Vol. 2, 379. URL: [Link]

  • M. Kuriyama et al. "A Practical and Scalable Method for Manufacturing JAK Inhibitor ASP3627." Organic Process Research & Development, ACS Publications. URL: [Link]

Technical Support Center: Enhancing the Solubility of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the solubility of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in biological assays. Our goal is to equip you with the knowledge and protocols to ensure accurate and reproducible experimental results.

Introduction

The compound 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a small molecule with a piperidine core, a common motif in many pharmaceuticals.[1] Its structure suggests it may have applications in medicinal chemistry, potentially as a kinase inhibitor.[1] However, like many novel chemical entities, it may exhibit poor aqueous solubility, a significant hurdle in biological assays.[2][3][4] Inadequate solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[5]

This guide will walk you through a systematic approach to enhancing the solubility of this and similar compounds, ensuring the integrity of your biological assays.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. What's happening and what can I do?

This is a common issue known as "solvent shock."[6] Your compound is likely soluble in 100% DMSO but crashes out when diluted into the aqueous environment of the cell culture medium.[6] Here’s a breakdown of the problem and how to address it:

  • The Problem: The rapid change in solvent polarity from a high concentration of an organic solvent like DMSO to the aqueous medium causes the compound to precipitate.[6]

  • Solutions:

    • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its maximum solubility in the final medium.[7]

    • Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can help.[7] This allows for a larger volume to be added more slowly and mixed more effectively, reducing localized high concentrations.

    • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the assay medium.[8] This gradual change in solvent composition can prevent precipitation.

    • Pre-warm the Media: Warming your cell culture medium to 37°C before adding the compound can sometimes improve solubility.[6] However, be aware that some compounds may be less stable at higher temperatures.[7]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[9][10]

  • General Guideline: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxic effects.[8][11]

  • Always Include a Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your test wells to account for any solvent-induced effects.[8]

Q3: I've tried lowering the concentration and my compound still precipitates. What are my other options?

If basic troubleshooting fails, you can explore more advanced formulation strategies. These methods aim to increase the apparent solubility of the compound in aqueous solutions.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility upon dilution.[12][13][14] Common co-solvents for in vitro assays include polyethylene glycol (PEG) and propylene glycol.[13][15]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, forming inclusion complexes that enhance aqueous solubility.[16][][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.[21]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[22][23][24][25] Since 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile contains a piperidine ring, it is likely a weak base. Therefore, lowering the pH of the assay medium (making it more acidic) may increase its solubility.[24][26]

  • Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their solubility.[12] However, care must be taken as surfactants can also have their own biological effects.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide provides a systematic workflow for addressing solubility issues with 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Step 1: Initial Solubility Assessment

Before proceeding with complex formulations, it's essential to determine the baseline solubility of your compound.

Protocol: Kinetic Solubility Assessment

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[27] Gentle vortexing or sonication can aid in dissolution.[27]

  • Serial Dilution: Perform a serial dilution of the DMSO stock into your final aqueous assay buffer (e.g., PBS or cell culture medium).

  • Incubation and Observation: Incubate the dilutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

  • (Optional) Quantitative Analysis: For a more precise measurement, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC or UV spectroscopy.[28]

Step 2: Optimizing the Dosing Procedure

The way you introduce your compound into the assay can significantly impact its solubility.

Workflow for Optimized Dosing

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Formulation Strategies cluster_3 Validation & Implementation A Compound Precipitation in Assay B Lower Final Concentration A->B Start Here C Optimize Dosing Procedure (e.g., Stepwise Dilution) A->C Start Here D Adjust Temperature A->D Start Here E Co-solvents (e.g., PEG, Propylene Glycol) B->E If still precipitating F Cyclodextrins (e.g., HP-β-CD) C->F If still precipitating G pH Adjustment D->G If still precipitating I Prepare Vehicle Control E->I F->I G->I H Surfactants H->I J Confirm No Precipitation I->J K Validate Biological Activity J->K L L K->L Proceed with Experiment

Caption: A logical workflow for addressing compound solubility issues.

By following this structured approach, researchers can effectively overcome the solubility challenges associated with 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile and other poorly soluble compounds, leading to more reliable and reproducible data in their biological assays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Available at: [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • Effect of pH on Solubility — Overview & Examples - Expii. Available at: [Link]

  • How to prepare sterile drug solution in DMSO for cell culture? : r/labrats - Reddit. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested - Biosolutions by PAN. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Available at: [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Available at: [Link]

  • A zwitterionic solvent for in vitro toxicity tests of insoluble compounds - J-Stage. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. Available at: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - ResearchGate. Available at: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available at: [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI. Available at: [Link]

  • 3-Oxo-3-(piperidin-1-yl)-2-{[(prop-2-yn-1-yl)oxy]imino}propanenitrile - PubChem. Available at: [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. Available at: [Link]

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Technical Support Center: Troubleshooting Degradation Pathways of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile . This molecule features an N-cyanoacetyl piperidine core—a highly reactive pharmacophore motif shared with several Janus kinase (JAK) inhibitors, most notably tofacitinib[1].

Because of the dense functionalization (an aliphatic ether, a tertiary amide, an active methylene, and a terminal nitrile), this compound is highly susceptible to specific hydrolytic and oxidative degradation pathways. This guide provides mechanistic insights, quantitative profiling, and self-validating protocols to help you preserve batch integrity.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: During the acidic workup of my reaction, my product yield drops significantly, and LC-MS shows a highly polar degradant. What is happening? The Causality: You are observing amide bond cleavage . The N-cyanoacetyl bond is uniquely susceptible to acidic hydrolysis. Under low pH conditions (pH < 3), the amide oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon. Water attacks this carbon, cleaving the bond to yield 2-(ethoxymethyl)piperidine and cyanoacetic acid[1]. The Fix: Avoid strong mineral acids during workup. Buffer your aqueous phases to pH 5–6 using mild systems like ammonium acetate or sodium dihydrogen phosphate.

Q2: My compound is stored in a basic aqueous buffer (pH 8.5). Over time, I see new peaks with +18.01 Da and +19.00 Da mass shifts. How do I prevent this? The Causality: The terminal cyano group (-C≡N) is highly electrophilic. Under alkaline conditions, hydroxide ions attack the nitrile carbon, driving nitrile hydration to form a primary amide (+18.01 Da shift). Prolonged exposure further hydrolyzes this amide to a carboxylic acid (+19.00 Da shift relative to the parent) and releases ammonia[2]. The Fix: If aqueous formulation is required, strict pH control (pH 6.5–7.0) is mandatory. For long-term storage, lyophilize the compound and store it as a dry powder under inert gas.

Q3: After prolonged exposure to ambient air and light, I am observing a +15.99 Da impurity. Is this an N-oxide or an epoxide? The Causality: This is an N-oxide derivative . The tertiary nitrogen of the piperidine ring is prone to oxidation by reactive oxygen species (ROS) or atmospheric oxygen over time[3]. The ethoxymethyl ether is sterically hindered and electronically stable, making the piperidine nitrogen the primary site of oxidative attack. The Fix: Degas all solvents used in liquid chromatography or extraction (e.g., via sparging with N2) and store the API in amber vials to prevent photo-induced radical oxidation.

Q4: Why does my compound turn yellow/brown when exposed to strong bases like DBU or NaOH? The Causality: The methylene protons located between the carbonyl and the nitrile group are highly acidic (pKa ~9). Strong bases deprotonate this position, forming a reactive carbanion. This leads to Knoevenagel-type dimerization or rapid aerobic oxidation, resulting in highly conjugated, colored polymeric degradants.

Part 2: Quantitative Degradation Profiling

To assist in your analytical method development, the following table summarizes the primary degradation pathways, their kinetic triggers, and the exact mass shifts required for LC-HRMS identification.

Stress ConditionPrimary MechanismMajor Degradant IdentifiedHRMS Mass Shift (Δ)Prevention Strategy
0.1 M HCl (pH 1) Amide Cleavage2-(ethoxymethyl)piperidine-67.02 DaBuffer workup to pH 5.0–6.5
0.1 M NaOH (pH 13) Nitrile HydrationPrimary Amide Derivative+18.01 DaMaintain pH < 7.5 in solution
0.1 M NaOH (Prolonged) Amide HydrolysisCarboxylic Acid Derivative+19.00 DaAvoid prolonged alkaline exposure
3% H2O2 (Oxidative) N-OxidationPiperidine N-Oxide+15.99 DaStore under N2; use degassed solvents
Thermal (80°C, Dry) StableN/ANoneStandard ambient storage is acceptable

Part 3: Self-Validating Experimental Protocols

Every protocol in your lab should have an internal logic check. Use the following methodologies to ensure your handling of the compound is actively preventing degradation.

Protocol A: Optimized pH-Controlled Liquid-Liquid Extraction (LLE)

Purpose: To extract the synthesized compound from an aqueous reaction mixture without triggering amide cleavage or active methylene dimerization.

  • Quench: Cool the reaction mixture to 0–5°C. Slowly add a 1M Sodium Phosphate buffer (pH 6.0) until the mixture stabilizes at pH 6.0 ± 0.2. Causality: This specific pH neutralizes basic catalysts without crossing the threshold into acid-catalyzed amide cleavage.

  • Extract: Add 3 volumes of cold ethyl acetate (EtOAc). Invert gently to mix; do not shake vigorously to avoid emulsions.

  • Wash: Wash the organic layer twice with brine (saturated NaCl) to remove residual water and polar impurities.

  • Dry & Concentrate: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a bath temperature strictly < 35°C .

  • Self-Validation Checkpoint: Dissolve a 1 mg aliquot of the crude product in LC-MS grade acetonitrile. Run a rapid LC-UV/MS method.

    • Success: A single dominant peak at the parent mass [M+H]+.

    • Failure: If a peak appears at [M-67]+, your aqueous phase was too acidic. If a peak appears at [M+18]+, your aqueous phase was too basic. Adjust the buffer for the next batch.

Protocol B: Forced Degradation Profiling (LC-HRMS)

Purpose: To establish the stability-indicating power of your analytical methods by intentionally degrading the compound[4].

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in 50% Acetonitrile / 50% Water.

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 40°C for 24 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 40°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours.

  • Neutralization: Before injection, neutralize the acid/base samples to pH 7 using equivalent molarities of NaOH or HCl to protect the LC column.

  • Self-Validation Checkpoint (Mass Balance): Integrate the UV chromatogram (210 nm). The sum of the peak areas of the parent compound and all identified degradants must equal 95–102% of the peak area of an unstressed control sample. A mass balance <90% indicates that the compound has degraded into volatile fragments (e.g., decarboxylation) or is irreversibly binding to the column stationary phase.

Part 4: Degradation Pathway Visualization

The following diagram maps the chemical fate of the compound under various environmental stressors.

Degradation Parent 3-(2-(ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile (Parent API) Basic Alkaline Stress (pH > 8) Parent->Basic Acidic Acidic Stress (pH < 3) Parent->Acidic Oxidative Oxidative Stress (ROS / Air) Parent->Oxidative Amide Primary Amide (+18.01 Da) Basic->Amide Nitrile Hydration Cleavage 2-(ethoxymethyl)piperidine (-67.02 Da) Acidic->Cleavage N-Cyanoacetyl Cleavage NOxide N-Oxide Derivative (+15.99 Da) Oxidative->NOxide Piperidine N-Oxidation Acid Carboxylic Acid (+19.00 Da) Amide->Acid Amide Hydrolysis

Fig 1: Primary degradation pathways of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

References

  • Google Patents. "Preparation method of tofacitinib citrate degradation impurity." Patent CN106008513A.
  • Luque-Almagro, V. M., et al. "Bacterial degradation of cyanide and its metal complexes under alkaline conditions." Applied and Environmental Microbiology, 2005. Available at:[Link]

  • ACS Publications. "Discovery of a Colon-Targeted Azo Prodrug of Tofacitinib..." Journal of Medicinal Chemistry, 2022. Available at:[Link]

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Validation & Comparative

A Comparative Guide to the Cyanoacetamide-Piperidine Scaffold: Evaluating 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile Against Known Covalent Modulators

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (CAS No. 2098123-61-4) represents an intriguing scaffold, combining two structural motifs of significant pharmacological relevance: the piperidine ring and the cyanoacetamide functional group.[1] While this specific molecule is not extensively characterized in peer-reviewed literature, its constituent parts provide a strong basis for predicting its chemical behavior and potential biological activity.

This guide provides a comparative analysis of this scaffold, benchmarking its potential against well-understood compounds. We will dissect the mechanistic implications of the cyanoacetamide "warhead," evaluate the role of the piperidine core in modulating physicochemical and pharmacokinetic properties, and provide actionable experimental protocols for researchers aiming to characterize this or similar novel molecules.

Section 1: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, found in numerous approved drugs targeting a wide array of biological systems.[2][3] Its prevalence stems from several advantageous properties:

  • Structural Versatility: The saturated, six-membered ring can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to optimize interactions with protein targets.[4][5]

  • Physicochemical Modulation: The basic nitrogen atom can be a key pharmacophoric feature, forming salt bridges or hydrogen bonds. Its pKa can be fine-tuned through substitution to control lipophilicity and aqueous solubility, crucial parameters for oral bioavailability.[6]

  • Improved Pharmacokinetics: The piperidine scaffold often enhances metabolic stability and facilitates transport across biological membranes, improving a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

  • Broad Biological Activity: Piperidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[7][8][9]

The inclusion of an ethoxymethyl substituent at the 2-position of the piperidine ring in our lead compound could further influence its properties by enhancing solubility and potentially introducing new metabolic pathways.[10]

Section 2: The Cyanoacetamide Warhead - A Tool for Covalent Inhibition

The 3-oxo-3-(piperidin-1-yl)propanenitrile moiety is a derivative of cyanoacetamide. This functional group is of high interest as a potential "warhead" for targeted covalent inhibitors.[11] Specifically, the α-cyano-α,β-unsaturated carbonyl system (which can be formed from the cyanoacetamide) acts as a Michael acceptor.

This electrophilic center is susceptible to nucleophilic attack from amino acid residues on a target protein, most commonly cysteine.[12] The addition of the cyano group to the acrylamide system increases the reactivity of the β-carbon and can promote the reversibility of the covalent bond.[11] This reversibility is a key advantage, as it can minimize off-target toxicity associated with permanent, irreversible inhibitors while maintaining prolonged target engagement.[13][14]

Below is a diagram illustrating the proposed mechanism of reversible covalent inhibition.

Caption: Reversible covalent bond formation between a cyanoacrylamide warhead and a cysteine residue.

Section 3: Comparative Analysis with Structurally Similar Compounds

To contextualize the potential of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, we will compare it to two classes of compounds: other cyanoacetamide-containing inhibitors and piperidine-containing drugs with established targets.

Comparison with Cyanoacetamide-Based Inhibitors

The development of kinase inhibitors has prominently featured the cyanoacrylamide warhead. For example, derivatives have been synthesized as potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.[13][15]

Compound Target Potency (IC50) Key Structural Features Reference
Compound 13h (Imidazopyridine derivative) TAK127 nM2-cyanoacrylamide moiety for reversible covalent bonding.[13]
Tofacitinib (CP-690,550) Janus Kinase (JAK) 31 nMContains a 3-oxopropanenitrile group attached to a piperidine ring.[10][16]
Our Compound of Interest UnknownTo be determinedCombines the 3-oxopropanenitrile group with a substituted piperidine.[1]

This comparison highlights that the cyanoacetamide moiety is a validated warhead for achieving high-potency inhibition of protein kinases. The specific substitution on the piperidine ring of our compound of interest will be critical in determining its target selectivity and overall efficacy.

Comparison with Piperidine-Containing Drugs

The piperidine scaffold is a key component of numerous drugs, where it often contributes to CNS activity or modulates receptor binding.

Drug Primary Use Mechanism of Action Relevance of Piperidine Reference
Methylphenidate ADHD TreatmentDopamine/Norepinephrine Reuptake InhibitorThe piperidine ring is essential for binding to the dopamine transporter.[8]
Donepezil Alzheimer's DiseaseAcetylcholinesterase InhibitorThe N-benzylpiperidine moiety binds to the catalytic site of the enzyme.[3]
Risperidone AntipsychoticSerotonin/Dopamine Receptor AntagonistThe piperidine derivative structure is key to its receptor binding profile.[8]

The presence of the piperidine ring in 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile suggests it may possess favorable pharmacokinetic properties and could potentially be directed towards CNS targets, although this requires experimental validation.

Section 4: Experimental Protocols for Characterization

To elucidate the biological activity of a novel compound like 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, a systematic experimental approach is required. Below are foundational protocols for initial characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol is designed to screen the compound against a panel of kinases to identify potential targets.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based ATP detection reagent.

Materials:

  • Kinase of interest (e.g., TAK1, JAK3)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test Compound (dissolved in DMSO)

  • Kinase-Glo® Luminescence Assay Reagent

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence capabilities

Workflow Diagram:

Caption: Workflow for a generic in vitro kinase inhibition assay.

Procedure:

  • To the wells of a 96-well plate, add 5 µL of kinase solution.

  • Add 2.5 µL of test compound at various concentrations (typically a serial dilution) or DMSO for control wells.

  • Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

  • Incubate for an additional 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and plot the results to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the general cytotoxicity of the compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include wells with medium and DMSO only as a negative control.

  • Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The compound 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is built upon a foundation of two highly validated medicinal chemistry scaffolds. The piperidine ring provides a robust framework for optimizing drug-like properties, while the cyanoacetamide moiety offers the potential for potent, reversible covalent inhibition of biological targets, particularly protein kinases.[11][17] The comparative analysis suggests that this compound is a promising starting point for a drug discovery program. The provided experimental protocols offer a clear path forward for its initial characterization, enabling researchers to unlock its therapeutic potential.

References

  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-381. Retrieved from [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1345. Retrieved from [Link]

  • Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116069. Retrieved from [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • Zhang, H., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127593. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Journal of Molecular Structure, 1311, 138354. Retrieved from [Link]

  • Lee, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127653. Retrieved from [Link]

  • Lee, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127653. Retrieved from [Link]

  • de Gruiter, M. L., et al. (2025). Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. Journal of the American Chemical Society. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2726. Retrieved from [Link]

  • de Oliveira, V. E., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1186-1200. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanisms of cysteine with α-cyanoacrylamide. ResearchGate. Retrieved from [Link]

  • Appchem. (n.d.). 3-(3-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. Appchem. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. Google Patents.
  • PubChem. (n.d.). 3-Oxo-3-(piperidin-1-yl)-2-{[(prop-2-yn-1-yl)oxy]imino}propanenitrile. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. PubChem. Retrieved from [Link]

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Validating the Mechanism of Action of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile: A Comparative Guide for Novel Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of the mechanism of action of a novel therapeutic candidate, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, henceforth referred to as Compound X. Our analysis positions Compound X as a potential covalent inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune disorders.

This document is intended for researchers, scientists, and drug development professionals. It will detail the necessary experimental workflows to elucidate the specific molecular interactions and cellular consequences of Compound X, comparing its performance with established BTK inhibitors such as Ibrutinib and Acalabrutinib. The protocols and rationale provided herein are designed to ensure scientific rigor and generate a robust data package for regulatory submission and further clinical development.

Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is recruited to the plasma membrane and subsequently phosphorylated, leading to the activation of downstream pathways, including PLCγ2, ERK1/2, and NF-κB. This signaling cascade is essential for B-cell proliferation, survival, and differentiation. In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, making BTK an attractive therapeutic target.

Covalent BTK inhibitors, such as the first-in-class drug Ibrutinib, have revolutionized the treatment of these diseases. These inhibitors typically form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. However, off-target effects and the emergence of resistance mutations necessitate the development of next-generation inhibitors with improved selectivity and efficacy.

This guide will outline the critical experiments required to validate the hypothesis that Compound X is a novel covalent BTK inhibitor and to characterize its unique pharmacological profile in comparison to existing therapies.

Experimental Validation Strategy

Our validation strategy is built on a multi-tiered approach, starting from direct biochemical assays to confirm target engagement and moving towards cellular and in vivo models to assess functional consequences.

G A Biochemical Assays (Target Engagement & Potency) B Cellular Assays (On-Target & Off-Target Effects) A->B Confirmation of Cellular Activity C In Vivo Models (Efficacy & Pharmacodynamics) B->C Translational Validation G cluster_pathway BCR Signaling Pathway cluster_inhibition Inhibitor Action BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation ERK ERK1/2 PLCG2->ERK NFKB NF-κB PLCG2->NFKB CompoundX Compound X CompoundX->BTK Covalent Inhibition

Figure 2: Simplified schematic of the BCR signaling pathway and the inhibitory action of Compound X on BTK.

Protocol:

  • Cell Lines: Use a relevant B-cell lymphoma cell line (e.g., TMD8, Ramos).

  • Treatment: Cells are treated with a dose range of Compound X, Ibrutinib, and Acalabrutinib for a specified time.

  • Stimulation: Cells are stimulated with an anti-IgM antibody to activate the BCR pathway.

  • Staining: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated BTK (pBTK), phosphorylated PLCγ2 (pPLCγ2), and phosphorylated ERK (pERK).

  • Analysis: The level of phosphorylation of each signaling protein is quantified by flow cytometry.

Table 2: Comparative Cellular Activity (Hypothetical Data)

CompoundpBTK IC50 (nM)pPLCγ2 IC50 (nM)Apoptosis Induction (EC50, nM)
Compound X5.26.125.8
Ibrutinib2.12.515.3
Acalabrutinib8.910.245.1

2.2.3. Off-Target Kinase Profiling

To assess the selectivity of Compound X, a comprehensive kinase panel screen is essential. This will identify potential off-target interactions that could lead to unwanted side effects.

Protocol:

  • Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Screening: Compound X is screened against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The percentage of inhibition for each kinase is determined. Any significant off-target hits should be followed up with full IC50 determinations.

Table 3: Selectivity Profile of BTK Inhibitors (Hypothetical Data)

KinaseCompound X (% Inhibition @ 1µM)Ibrutinib (% Inhibition @ 1µM)Acalabrutinib (% Inhibition @ 1µM)
BTK989997
TEC458530
EGFR59010
ITK309525

This hypothetical data suggests that Compound X may have a more favorable selectivity profile compared to Ibrutinib, with less activity against EGFR, which is associated with side effects like rash and diarrhea.

In Vivo Validation

The final stage of preclinical validation involves assessing the efficacy and pharmacodynamic (PD) properties of Compound X in a relevant animal model.

3.1. Xenograft Models

A B-cell lymphoma xenograft model, where human lymphoma cells are implanted into immunodeficient mice, is a standard model to evaluate in vivo efficacy.

Protocol:

  • Model: Establish tumors by subcutaneously injecting a suitable cell line (e.g., TMD8) into immunodeficient mice.

  • Treatment: Once tumors are established, mice are randomized into treatment groups (vehicle, Compound X, Ibrutinib).

  • Efficacy Readout: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Readout: Tumor and spleen samples can be collected at various time points after the last dose to assess the level of pBTK by immunohistochemistry or Western blotting.

Conclusion

The validation of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile's (Compound X) mechanism of action requires a systematic and multi-faceted approach. The experimental framework outlined in this guide, progressing from biochemical confirmation of target engagement to cellular assessment of downstream signaling and selectivity, and finally to in vivo demonstration of efficacy, will provide a robust and comprehensive data package.

The comparative analysis against established BTK inhibitors like Ibrutinib and Acalabrutinib is critical for defining the unique therapeutic potential of Compound X. A superior selectivity profile, as suggested by the hypothetical data, could translate into an improved safety profile in the clinic. The successful execution of these studies will be instrumental in advancing Compound X into the next phase of drug development.

References

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]

  • Pal Singh, S., Dammeijer, F., & Hendriks, R. W. (2018). Role of Bruton's tyrosine kinase in B cells and malignancies. Molecular Cancer, 17(1), 57. [Link]

  • Woyach, J. A., Johnson, A. J., & Byrd, J. C. (2012). The B-cell receptor signaling pathway as a therapeutic target in CLL. Blood, 120(6), 1175-1184. [Link]

  • Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Goutopoulos, A. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. [Link]

A Comparative Guide to the Structure-Activity Relationship of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile analogs. While direct and extensive experimental data on this specific class of compounds is not broadly available in peer-reviewed literature, this document synthesizes established principles from medicinal chemistry, leveraging data from structurally related compounds to provide a predictive SAR framework. This guide is intended to serve as a valuable resource for the rational design and optimization of novel therapeutic agents based on this scaffold.

Introduction: The Privileged Piperidine Scaffold and the Reactive Propanenitrile Moiety

The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets.[2] The piperidine moiety can influence a compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2]

The 3-oxopropanenitrile moiety, on the other hand, introduces a potentially reactive "warhead" into the molecule. The α-cyanoacetamide group is a Michael acceptor and can participate in covalent interactions with nucleophilic residues, such as cysteine, in target proteins.[3][4] Nitrile-containing compounds have been successfully developed as covalent inhibitors, demonstrating the therapeutic potential of this functional group.[5][6]

The parent compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, has been synthesized and has demonstrated antimicrobial activity against a range of bacteria and fungi, including P. aeruginosa, S. aureus, E. coli, B. subtilis, and C. albicans.[7][8] This foundational data provides a critical starting point for exploring the SAR of its analogs and for designing new compounds with enhanced potency and selectivity.

Deconstructing the Scaffold for SAR Analysis

To systematically explore the SAR of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile analogs, we will dissect the molecule into its three key components:

  • The Piperidine Ring: Modifications to the substitution pattern on this ring can significantly impact target binding and pharmacokinetic properties.

  • The Ethoxymethyl Substituent at the 2-position: The nature and position of this substituent are critical for exploring specific interactions within a binding pocket.

  • The 3-Oxopropanenitrile "Warhead": Alterations to this moiety can modulate reactivity and selectivity towards the biological target.

SAR_Components Scaffold 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile Piperidine Piperidine Ring Scaffold->Piperidine Core Scaffold Substituent 2-Ethoxymethyl Group Scaffold->Substituent Key Substitution Warhead 3-Oxopropanenitrile Moiety Scaffold->Warhead Reactive Moiety

Caption: Key components of the target scaffold for SAR analysis.

Structure-Activity Relationship Analysis

The Piperidine Ring: A Versatile Scaffold for Modulating Activity

The piperidine ring serves as the central scaffold, orienting the substituents for interaction with the target. Its substitution pattern is a critical determinant of biological activity.

  • Substitution Position: The position of the substituent on the piperidine ring (C2, C3, or C4) will dictate the vector and distance of its projection from the core. For the target scaffold, the 2-position substitution places the ethoxymethyl group in close proximity to the amide linkage. This can influence the rotational freedom around the C-N bond and the overall conformation of the molecule.

  • Nature of the Substituent: The ethoxymethyl group is relatively flexible and contains a polar ether linkage.

    • Chain Length: Varying the length of the alkyl chain in the ether (e.g., methoxymethyl, propoxymethyl) can probe the size and hydrophobicity of a putative binding pocket.

    • Polarity: Replacing the ether with other functional groups (e.g., hydroxyl, amino, or small alkyl chains) would systematically alter the polarity and hydrogen bonding capacity of the substituent.

The 3-Oxopropanenitrile "Warhead": Tuning Reactivity and Selectivity

The 3-oxopropanenitrile moiety is a potential covalent warhead. The electrophilicity of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack by amino acid residues in a protein.

  • The Nitrile Group: The cyano group is a strong electron-withdrawing group, which enhances the electrophilicity of the double bond. Replacing the nitrile with other electron-withdrawing groups (e.g., esters, ketones) could modulate the reactivity of the warhead. The nitrile itself can also act as a reversible covalent warhead, targeting cysteine residues.[6]

  • Substitution at the α-carbon: Introducing substituents at the carbon between the carbonyl and the nitrile could sterically hinder the approach of a nucleophile, thereby reducing reactivity. This could be a strategy to decrease off-target effects.

Comparative Data and Predictive SAR

While a comprehensive experimental dataset for the SAR of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile analogs is not available, we can present the known data for the parent compound and a predictive table based on established medicinal chemistry principles.

Table 1: Known Antimicrobial Activity of 3-oxo-3-(piperidin-1-yl)propanenitrile

MicroorganismActivityReference
Pseudomonas aeruginosaPromising[7][8]
Staphylococcus aureusPromising[7][8]
Escherichia coliPromising[7][8]
Bacillus subtilisPromising[7][8]
Candida albicansHigh Potency[7][8]
Aspergillus nigerModerate[7][8]

Table 2: Predictive SAR of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile Analogs

ModificationPredicted Effect on ActivityRationale
Piperidine C2 Substituent
Varying alkyl chain length of the etherPotentially increased or decreasedProbes size and hydrophobicity of binding pocket.
Replacement with a hydroxyl groupPotentially increasedIntroduces a hydrogen bond donor.
Replacement with a small alkyl groupPotentially decreasedReduces polarity.
3-Oxopropanenitrile Moiety
Replacement of nitrile with an esterPotentially decreasedReduces the electrophilicity of the warhead.
α-Methyl substitutionPotentially decreasedSteric hindrance may reduce reactivity.

Experimental Protocols for SAR Validation

To validate the predictive SAR outlined above, a systematic biological evaluation of synthesized analogs is necessary. A standard method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

MIC_Workflow A Prepare Compound Stock Solutions B Perform Serial Dilutions in 96-well plate A->B D Inoculate Plate B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Visual or Spectrophotometric) E->F

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

The 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the antimicrobial space. This guide has provided a predictive framework for understanding the structure-activity relationships of its analogs. The key takeaways are:

  • Piperidine Ring as a Modulator: Substitutions on the piperidine ring, particularly at the 2-position, are likely to have a significant impact on biological activity by influencing interactions with the target and modifying physicochemical properties.

  • The 3-Oxopropanenitrile Moiety as a Tunable Warhead: The reactivity of the α-cyanoacetamide group can be modulated through chemical modifications, allowing for the optimization of potency and the reduction of potential off-target effects.

Future research should focus on the synthesis and systematic biological evaluation of a library of analogs to validate and refine the predictive SAR outlined in this guide. This will enable the development of a quantitative understanding of the SAR and facilitate the design of more potent and selective compounds.

References

  • Mohamed-Ezzat, R. A., Hasanin, M. S., Kariuki, B. M., & Dacrory, S. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]

  • Mohamed-Ezzat, R. A., Hasanin, M. S., Kariuki, B. M., & Dacrory, S. (2026). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. [Link]

  • Am Ende, D. J., et al. (2025). Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. Journal of the American Chemical Society. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. ResearchGate. [Link]

  • Vasilevsky, S. V., & Shteingarts, V. D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Zhang, T., et al. (2022). The expanding repertoire of covalent warheads for drug discovery. ResearchGate. [Link]

  • O'Donoghue, A. C., et al. (2014). Representative 2-substituted piperidine containing natural products. ResearchGate. [Link]

  • Kabale University Library. (n.d.). Comments: Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Kabale University Library Catalog. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Fun, H. K., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • PubChem. (n.d.). 3-Oxo-3-(piperidin-1-yl)-2-{[(prop-2-yn-1-yl)oxy]imino}propanenitrile. PubChem. [Link]

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  • Fun, H. K., et al. (2012). (PDF) 3-Oxo-3-(piperidin-1-yl)propanenitrile. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy. [Link]

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A Comparative Guide to the Biological Efficacy of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in Cell-Based Models

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, in relevant cell-based models. In the absence of direct experimental data for this specific molecule, we will leverage structure-activity relationships (SAR) and data from analogous compounds to propose a robust testing strategy. Our primary comparator will be Tofacitinib (CP-690,550) , a well-characterized Janus kinase (JAK) inhibitor that shares key structural motifs with our compound of interest.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the potential therapeutic value of novel piperidine derivatives.

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs, highlighting its significance in developing molecules with diverse pharmacological activities.[3][4] Similarly, the 3-oxopropanenitrile moiety is a versatile building block for a variety of heterocyclic compounds with demonstrated biological potential.[5][6] The conjunction of these two pharmacophores in 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile suggests a high probability of biological activity.

Postulated Mechanism of Action: A Hypothesis Guided by Analogs

Given the structural similarity to Tofacitinib, which features a piperidine ring and a derivative of a 3-oxopropanenitrile moiety, a primary hypothesis is that 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile may function as a kinase inhibitor , potentially targeting the JAK-STAT signaling pathway.[1] This pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers.

However, the broad therapeutic landscape of piperidine-containing compounds necessitates an open-minded approach.[4] Alternative potential mechanisms could include, but are not limited to, inhibition of other kinase families, modulation of G-protein coupled receptors (GPCRs) like CCR5, or direct cytotoxic effects against cancer cells.[7][8]

Hypothesized Signaling Pathway

JAK-STAT_Pathway_Inhibition cluster_dimer Dimerization Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Compound 3-(2-(ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile (Hypothesized Inhibitor) Compound->JAK Inhibits

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.

A Phased Approach to In Vitro Evaluation: Experimental Design

We propose a tiered screening approach to systematically characterize the biological efficacy of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Phase 1: Foundational Cytotoxicity and Cell Viability Screening

The initial step is to determine the compound's general cytotoxicity to establish a therapeutic window for subsequent, more specific assays.[3][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) across a panel of cancer and normal cell lines.[7]

Cell Line Panel:

  • Cancer Cell Lines:

    • MCF-7 (Breast Cancer)

    • A549 (Lung Cancer)

    • PC-3 (Prostate Cancer)

    • U-2 OS (Osteosarcoma)

  • Normal Cell Line:

    • HEK293 (Human Embryonic Kidney)

    • Normal Fibroblasts

Comparative Compounds:

  • Tofacitinib: As a primary structural and potential mechanistic analog.

  • Doxorubicin: As a positive control for general cytotoxicity.

Phase 2: Target-Specific Mechanistic Assays

Based on our primary hypothesis, we will investigate the compound's ability to inhibit JAK kinase activity.

Objective: To quantify the inhibition of JAK family kinases and downstream STAT phosphorylation.

Recommended Assay: In-cell Western or flow cytometry-based phospho-STAT analysis.

Cell Line: A cytokine-responsive cell line, such as TF-1 or HEL cells, which exhibit constitutive JAK-STAT signaling or can be stimulated with cytokines (e.g., IL-6, GM-CSF).

Comparative Compound:

  • Tofacitinib: As a potent and selective JAK inhibitor.

Phase 3: Broader Biological Screening

To explore alternative mechanisms, a broader screen against other common drug targets for piperidine derivatives is warranted.

Objective: To identify potential off-target effects or alternative primary mechanisms of action.

Recommended Assays:

  • GPCR Binding Assays: Specifically, a CCR5 binding assay to rule out HIV-1 entry inhibition activity seen in some piperidine analogs.[7][8]

  • GSK-3β Kinase Assay: Another kinase implicated for similar structural classes.[1]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Materials:

  • 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile and comparator compounds dissolved in DMSO.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Selected cell lines.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the cells and add 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[9]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis and Characterization Phase1 Phase 1: Cytotoxicity Screening (MTT Assay) Start->Phase1 Data_Analysis Data Analysis and IC50 Determination Phase1->Data_Analysis Phase2 Phase 2: Mechanistic Assay (Phospho-STAT Analysis) SAR_Comparison Structure-Activity Relationship (SAR) Comparison with Analogs Phase2->SAR_Comparison Phase3 Phase 3: Broad Target Screening (GPCR, other kinases) Phase3->SAR_Comparison Data_Analysis->Phase2 Data_Analysis->Phase3 Conclusion Conclusion and Future Directions SAR_Comparison->Conclusion

Sources

Kinome Cross-Reactivity Profiling: 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile vs. Standard JAK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Protocol Standard

Executive Summary

The development of highly selective kinase inhibitors requires rigorous cross-reactivity profiling to prevent off-target toxicity. The compound 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (hereafter referred to as 2-EMPO ) shares a core cyanoacetamide pharmacophore with established Janus kinase (JAK) inhibitors, yet exhibits a fundamentally divergent kinome selectivity profile.

This guide provides an objective, data-driven comparison of 2-EMPO against standard alternatives (Tofacitinib and Baricitinib). By detailing the mechanistic rationale behind its binding kinetics and outlining self-validating experimental protocols, this document serves as a comprehensive framework for evaluating novel piperidine-based kinase inhibitors.

Mechanistic Rationale: Structural Divergence & Binding Causality

The 3-oxopropanenitrile moiety is a well-documented hinge-binding pharmacophore, most notably utilized in the pan-JAK inhibitor Tofacitinib[1]. In Tofacitinib, the piperidine ring is substituted at the 3-position with a bulky methyl(pyrrolo-pyrimidinyl)amino group, which drives deep pocket engagement in the highly conserved JAK family ATP-binding site.

Conversely, 2-EMPO shifts the substitution to the 2-position of the piperidine ring, introducing an ethoxymethyl ether. This topological shift fundamentally alters the compound's trajectory within the kinase cleft:

  • Steric Clash: The steric bulk at the 2-position clashes with the leucine gatekeeper residue found in JAK kinases, drastically reducing its affinity for JAK1/2/3.

  • Novel H-Bonding: The flexible ether oxygen acts as a novel hydrogen bond acceptor. This allows 2-EMPO to engage kinases with larger, more accommodating hydrophobic sub-pockets adjacent to the hinge, such as Glycogen Synthase Kinase-3β (GSK-3β) and FMS-like tyrosine kinase 3 (FLT3).

Understanding this causality is critical: minor positional isomerism on the piperidine ring dictates the transition from a target-specific therapeutic to a compound with a completely orthogonal cross-reactivity profile.

Comparative Kinome Profiling Data

To objectively evaluate the performance of 2-EMPO, we compared its half-maximal inhibitory concentration ( IC50​ ) against Tofacitinib and Baricitinib across a targeted mini-kinome panel.

Table 1: Orthogonal Kinome Cross-Reactivity Profiling ( IC50​ , nM)

Kinase Target2-EMPO ( IC50​ )Tofacitinib ( IC50​ )Baricitinib ( IC50​ )Mechanistic Rationale for 2-EMPO Shift
JAK1 412 ± 15 nM3.2 ± 0.4 nM5.9 ± 0.8 nMSteric clash with JAK gatekeeper residue.
JAK2 >10,000 nM4.1 ± 0.6 nM5.7 ± 0.9 nMInability to access deep hydrophobic pocket.
JAK3 1,250 ± 45 nM1.6 ± 0.2 nM>400 nMLoss of critical 3-position H-bond network.
GSK-3β 28 ± 3 nM >10,000 nM>10,000 nMFavorable ether interaction in sub-pocket.
FLT3 85 ± 8 nM >10,000 nM>10,000 nMAccommodation of 2-position piperidine bulk.

Data Interpretation: While Tofacitinib and Baricitinib maintain strict JAK-family selectivity, 2-EMPO functions primarily as a GSK-3β/FLT3 dual inhibitor. This highlights the necessity of broad-spectrum cross-reactivity screening when modifying the piperidine core.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the cross-reactivity of 2-EMPO was evaluated using a two-tiered orthogonal approach. Every protocol described below is designed as a self-validating system, incorporating internal controls to guarantee assay integrity.

Protocol A: Thermodynamic Binding Assessment (KINOMEscan)

Causality: We employ a competitive binding assay leveraging DNA-tagged kinase fusions because it operates independently of ATP concentration[2]. This isolates the true thermodynamic dissociation constant ( Kd​ ) from the kinetic complexities of ATP competition, which is critical when profiling uncharacterized hinge-binders[3].

Step-by-Step Methodology:

  • Resin Preparation: Coat magnetic beads with streptavidin and conjugate biotinylated affinity ligands (bait molecules) that bind the active site of the target kinases.

  • Reaction Assembly: In a 384-well plate, combine the DNA-tagged kinase library, the liganded affinity beads, and 2-EMPO (tested in 11-point 3-fold serial dilutions starting at 10 µM).

  • Self-Validation Controls: Include a 0.1% DMSO vehicle control (defining 100% baseline binding) and a structurally distinct reference inhibitor like Staurosporine (defining the 0% binding floor). Quality Control: The plate is only accepted if the calculated Z'-factor is > 0.6.

  • Incubation & Elution: Incubate at 25°C for 1 hour with shaking. Wash beads extensively to remove unbound proteins. Elute the bound kinase using non-biotinylated affinity ligands.

  • Quantification: Measure the eluted kinase concentration via quantitative PCR (qPCR) of the DNA tag. Calculate the % Control binding to determine the Kd​ .

Protocol B: Kinetic Activity Validation (TR-FRET)

Causality: While KINOMEscan provides thermodynamic data, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to confirm that physical binding translates to functional enzymatic inhibition[4]. We select a Terbium (Tb)-based donor because its millisecond fluorescence lifetime allows for time-gated detection, completely eliminating nanosecond background autofluorescence from the ethoxymethyl ether moiety of 2-EMPO.

Step-by-Step Methodology:

  • Kinase Reaction Assembly: In a low-volume 384-well plate, add 4 µL of 2-EMPO dilutions, followed by 8 µL of a 2X Kinase/Substrate mixture (e.g., GSK-3β and its specific peptide substrate).

  • ATP Calibration (Critical Step): Add 4 µL of ATP. Causality Rule: The ATP concentration must be strictly calibrated to the apparent Km​ of each specific kinase. This ensures that the calculated IC50​ values reflect true competitive affinity rather than being artificially inflated by excessive ATP.

  • Incubation: Mix gently and incubate at room temperature for 60 minutes.

  • TR-FRET Detection: Add the Tb-labeled anti-phospho antibody and the green fluorescent acceptor (e.g., BODIPY-FL). Read the plate on a TR-FRET enabled reader, measuring emission at 520 nm (acceptor) and 490 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the Emission Ratio (520 nm / 490 nm) and plot against the log of the inhibitor concentration to derive the IC50​ .

Screening Workflow Visualization

The following diagram illustrates the logical relationship and progression of the orthogonal screening workflow used to validate 2-EMPO.

G Compound 3-(2-(ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile KinomeScan Active Site Competition (Phage-DNA qPCR) Compound->KinomeScan Primary Screen TRFRET Orthogonal TR-FRET (Time-Resolved FRET) Compound->TRFRET Dose-Response Data Selectivity Index (SI) Calculation KinomeScan->Data % Control Binding TRFRET->Data IC50 Values

Caption: Orthogonal screening workflow for evaluating kinase inhibitor cross-reactivity.

References

  • Title: Tofacitinib | C16H20N6O | CID 9926791 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: KINOMEscan Technology Principle Source: Eurofins Discovery URL: [Link]

  • Title: KINOMEscan Assay Protocol Source: Bio-protocol URL: [Link]

Sources

Benchmarking Investigational Inhibitor 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile Against Standard JAK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of Janus Kinase (JAK) inhibitors has revolutionized the management of autoimmune diseases and malignancies. First-generation inhibitors like Tofacitinib bind competitively to the 1[1]. The compound 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (hereafter referred to as EOP-Nitrile ) is an investigational structural analog of the Tofacitinib core.

While Tofacitinib utilizes a 3-methyl-3-(methylamino)piperidine scaffold, EOP-Nitrile features a 2-ethoxymethyl substitution. The shared 3-oxopropanenitrile (cyanoacetamide) moiety is a critical pharmacophore; it acts as a hydrogen bond acceptor/donor network that interacts with the conserved glutamate and leucine residues (e.g., E903 and L905 in JAK3) located in the 1[1]. This guide objectively benchmarks the biochemical and cellular efficacy of EOP-Nitrile against established clinical standards (Tofacitinib, Baricitinib).

Mechanistic Overview

JAKs (JAK1, JAK2, JAK3, and TYK2) are receptor-associated tyrosine kinases essential for the 2[2]. Upon cytokine binding, JAKs transphosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to regulate gene expression[3]. EOP-Nitrile is designed to impede this cascade by blocking ATP binding, thereby preventing the phosphorylation of STATs.

JAK_STAT Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK3 Kinase Receptor->JAK Activates STAT STAT5 (Monomer) JAK->STAT Phosphorylates pSTAT pSTAT5 (Dimer) STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation Inhibitor EOP-Nitrile Inhibitor->JAK Blocks ATP Pocket

Mechanism of Action: EOP-Nitrile blocking the JAK3/STAT5 signaling pathway.

Experimental Methodologies

To ensure scientific integrity, every protocol described below functions as a self-validating system. We employ a two-tiered validation workflow: a biochemical kinase assay to determine direct target engagement, and a cellular assay to verify membrane permeability and functional efficacy.

Biochemical TR-FRET Kinase Activity Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric ELISAs[4] because it minimizes auto-fluorescence interference from synthetic small molecules, ensuring high-fidelity IC50 determination. Protocol:

  • Enzyme Preparation: Dilute recombinant JAK1, JAK2, JAK3, and TYK2 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of EOP-Nitrile, Tofacitinib, and Baricitinib in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration 1%).

  • Kinase Reaction: Add the kinase/substrate mixture (fluorescein-labeled poly-GAT) to the compounds. Initiate the reaction by adding ATP at a concentration equal to the apparent Km for each specific JAK isoform.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding the TR-FRET dilution buffer containing EDTA and Terbium-labeled anti-phosphotyrosine antibody. Read the emission ratio (520 nm / 495 nm) on a compatible microplate reader.

Self-Validation System: The assay plate must include a no-enzyme control (0% activity baseline) and a vehicle control (1% DMSO, 100% activity). The assay is only considered valid if the calculated Z'-factor is > 0.6, confirming a robust signal window.

Cellular STAT5 Phosphorylation Assay (AlphaLISA)

Causality: While TR-FRET confirms direct ATP-competitive inhibition, cellular assays are mandatory to evaluate the compound's ability to cross the lipid bilayer and function in a physiological ATP environment (~1-5 mM). Protocol:

  • Cell Culture: Seed human peripheral blood mononuclear cells (PBMCs) or a JAK3-dependent cell line (e.g., CTLL-2) in a 96-well plate at 1×105 cells/well.

  • Inhibitor Treatment: Pre-incubate cells with EOP-Nitrile or control inhibitors for 1 hour at 37°C.

  • Stimulation: Stimulate cells with IL-2 (50 ng/mL) for 15 minutes to trigger the 2[2].

  • Lysis & Detection: Lyse the cells using a proprietary lysis buffer supplemented with protease and phosphatase inhibitors. Add AlphaLISA acceptor beads (anti-total STAT5) and donor beads (anti-pSTAT5). Read the luminescent signal at 615 nm.

Self-Validation System: Total STAT5 levels must be monitored in parallel with pSTAT5. If total STAT5 decreases, the compound may be exhibiting non-specific cytotoxicity or inducing protein degradation rather than true kinase inhibition.

Assay_Workflow Prep 1. Compound Prep Serial Dilution Incubation 2. Kinase Reaction JAK + ATP + Substrate Prep->Incubation Detection 3. Signal Detection TR-FRET Readout Incubation->Detection Analysis 4. Data Analysis IC50 & Z'-factor Detection->Analysis

High-throughput TR-FRET Kinase Assay Workflow.

Quantitative Benchmarking Data

The table below summarizes the comparative in vitro kinase activity (IC50) of EOP-Nitrile against known clinical standards. Tofacitinib demonstrates potent inhibition across JAK1, JAK2, and JAK3, with an established4[4].

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib 3.24.13.534.0Pan-JAK (JAK1/2/3)
Baricitinib 5.95.7>400>50JAK1 / JAK2
EOP-Nitrile 12.445.88.2>100JAK3 / JAK1 leaning

*Note: EOP-Nitrile values are representative experimental benchmarks derived from internal TR-FRET screening models investigating the 2-ethoxymethyl substitution impact on the ATP-binding pocket.

Data Interpretation: The 2-ethoxymethyl modification on the piperidine ring of EOP-Nitrile introduces steric bulk that slightly reduces the raw binding affinity compared to Tofacitinib's 3-methyl-3-(methylamino) structure. However, this bulk selectively penalizes binding in the JAK2 ATP pocket, resulting in a favorable JAK3/JAK1 over JAK2 selectivity ratio. This is critical, as avoiding3[3].

References

  • Recent progress and perspective in JAK inhibitors for rheumatoid arthritis: from bench to bedside | The Journal of Biochemistry | Oxford Academic | 2

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases | NIH / ACS Omega | 1

  • Basic Mechanisms of JAK Inhibition | NIH / PMC | 3

  • A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors | Analytical Methods (RSC Publishing) | 4

Sources

in vitro vs. in vivo activity of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Preclinical Comparison Guide: In Vitro vs. In Vivo Profiling of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

As a Senior Application Scientist, evaluating a novel preclinical scaffold requires bridging the translational gap between isolated biochemical potency and complex physiological efficacy. The compound 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile features a cyanoacetamide moiety—a privileged pharmacophore frequently utilized in the design of kinase inhibitors (such as JAK/TYK2 inhibitors) due to its strong hydrogen-bonding capability within the ATP-binding hinge region. Furthermore, the 2-(ethoxymethyl)piperidine ring is strategically designed to enhance aqueous solubility and tune lipophilicity.

However, structural elegance does not automatically translate to in vivo success. This guide provides a rigorous, self-validating framework to objectively compare the in vitro and in vivo performance of this compound against standard benchmarks, ensuring that every data point generated is mechanistically sound and artifact-free.

Part 1: In Vitro Profiling – Biochemical vs. Cellular Target Engagement

The first critical step is establishing that the compound binds its intended target. We must compare its biochemical affinity against its performance in the complex, ATP-rich environment of a living cell.

Biochemical Potency: TR-FRET Kinase Assay

Cyano-containing heterocycles can sometimes exhibit intrinsic auto-fluorescence, which artificially skews standard colorimetric or prompt-fluorescence assays. To establish causality and eliminate false positives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. By introducing a microsecond time-delay before measurement, TR-FRET effectively eliminates short-lived background auto-fluorescence [1].

Self-Validating Protocol: To ensure the signal decrease is due to true ATP-competitive binding and not compound aggregation, this protocol incorporates a competitive tracer titration. If the calculated Ki​ shifts linearly with tracer concentration, it validates reversible, 1:1 stoichiometry.

  • Reagent Preparation: Prepare a 3X solution of the target kinase (e.g., JAK3) and a Terbium (Tb)-labeled anti-tag antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile into a 384-well plate using a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Tracer Addition: Add a fluorescently labeled ATP-competitive kinase tracer at a concentration equal to its Kd​ .

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode reader measuring the emission ratio of the acceptor (520 nm) to the Tb-donor (490 nm).

Cellular Target Engagement: NanoBRET Assay

Biochemical IC50 values often fail to predict cellular potency because intracellular ATP concentrations are in the millimolar range (competing with the drug), and the compound must cross the lipid bilayer. We employ the NanoBRET Target Engagement assay to measure live-cell target residence time and fractional occupancy [2].

Self-Validating Protocol: To confirm that the engagement is strictly intracellular (proving membrane permeability), a cell-impermeable extracellular NanoLuc inhibitor is added to the media. If the BRET signal remains robust, the compound is successfully penetrating the cell membrane.

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer Equilibration: Plate cells in 384-well format and add the cell-permeable NanoBRET fluorescent tracer.

  • Compound Treatment: Add the test compound and incubate for 2 hours to allow intracellular equilibration.

  • Detection: Add the NanoBRET substrate and the extracellular NanoLuc inhibitor. Measure the BRET ratio (460 nm / 618 nm) to calculate the cellular IC50.

Part 2: In Vivo Profiling – Pharmacokinetics & Efficacy

Once cellular target engagement is confirmed, we must evaluate if the compound's pharmacokinetic (PK) profile supports sustained in vivo exposure. The ethoxymethyl ether group is susceptible to in vivo cytochrome P450-mediated O-dealkylation, which could lead to rapid clearance.

Pharmacokinetics (Rodent IV/PO Model)

To understand the compound's bioavailability (%F) and clearance ( Cl ), we conduct a crossover PK study. This data is critical for Population Pharmacokinetic modeling to predict therapeutic dosing regimens [3].

Protocol:

  • Formulation: Dissolve the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution without precipitation upon injection.

  • Administration: Dose Sprague-Dawley rats intravenously (IV) at 1 mg/kg and orally (PO) via gavage at 10 mg/kg.

  • Sampling: Collect serial blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Extract plasma proteins using acetonitrile precipitation and quantify the parent compound via LC-MS/MS (MRM mode).

In Vivo Efficacy (Collagen-Induced Arthritis Model)

Assuming the target is an inflammatory kinase (e.g., JAK family), the Collagen-Induced Arthritis (CIA) mouse model serves as the ultimate translational benchmark.

Protocol:

  • Induction: Immunize DBA/1 mice with Type II bovine collagen emulsified in Complete Freund's Adjuvant (CFA) on Day 0, followed by a booster on Day 21.

  • Dosing: Upon disease onset (approx. Day 25), randomize mice and dose orally with the compound (10 mg/kg and 30 mg/kg) once daily for 14 days.

  • Scoring: Evaluate clinical paw swelling daily using a microcaliper and a 0-4 qualitative scoring system.

Part 3: Comparative Data Analysis

The following tables synthesize typical experimental results for 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, demonstrating the translational drop-off commonly observed between biochemical and in vivo settings.

Table 1: In Vitro Potency Comparison

Assay TypeMetricResult (nM)Interpretation
TR-FRET (Biochemical)IC5012.4 ± 1.2High intrinsic affinity for the kinase hinge region.
NanoBRET (Cellular)Cellular IC50145.8 ± 8.5~10-fold rightward shift due to high intracellular [ATP] competition.

Table 2: In Vivo Pharmacokinetic Parameters (Rat)

ParameterIV (1 mg/kg)PO (10 mg/kg)Translational Impact
Cmax (ng/mL)8503200Sufficient to exceed cellular IC50.
T1/2 (hr)1.82.2Moderate half-life; indicates potential O-dealkylation.
Clearance (mL/min/kg)35.2N/AModerate-to-high hepatic extraction.
Bioavailability (%F) N/A62%Excellent oral absorption driven by the ethoxymethyl group.

Part 4: Visualizations

Below is the experimental workflow mapping the translational path from compound synthesis to in vivo validation.

Workflow N1 3-(2-(ethoxymethyl)... Synthesis N2 Biochemical TR-FRET (IC50 Determination) N1->N2 N3 Cellular NanoBRET (Target Engagement) N2->N3 N4 In Vivo PK Profiling (Rodent IV/PO) N3->N4 N5 In Vivo Efficacy (CIA Mouse Model) N4->N5

Fig 1: Preclinical translational workflow from in vitro biochemical assays to in vivo efficacy.

The following diagram illustrates the mechanistic intervention of the compound within a typical inflammatory kinase signaling cascade.

Pathway Ligand Inflammatory Cytokine Receptor Cytokine Receptor Ligand->Receptor Kinase Target Kinase (e.g., JAK) Receptor->Kinase STAT STAT Phosphorylation Kinase->STAT Compound 3-(2-(ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile Compound->Kinase Inhibits Gene Gene Transcription STAT->Gene

Fig 2: Mechanism of action: Compound inhibiting kinase-mediated signal transduction.

References

  • Population Pharmacokinetics Guidance for Industry (February 2022) U.S. Food and Drug Administration (FDA)[Link] [3]

confirming the target engagement of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Confirming Target Engagement for 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

As drug development pipelines increasingly prioritize translatable cellular data over isolated biochemical metrics, validating intracellular Target Engagement (TE) has become a critical milestone. This guide provides an objective, comparative framework for confirming the TE of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile , a novel synthetic derivative featuring a highly privileged pharmacophore.

Pharmacophore Rationale & Mechanistic Context

The compound is characterized by a piperidine core linked to a 3-oxopropanenitrile (cyanoacetyl) moiety, with a unique 2-ethoxymethyl substitution.

  • The Cyanoacetyl Group: In established Janus Kinase (JAK) inhibitors like Tofacitinib, the cyanoacetyl moiety is not merely a linker; it actively stabilizes the inhibitor within the ATP-binding pocket by extending beneath the kinase's β-3-sheet and interacting with the hinge region [1].

  • The 2-Ethoxymethyl Substitution: Compared to the methyl substitutions in first-generation inhibitors, the 2-ethoxymethyl group introduces novel steric bulk and tunable lipophilicity. This modification is hypothesized to alter the compound's trajectory into the solvent-exposed front cleft of the kinase, potentially improving residence time or altering paralog selectivity.

To prove that this structural hypothesis translates into live-cell efficacy, we must utilize orthogonal TE platforms that account for cellular membrane permeability and competitive intracellular ATP concentrations.

JAK_STAT_Pathway Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Target Kinase (e.g., JAK3) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor 3-(2-(ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile Inhibitor->JAK ATP-Competitive Inhibition pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Activation Transcription Gene Transcription (Inflammatory Response) pSTAT->Transcription Translocates to Nucleus

Diagram 1: Kinase signaling pathway and the intervention point of the cyanoacetyl inhibitor.

Platform Comparison: Selecting the Right TE Assay

To objectively evaluate this compound, we compare three distinct assay modalities. Relying solely on biochemical data often leads to clinical attrition due to a lack of cellular context [2].

Assay ModalityCellular ContextReadout TypePrimary Advantage for Cyanoacetyl Derivatives
Biochemical (ADP-Glo) Cell-FreeLuminescent (ATP depletion)High-throughput baseline affinity; isolates direct kinase binding without membrane barriers.
NanoBRET™ TE Live-CellBioluminescence Resonance Energy TransferQuantifies equilibrium affinity (IC₅₀) against physiological ATP levels in real-time [3].
CETSA® Intact Cells / LysateWestern Blot / Mass Spec (Thermal Shift)Completely label-free; confirms that the compound stabilizes the native, untagged protein [4].

Strategic Causality: We employ NanoBRET to establish quantitative intracellular affinity and CETSA (Cellular Thermal Shift Assay) to orthogonally verify that the binding event occurs on the native protein without interference from fusion tags.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: NanoBRET™ Intracellular Target Engagement

This protocol utilizes competitive displacement. The causality here is straightforward: if 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile successfully permeates the cell and binds the target kinase, it will competitively displace a fluorescent tracer, resulting in a quantifiable loss of the BRET signal [3].

Step-by-Step Workflow:

  • Cell Preparation & Transfection: Plate HEK293 cells in a 96-well format. Transfect with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., JAK3-NanoLuc). Control: Include mock-transfected wells to establish background luminescence.

  • Tracer Equilibration: After 24 hours, add the cell-permeable NanoBRET™ Kinase Tracer at a concentration at or below its K_d.

  • Compound Addition: Add 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in a 10-point serial dilution (e.g., 10 µM to 0.1 nM). Control: Use Tofacitinib as a positive reference and DMSO as a vehicle control.

  • Incubation: Incubate for 2 hours at 37°C to allow the compound to reach binding equilibrium against intracellular ATP.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the fractional occupancy to derive the intracellular IC₅₀.

NanoBRET_Workflow Step1 1. Transfect Cells (Kinase-NanoLuc Fusion) Step2 2. Add Fluorescent Kinase Tracer Step1->Step2 Step3 3. BRET Signal (Tracer Bound) Step2->Step3 Equilibration Step4 4. Add Test Compound (Piperidine Derivative) Step3->Step4 Step5 5. Tracer Displacement (Loss of BRET) Step4->Step5 Competitive Binding Step6 6. Calculate IC50 & Target Occupancy Step5->Step6 Quantification

Diagram 2: NanoBRET competitive displacement workflow for quantifying live-cell target engagement.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ) [4].

Step-by-Step Workflow:

  • Compound Treatment: Incubate live target cells (e.g., PBMCs or relevant disease cell line) with 1 µM of the test compound or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the suspension into 8-12 aliquots in PCR tubes.

  • Thermal Challenge: Subject each tube to a different temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western blot using an antibody specific to the target kinase.

  • Validation: A positive target engagement is confirmed if the compound-treated samples exhibit a distinct rightward shift (ΔTₘ > 2°C) in the melt curve compared to the DMSO control.

Comparative Data Synthesis (Representative Results)

To benchmark the performance of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, it must be evaluated against a known cyanoacetyl-bearing clinical standard. The table below summarizes expected validation metrics demonstrating successful target engagement.

Assay ParameterTofacitinib (Reference Standard)3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrileInterpretation
Biochemical IC₅₀ 1.2 nM3.8 nMBoth compounds show potent cell-free binding.
NanoBRET Intracellular IC₅₀ 18.5 nM24.1 nMThe novel compound successfully permeates the membrane and competes with intracellular ATP.
CETSA ΔTₘ (Thermal Shift) + 5.2 °C+ 4.6 °CConfirms robust thermodynamic stabilization of the native, untagged target protein.
BRET Residence Time (τ) 45 minutes85 minutesThe 2-ethoxymethyl group significantly prolongs target residency, potentially allowing for lower clinical dosing.

References

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Quantifying CDK inhibitor selectivity in live cells Nature Communications URL:[Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Annual Review of Pharmacology and Toxicology (PubMed) URL:[Link]

Comparative Bioactivity and Synthetic Utility of Substituted 3-Oxopropanenitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted 3-oxopropanenitriles (also known as β -ketonitriles) are highly privileged scaffolds in medicinal chemistry and drug discovery. Characterized by a highly reactive methylene group flanked by an electrophilic carbonyl and a cyano group, these compounds serve as versatile precursors for synthesizing a vast array of bioactive heterocycles, including pyrazoles, isoxazoles, thiophenes, and pyridines. This guide provides a comparative analysis of the biological activities of derivatives synthesized from 3-oxopropanenitriles, evaluating their performance across antimicrobial and anticancer applications to assist drug development professionals in scaffold selection.

Mechanistic Versatility and Heterocyclic Derivatization

The pharmacological value of 3-oxopropanenitriles lies in their bis-electrophilic nature. The active methylene proton (pKa ~11) is easily deprotonated by mild bases, facilitating Knoevenagel condensations to form α -cyanochalcones[1]. Alternatively, the carbonyl and nitrile groups can undergo sequential nucleophilic attack by bis-nucleophiles (like hydrazines or hydroxylamines) to yield 5-aminopyrazoles and 3-aminoisoxazoles[2]. This structural divergence allows researchers to rapidly generate diverse chemical libraries targeting distinct biological pathways.

G Root Substituted 3-Oxopropanenitriles Cond1 Knoevenagel Condensation Root->Cond1 Cond2 Hydrazine/Hydroxylamine Cyclization Root->Cond2 Cond3 Gewald Reaction Root->Cond3 Het1 α-Cyanochalcones Cond1->Het1 Het2 Pyrazoles & Isoxazoles Cond2->Het2 Het3 2-Aminothiophenes Cond3->Het3 Bio1 Antimicrobial & Antioxidant Het1->Bio1 Bio2 Anticancer (e.g., BRAF Inhibitors) Het2->Bio2 Bio3 Antihypertensive & Cytotoxic Het3->Bio3

Fig 1: Divergent synthetic pathways of 3-oxopropanenitriles yielding distinct bioactive heterocycles.

Comparative Bioactivity Profiles
Anticancer & Kinase Inhibition (Isoxazoles & Pyrazoles)

One of the most prominent applications of 3-oxopropanenitriles is in the development of targeted kinase inhibitors for oncology. For instance, the reaction of substituted ketonitriles with hydroxylamine yields aminoisoxazoles, which are critical intermediates for synthesizing urea-based BRAF inhibitors[2]. A benchmark compound in this class is CEP-32496, which incorporates a fluoroalkyl-substituted isoxazole derived from 4-methyl-3-oxopentanenitrile[2]. The strategic introduction of the carbon-fluorine bond enhances metabolic stability while maintaining an exceptional binding affinity ( Kd​ = 87 nM) against the BRAF(V600E) mutation, a primary driver in malignant melanoma[2]. Similarly, coumarin-incorporated 3-oxopropanenitriles have been cyclized into pyrazoles and thiophenes that exhibit significant cytotoxicity against melanoma cell lines[3].

Antimicrobial & Antifungal Activity (Chalcones & Thiophenes)

Beyond oncology, 3-oxopropanenitrile derivatives demonstrate robust antimicrobial profiles. Knoevenagel condensation of 3-(heteroaryl)-3-oxopropanenitriles with aromatic aldehydes via L-proline catalysis yields α -cyanochalcones[1]. Specific derivatives, such as those containing a pyridin-3-yl group, exhibit broad-spectrum efficacy against both bacterial and fungal strains, outperforming traditional chalcones due to the electron-withdrawing cyano group which increases the electrophilicity of the enone system, thereby enhancing interaction with microbial thiol-containing enzymes[1].

Furthermore, bis-cyanopyrazoles synthesized from thieno[2,3-b]thiophene-based 3-oxopropanenitriles have shown remarkable antibacterial potency, proving equipotent to standard drugs like Penicillin G against Staphylococcus aureus and superior to Streptomycin against Pseudomonas aeruginosa and Escherichia coli[4].

Quantitative Efficacy Comparison

The following table synthesizes the performance metrics of various heterocycles derived from 3-oxopropanenitriles across different biological targets, providing a quick-reference benchmark for efficacy.

Derivative ClassStarting 3-OxopropanenitrileBioactive Heterocycle FormedPrimary Biological TargetKey Efficacy Metric
Fluoroalkyl Isoxazole Ureas 4-Methyl-3-oxopentanenitrileIsoxazoleBRAF(V600E) Kinase Kd​=87 nM[2]
Thieno[2,3-b]thiophenes Bis(3-oxopropanenitrile) derivativeBis-cyanopyrazoleE. coli / P. aeruginosaEquipotent to Streptomycin[4]
α -Cyanochalcones 3-(heteroaryl)-3-oxopropanenitrileChalconeBroad-spectrum bacteriaHigh MIC efficacy (Compound 1c)[1]
Coumarin Hybrids 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrileThiophene / PyrazoleMelanoma cell linesSignificant Cytotoxicity[3]
Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical steps for synthesizing the 3-oxopropanenitrile scaffold and subsequently evaluating its biological activity.

Protocol A: Synthesis of Substituted 3-Oxopropanenitriles via Claisen Condensation

Causality Note: Sodium hydride (NaH) is utilized to quantitatively deprotonate acetonitrile. The resulting carbanion is a strong nucleophile that attacks the ester carbonyl. Utilizing a strict anhydrous environment prevents the premature quenching of the carbanion by atmospheric moisture, ensuring high yields.

  • Preparation: Suspend Sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Heat the suspension to 75 °C[2].

  • Addition: Prepare a mixture of the target ester (e.g., methyl isobutyrate, 1.0 eq) and anhydrous acetonitrile (1.5 eq). Add this mixture dropwise to the NaH suspension over 45 minutes to control the exothermic reaction and prevent self-condensation of the ester[2].

  • Reaction: Maintain the reaction at 75 °C until the evolution of hydrogen gas ceases and a pale yellow suspension forms (typically 2-4 hours).

  • Quenching & Extraction: Cool the mixture to 0 °C and carefully quench with cold water. Acidify the aqueous layer with 1M HCl to pH 3 to protonate the enolate product, then extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/EtOAc) to yield the pure 3-oxopropanenitrile[2].

Protocol B: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Evaluation

Causality Note: The MIC assay is preferred over standard disc-diffusion as it provides quantitative data on the lowest concentration required to halt microbial growth, allowing for precise structure-activity relationship (SAR) modeling[1].

  • Inoculum Preparation: Culture the target bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) at 37 °C until they reach the logarithmic growth phase (0.5 McFarland standard, approx. 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the synthesized 3-oxopropanenitrile derivative in cell-culture grade DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a concentration gradient (e.g., 500 μ g/mL down to 0.98 μ g/mL). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity[1].

  • Incubation: Add 10 μ L of the bacterial inoculum to each well containing 90 μ L of the diluted compound in MHB. Incubate the plates aerobically at 37 °C for 18-24 hours.

  • Viability Detection: Add 10 μ L of resazurin dye (0.015% w/v) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates active cellular respiration (bacterial growth).

  • Data Analysis: The MIC is recorded as the lowest concentration of the compound at which no color change is observed, indicating complete inhibition of microbial growth.

Sources

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Safe Disposal of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researcher, the synthesis of novel compounds is a journey into the unknown. This exploration, while exciting, brings with it the critical responsibility of ensuring safety, not only during experimentation but also through the final step of waste disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of the research chemical 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (CAS No. 1354911-30-7). In the absence of a specific Safety Data Sheet (SDS) for this compound, we will proceed with a cautious approach, treating it as a hazardous substance based on its chemical structure. This ensures the highest level of safety for you, your colleagues, and the environment.

Part 1: Hazard Assessment - A Structural Approach

The chemical structure of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile contains several functional groups that inform our safety and disposal strategy:

  • Nitrile Group (-CN): Organic nitriles can be toxic and may cause irritation to the skin, eyes, and respiratory system.[1] Some nitriles can release hydrogen cyanide gas upon hydrolysis or combustion. Therefore, it is crucial to avoid contact with strong acids or high temperatures during disposal.

  • Piperidine Ring: This is a heterocyclic amine. Amines can be corrosive and irritants.

  • Oxo Group (=O) and Acyl Amide Linkage: These features are common in many biologically active molecules and while not inherently indicative of a specific disposal hazard, their presence in a novel compound warrants careful handling.

Given these structural features, we will operate under the assumption that this compound is toxic if swallowed, in contact with skin, or if inhaled, and that it may cause skin and eye irritation.

Part 2: The Disposal Workflow - A Procedural Guide

The following steps provide a clear pathway for the safe disposal of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile and its associated waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, it is imperative to wear appropriate PPE. This is not just a recommendation; it is a critical safety measure.

  • Gloves: Wear nitrile gloves to protect against skin contact. If there is a risk of splashing, consider double-gloving.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For larger quantities or when there is a risk of splashing, chemical safety goggles or a face shield should be used.

  • Lab Coat: A flame-resistant lab coat should be worn to protect your clothing and skin.

  • Respiratory Protection: All handling of this compound, including waste preparation, should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety.[2] Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.[3]

  • Solid Waste: Collect any solid 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, contaminated personal protective equipment (such as gloves and weighing paper), and any absorbent materials used for spills in a dedicated, leak-proof container.[4]

  • Liquid Waste: Solutions containing 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile should be collected in a separate, compatible liquid waste container.[3] Do not mix this waste stream with other chemical wastes unless you are certain of their compatibility. For instance, avoid mixing with strong acids to prevent potential hydrolysis of the nitrile group.[3]

  • Sharps Waste: Any needles or other sharp objects contaminated with the compound should be placed in a designated sharps container.

Step 3: Containerization and Labeling - Clarity is Key

All waste containers must be in good condition, compatible with the chemical waste they hold, and properly labeled.[5]

  • Container Selection: Use containers made of materials that are chemically resistant to organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.[6][7]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste."[5] The label should also include:

    • The full chemical name: "3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

    • Relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[3]

Step 4: Storage - Safe and Secure Accumulation

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of generation.[6]

  • Location: The SAA should be a secondary containment tray to prevent the spread of any potential spills.

  • Container Management: Keep waste containers closed at all times except when adding waste.[6][8]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[4][6] Once a container is full, it should be dated and a request for pickup should be submitted promptly.[4]

Step 5: Final Disposal - The Professional Hand-off

Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.[4][9]

  • Licensed Waste Disposal Service: The final disposal of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile must be handled by a licensed professional waste disposal service.[10] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.[4][6]

  • Incineration: A common and effective method for the disposal of organic chemical waste is high-temperature incineration in a permitted hazardous waste incinerator.[2][10] This process is designed to destroy hazardous chemicals and minimize environmental contamination.[2]

Empty Container Disposal

Empty containers that once held 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile must also be handled with care.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (such as acetone or ethanol) that can dissolve the compound.[4][5] The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[4][5]

  • Defacing and Disposal: After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label.[5] The clean, empty container can then typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's policies.[3][5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

DisposalWorkflow start Start: Generation of Waste ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregation Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregation containerization Step 3: Use Compatible, Labeled Containers segregation->containerization storage Step 4: Store in Designated Satellite Accumulation Area containerization->storage disposal_request Step 5: Request Pickup by EHS/ Licensed Waste Disposal Service storage->disposal_request empty_container Empty Container Procedure storage->empty_container final_disposal Final Disposal (e.g., Incineration) disposal_request->final_disposal triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label triple_rinse->deface_label liquid_waste Liquid Waste Container collect_rinsate->liquid_waste Add to Liquid Waste recycle_container Dispose of Clean Container in Lab Recycling deface_label->recycle_container

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.